molecular formula C7H6N2O5<br>CH3C6H2OH(NO2)2<br>C7H6N2O5 B1670846 4,6-Dinitro-O-cresol CAS No. 534-52-1

4,6-Dinitro-O-cresol

Cat. No.: B1670846
CAS No.: 534-52-1
M. Wt: 198.13 g/mol
InChI Key: ZXVONLUNISGICL-UHFFFAOYSA-N
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Description

4,6-dinitro-o-cresol appears as a yellow solid. Emits toxic oxides of nitrogen fumes when heated to decomposition. Toxic by skin absorption, inhalation or ingestion. Soluble in alcohol, acetone, ether and solutions of sodium or potassium hydroxides.
This compound is a hydroxytoluene that is o-cresol carrying nitro substituents at positions 4 and 6. It has a role as a dinitrophenol insecticide, a fungicide and a herbicide. It is a dinitrophenol acaricide, a nitrotoluene and a hydroxytoluene. It derives from an o-cresol and a 2,4-dinitrophenol.
Dinitrocresols are a class of manufactured chemicals that do not occur naturally in the environment. There are 18 different dinitrocresols. The most commercially important dinitrocresol, this compound (DNOC), is a yellow solid with no smell. It is used primarily for insect control and crop protection. It may be sold under several trade names, including Antinonnin, Detal, and Dinitrol. Use of tradenames is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services. DNOC was used in diet pills in the 1930s, but has since been banned for this use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4,6-dinitrophenol
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InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3
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InChI Key

ZXVONLUNISGICL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O5, Array
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Related CAS

2312-76-7 (hydrochloride salt), 2980-64-5 (ammonium salt), 50319-14-7 (lead salt), 63989-83-3 (barium salt), 65121-76-8 (lead(2+) salt), 2312-76-7 (Na salt)
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DSSTOX Substance ID

DTXSID1022053
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Molecular Weight

198.13 g/mol
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Physical Description

4,6-dinitro-o-cresol appears as a yellow solid. Emits toxic oxides of nitrogen fumes when heated to decomposition. Toxic by skin absorption, inhalation or ingestion. Soluble in alcohol, acetone, ether and solutions of sodium or potassium hydroxides., Yellow, odorless solid. [insecticide]; [NIOSH], ODOURLESS YELLOW CRYSTALS.
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Boiling Point

594 °F at 760 mmHg (EPA, 1998), 312 °C
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Flash Point

None (EPA, 1998)
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Solubility

0.01 % (NIOSH, 2023), In water, 198 mg/L at 20 °C, In water, 130 mg/L at 15 °C, Slightly soluble in water, Slightly soluble in petroleum ether; soluble in ethanol, ether, acetone, chloroform, For more Solubility (Complete) data for 4,6-Dinitro-o-cresol (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.694
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Density

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.58 g/cu cm at 20 °C, 1.58 g/cm³
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Vapor Density

6.82 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.84 (Air = 1), Relative vapor density (air = 1): 6.8
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Vapor Pressure

5e-05 mmHg (EPA, 1998), 0.00012 [mmHg], 0.00012 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.016
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Color/Form

Yellow prisms or needles from alcohol, Yellow prisms from alcohol, Yellow solid

CAS No.

534-52-1
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Melting Point

190 °F (NIOSH, 2023), 86 °C, MP: 83-85 °C /Technical/, 87.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dinitro-O-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,6-Dinitro-O-cresol (DNOC), a compound of historical significance in the chemical industry and of continued interest in toxicological and environmental research. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to support laboratory-scale synthesis and process understanding.

Introduction

This compound (DNOC), chemically known as 2-methyl-4,6-dinitrophenol, is a yellow crystalline solid. Historically, it has been utilized as a potent herbicide, insecticide, and fungicide. Its biological activity stems from its ability to uncouple oxidative phosphorylation, a critical process in cellular energy production. While its use as a pesticide has been largely phased out in many countries due to its high toxicity to humans and environmental concerns, the synthesis and study of DNOC and related nitrophenolic compounds remain relevant for toxicological studies, the development of remediation technologies, and as a reference in the study of dinitrophenol-based uncouplers which have been explored for various therapeutic applications.

This guide will focus on the two principal methods for DNOC synthesis: direct nitration of o-cresol (B1677501) and a two-step process involving sulfonation followed by nitration.

Synthesis Pathways

The synthesis of this compound predominantly follows two established routes, each with distinct advantages and considerations regarding reaction conditions, yield, and purity of the final product.

Direct Nitration of o-Cresol

The most straightforward method for the synthesis of DNOC is the direct nitration of o-cresol using a nitrating agent, typically a mixture of nitric acid and a dehydrating agent like sulfuric acid, or nitric acid in an aqueous-alcoholic medium. The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are ortho- and para-directing, facilitating the introduction of nitro groups at the 4 and 6 positions.

Sulfonation of o-Cresol followed by Nitration

An alternative pathway involves the initial sulfonation of o-cresol to form o-cresolsulfonic acid. The sulfonic acid groups are subsequently replaced by nitro groups upon treatment with nitric acid. This method can offer better control over the reaction and potentially higher purity of the final product by minimizing oxidative side reactions that can occur during direct nitration.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound based on patented methodologies.

Protocol for Direct Nitration in Aqueous-Alcoholic Medium

This protocol is adapted from a method described in Russian Patent RU2508286C1. This approach reports a simplified and efficient synthesis of high-purity DNOC.

Materials:

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a reflux condenser, prepare the nitrating solution by mixing concentrated nitric acid (65%) and ethanol (96%). For every 2.5 g of o-cresol, a typical mixture consists of 12.5 ml of concentrated nitric acid and 50 ml of ethanol.

  • Reaction: Dissolve 2.5 g of o-cresol in the prepared nitrating mixture.

  • Heating: Heat the reaction mixture to its boiling point and maintain a gentle reflux for 30 minutes.

  • Isolation of the Product: After the reflux period, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into 100 ml of cold distilled water. Yellow crystals of this compound will precipitate.

  • Purification: Collect the crystals by suction filtration and wash them with cold distilled water.

  • Drying: Dry the purified crystals. The reported melting point of the product is 86°C.

Protocol for Sulfonation followed by Nitration

This protocol is based on the methodology outlined in US Patent 2,256,195A. This process involves the initial formation of o-cresolsulfonic acid, which is then nitrated.

Materials:

  • o-Cresol

  • Concentrated sulfuric acid (at least 75% strength)

  • Nitric acid

  • Water

Procedure:

  • Sulfonation: In a suitable reaction vessel, react o-cresol with concentrated sulfuric acid at an elevated temperature. The reaction is exothermic, and the temperature should be maintained between 80°C and 100°C.

  • Dilution of the Sulfonated Product: After the sulfonation is complete, the resulting o-cresolsulfonic acid mixture is diluted with water.

  • Nitration: The diluted sulfonation product is then treated with at least two molecular equivalents of nitric acid. The temperature of the nitration mixture should be maintained at a minimum of 70°C. This can be achieved by adding the diluted sulfonation product to the nitric acid solution while controlling the temperature with external cooling.

  • Isolation of Crude Product: After the nitration is complete, the reaction mixture is cooled while being vigorously stirred. The this compound will solidify. The solid crude product is then separated by filtration or decantation.

  • Washing and Purification: The crude product is first washed with cold water to remove residual acid. Further purification is achieved by washing the molten product with hot water. This is done by agitating the crude DNOC in water at a temperature above its melting point (approximately 90-100°C).

  • Final Product Formation: The molten DNOC is then cooled to a predetermined temperature while continuing agitation to yield a bright yellow granular solid.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound based on the described protocols.

ParameterDirect Nitration (Aqueous-Alcoholic Medium)Sulfonation followed by Nitration
Starting Material o-Cresolo-Cresol
Key Reagents Nitric Acid, EthanolSulfuric Acid, Nitric Acid
Reaction Temperature Boiling point of the reaction mixtureSulfonation: 80-100°C; Nitration: >70°C
Reaction Time 30 minutesNot explicitly stated in detail
Reported Yield 66.3% - 74.4%[1]Not explicitly quantified
Product Purity High purity, melting point 86°C[1]Pure, bright yellow granular solid
Key Process Features Single-step reaction, shorter durationTwo-step process, potentially better control of side reactions

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway_DNOC cluster_reactants Starting Material cluster_products Products & Intermediates o_cresol o-Cresol sulfonated_cresol o-Cresolsulfonic Acid o_cresol->sulfonated_cresol Sulfonation (H₂SO₄) dnoc This compound o_cresol->dnoc Direct Nitration (HNO₃, H₂SO₄ or EtOH/H₂O) sulfonated_cresol->dnoc Nitration (HNO₃)

Caption: Primary synthesis pathways for this compound (DNOC).

Mechanism of Action: Uncoupling of Oxidative Phosphorylation by DNOC

DNOC_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) O2 O₂ ATP_synthase ATP Synthase matrix Mitochondrial Matrix (Low [H⁺]) ATP ATP ATP_synthase->ATP intermembrane_space Intermembrane Space (High [H⁺]) matrix->intermembrane_space H⁺ pumped by ETC DNOC_neg DNOC⁻ matrix->DNOC_neg DNOC releases H⁺ intermembrane_space->ATP_synthase H⁺ flow DNOC_H DNOC-H⁺ intermembrane_space->DNOC_H DNOC picks up H⁺ NADH NADH NADH->ETC H2O H₂O O2->H2O e⁻ ADP ADP + Pi DNOC_H->matrix DNOC transports H⁺ across membrane DNOC_neg->intermembrane_space DNOC⁻ returns

Caption: DNOC acts as a protonophore, disrupting the proton gradient.

Side Products and Purity Considerations

The nitration of o-cresol can lead to the formation of several isomeric and over-nitrated side products. The primary mononitro-isomers formed are 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol.[2][3] The ratio of these isomers can be influenced by the reaction conditions, such as the concentration of sulfuric acid.[3] Over-nitration can lead to the formation of trinitro-cresol derivatives. The choice of synthesis method and careful control of reaction parameters are crucial for maximizing the yield of the desired this compound and simplifying purification. The sulfonation-then-nitration route is often employed to achieve higher regioselectivity and reduce the formation of unwanted isomers.

Conclusion

This technical guide has outlined the core synthetic pathways for this compound, providing detailed experimental protocols and a summary of quantitative data. The choice between direct nitration and the sulfonation-then-nitration route will depend on the specific requirements of the researcher, including desired purity, yield, and available laboratory resources. Understanding the mechanism of action of DNOC as an uncoupler of oxidative phosphorylation is critical for professionals in drug development and toxicology, as this mechanism is shared by a class of molecules with potential therapeutic and toxicological implications. The provided diagrams offer a clear visual representation of both the chemical synthesis and the biological mechanism of action, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dinitro-O-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Dinitro-O-cresol (DNOC), a compound of significant interest due to its historical use as a pesticide and its notable biological effects.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating key data, outlining experimental methodologies, and illustrating relevant concepts through detailed diagrams.

Chemical Identity

This compound, also known as 2-methyl-4,6-dinitrophenol, is a yellow crystalline solid.[1][2][4] It belongs to the dinitrophenol class of compounds and has been used as a herbicide, insecticide, and fungicide.[1] The compound is recognized for its high toxicity.[1][2][5]

Synonyms: DNOC, DNC, Antinonin, Antinonnin, Arborol, Degrassan, Dekrysil, Detal, Dillex, Dinitrol, Dinitrosol, Dinoc, Elgetol, Hedolite, Kresamone, Kreozan, Sinox, and many others.[1][5]

Physicochemical Properties

A summary of the key physicochemical properties of DNOC is presented in the tables below. These values have been compiled from various scientific sources to provide a comparative overview.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₅[1][6]
Molecular Weight 198.13 g/mol [1][5][7]
Appearance Yellow solid/prisms/needles[1][2][3][4][5]
Odor Odorless[1][2]
Melting Point 83-88 °C (181.4-190.4 °F)[2][5][6][7][8][9]
Boiling Point 312 °C (594 °F) at 760 mmHg[1][2][5][7][9]
Density >1.1 g/cm³ at 20°C (68°F)[2][5]
Vapor Pressure 5 x 10⁻⁵ to 1.2 x 10⁻⁴ mmHg at 20-25°C[1][2][5][7][9]
Vapor Density 6.82 (relative to air)[5]

Table 2: Solubility and Partition Coefficients

PropertyValueSource(s)
Water Solubility 130-198 mg/L at 15-20°C (Slightly soluble)[2][5][7][9][10]
Solubility in other solvents Soluble in alcohol, acetone, ether, chloroform, and solutions of sodium or potassium hydroxides.[1][5][10]
pKa (Acid Dissociation Constant) 4.31 - 4.45[1][7][8][11]
Log P (Octanol-Water Partition Coefficient) 2.12 - 2.56[1][4][7][12]
Henry's Law Constant 1.40 x 10⁻⁶ atm·m³/mol[1][7]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducible research. Below are generalized methodologies for key experiments.

3.1. Determination of Melting Point (Capillary Method)

The melting point of DNOC can be determined using the capillary melting point method, a standard technique for solid compounds.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small, dry sample of DNOC is finely powdered using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

3.2. Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the water solubility of a substance.

  • Apparatus: Erlenmeyer flasks with stoppers, mechanical shaker or magnetic stirrer, constant temperature water bath, analytical balance, centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

  • Procedure:

    • An excess amount of solid DNOC is added to a known volume of distilled or deionized water in an Erlenmeyer flask.

    • The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, the solution is allowed to stand to let undissolved particles settle.

    • A sample of the supernatant is collected and centrifuged to remove any remaining solid particles.

    • The concentration of DNOC in the clear aqueous phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry at a characteristic wavelength.

    • The solubility is expressed in mg/L or mol/L.

3.3. Determination of Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a key parameter in environmental fate and drug development.

  • Apparatus: Separatory funnels, mechanical shaker, pH meter, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • Equal volumes of n-octanol and water (or a buffer solution of a specific pH) are pre-saturated with each other by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of DNOC is dissolved in the n-octanol phase.

    • The n-octanol solution containing DNOC is mixed with the water phase in a separatory funnel.

    • The mixture is shaken vigorously for a set period to allow for partitioning of the DNOC between the two phases.

    • The funnel is allowed to stand until the two phases have completely separated.

    • The concentration of DNOC in both the n-octanol and water phases is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration of DNOC in the n-octanol phase to its concentration in the water phase. Log P is the base-10 logarithm of this value.

Diagrams

4.1. Logical Relationship of DNOC Properties and Environmental Fate

The following diagram illustrates how the physicochemical properties of DNOC influence its behavior and distribution in the environment.

DNOC_Environmental_Fate cluster_properties Physicochemical Properties of DNOC cluster_fate Environmental Compartments & Fate pKa pKa ~ 4.3-4.5 Soil Soil Adsorption pKa->Soil Influences ionization & binding to soil particles Water Aqueous Mobility pKa->Water Affects speciation in water LogP Log P ~ 2.1-2.6 LogP->Soil Affects partitioning to organic matter Biota Bioaccumulation Potential LogP->Biota Indicates potential for uptake by organisms Solubility Water Solubility (Slightly Soluble) Solubility->Water Determines concentration in aquatic systems VaporPressure Low Vapor Pressure Air Atmospheric Persistence VaporPressure->Air Suggests limited volatilization

DNOC's Environmental Fate Pathways

4.2. Experimental Workflow for Physicochemical Property Determination

This diagram outlines a general workflow for the experimental determination of a physicochemical property, such as melting point or solubility.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., drying, grinding) ApparatusSetup Apparatus Setup & Calibration SamplePrep->ApparatusSetup ReagentPrep Reagent & Standard Preparation ReagentPrep->ApparatusSetup Measurement Execution of Measurement (e.g., heating, shaking) ApparatusSetup->Measurement DataCollection Data Collection Measurement->DataCollection Calculation Calculation of Property DataCollection->Calculation Reporting Reporting of Results Calculation->Reporting

General Experimental Workflow

References

A Technical Deep Dive into the Historical Applications of Dinitro-ortho-cresol (DNOC) in Agriculture and Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinitro-ortho-cresol (DNOC), a synthetic organic compound, saw widespread use throughout the 20th century as a potent agent in both agricultural and industrial sectors. Its broad-spectrum activity made it a valuable tool as a pesticide, herbicide, and fungicide, while its chemical properties were harnessed in industrial processes. This technical guide provides an in-depth review of the historical applications of DNOC, detailing its uses, application rates, and the experimental methodologies employed to evaluate its efficacy and environmental presence. The document also explores the toxicological impact of DNOC, focusing on its mechanism of action as an uncoupler of oxidative phosphorylation. Due to its high toxicity and environmental concerns, the use of DNOC has been severely restricted or banned in many countries.

Introduction

4,6-dinitro-o-cresol (DNOC) is a yellow crystalline solid first synthesized in the late 19th century.[1] Its biological activity was quickly recognized, leading to its adoption as one of the earliest synthetic organic pesticides.[2] For decades, DNOC was a key component in pest and weed management strategies in agriculture and also found niche applications in industrial settings. This guide will explore the multifaceted historical roles of this once-prominent chemical.

Agricultural Applications

DNOC's agricultural utility stemmed from its broad-spectrum biocidal properties. It was employed in various formulations to control a wide range of pests and unwanted vegetation.

Pesticidal Use

As a non-systemic insecticide and acaricide, DNOC acted through both contact and stomach poisoning.[1] It was particularly effective against the eggs and larvae of various insect pests.

  • Dormant Spray for Fruit Trees: One of the primary uses of DNOC was as a dormant spray on fruit trees to control overwintering pests such as aphids, scale insects, and mites.[1][3]

  • Locust Control: Due to its acute toxicity, DNOC was also used to combat locust swarms.[3]

Herbicidal Use

DNOC was a contact herbicide, meaning it killed the plant tissue it directly touched.

  • Weed Control in Cereals: It was used for the control of broadleaf weeds in cereal crops.[3]

  • Potato Haulm Desiccation: DNOC was applied to potato plants before harvest to destroy the foliage (haulm), which facilitated mechanical harvesting and prevented the spread of blight to the tubers.[4]

Fungicidal Use

DNOC also exhibited fungicidal properties and was used to control certain fungal diseases on crops.[1]

Blossom Thinning Agent

In fruit cultivation, particularly for apples, DNOC was used as a chemical blossom-thinning agent. By reducing the number of blossoms, the remaining fruits could grow larger and biennial bearing (the tendency for a tree to bear a heavy crop one year and a light crop the next) could be mitigated.[5][6]

Industrial Applications

Beyond the fields, DNOC's chemical properties were valuable in industrial processes.

Polymerization Inhibitor

DNOC was utilized as a polymerization inhibitor, particularly in the production of styrene (B11656) and other vinyl aromatic compounds.[7][8] It prevented the premature and uncontrolled polymerization of monomers during manufacturing and storage.

Quantitative Data

The following tables summarize the historical application rates and toxicity data for DNOC.

Table 1: Historical Agricultural Application Rates of DNOC

ApplicationCrop(s)TargetTypical Application Rate (Active Ingredient)
Pesticide (Dormant Spray) Fruit Trees (e.g., Apples, Pears)Overwintering insects and mites840 - 8400 g/ha
Herbicide CerealsBroadleaf weeds2500 - 5600 g/ha
Herbicide (Haulm Desiccant) PotatoesPotato foliage2500 - 5600 g/ha
Blossom Thinning Fruit Trees (e.g., Apples)Excess blossomsConcentration-dependent, applied as a spray

Data sourced from the Rotterdam Convention Decision Guidance Document for DNOC.[9]

Table 2: Acute Toxicity of DNOC to Various Organisms

OrganismSpeciesEndpointValue
Mammal (Oral) RatLD5025 - 30 mg/kg
Mammal (Dermal) RatLD50200 - 400 mg/kg
Bird (Oral) Anas platyrhynchos (Mallard)LD5011.8 mg/kg
Fish Oncorhynchus mykiss (Rainbow Trout)LC50 (96 hr)0.47 mg/L
Aquatic Invertebrate Daphnia magnaEC50 (48 hr)0.1 mg/L
Honeybee (Oral) Apis melliferaLD500.002 mg/bee
Earthworm Eisenia fetidaLC50 (14 day)15 mg/kg soil

LD50: Median lethal dose. LC50: Median lethal concentration. EC50: Median effective concentration. Data compiled from various toxicological profiles and databases.[1][2][7][9][10]

Table 3: Industrial Application of DNOC as a Polymerization Inhibitor

MonomerTypical Concentration of DNOC
Styrene1000 ppm

Data based on typical concentrations for similar polymerization inhibitors.[11]

Experimental Protocols

Historical Field Trial Protocol for Pesticide Efficacy

Historically, the efficacy of pesticides like DNOC was determined through structured field trials. While specific protocols varied, a general methodology can be outlined:

  • Plot Establishment: A field was divided into multiple plots, including control (untreated) plots and plots treated with different concentrations of the DNOC formulation.

  • Pre-treatment Assessment: Before application, the pest population density in each plot was assessed through methods like insect counts on a representative number of plants or visual estimation of weed coverage.

  • DNOC Application: The DNOC formulation was applied to the designated plots using spray equipment calibrated to deliver a precise dosage.

  • Post-treatment Assessment: At specified intervals after application, the pest population or weed density was reassessed using the same methods as the pre-treatment assessment.

  • Data Analysis: The percentage of pest mortality or weed reduction was calculated by comparing the post-treatment data to the pre-treatment data and the control plots. The Henderson-Tilton formula was a common method for correcting for natural population changes in the control group.

Historical Analytical Method: Colorimetric Determination of DNOC in Soil

Before the advent of modern chromatographic techniques, colorimetric methods were a primary means of quantifying pesticide residues in environmental samples. A general protocol for the colorimetric determination of DNOC in soil would have involved the following steps:

  • Extraction: A known weight of soil was extracted with an organic solvent (e.g., a mixture of acetone (B3395972) and hexane) to dissolve the DNOC. This was often done using a Soxhlet extractor for exhaustive extraction.

  • Cleanup: The extract was then "cleaned up" to remove interfering substances. This could involve partitioning the extract with an aqueous solution or passing it through a column packed with an adsorbent material like Florisil.

  • Reduction: The nitro groups of the DNOC molecule were chemically reduced to amino groups using a reducing agent such as stannous chloride or zinc dust in an acidic solution.

  • Diazotization and Coupling: The resulting aromatic amine was then diazotized by reacting it with nitrous acid (formed from sodium nitrite (B80452) and an acid). The resulting diazonium salt was then coupled with a chromogenic agent (a compound that forms a colored product), such as N-(1-Naphthyl)ethylenediamine, to produce a stable, colored azo dye.

  • Colorimetric Measurement: The intensity of the color of the solution, which is proportional to the concentration of the azo dye and therefore the original DNOC, was measured using a spectrophotometer or colorimeter at a specific wavelength.

  • Quantification: The concentration of DNOC in the original sample was determined by comparing the absorbance of the sample solution to a calibration curve prepared using known concentrations of DNOC standards that had undergone the same chemical derivatization process.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mode of action for DNOC's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[10][12] This process disrupts the production of ATP, the main energy currency of the cell.

DNOC_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space TCA TCA Cycle NADH_matrix NADH TCA->NADH_matrix FADH2_matrix FADH2 TCA->FADH2_matrix ETC Electron Transport Chain (ETC) NADH_matrix->ETC e- FADH2_matrix->ETC e- ADP ADP + Pi ATP_Synthase ATP Synthase ADP->ATP_Synthase ATP ATP Protons H+ Gradient ETC->Protons Pumps H+ ATP_Synthase->ATP Synthesizes Protons->ETC Leads to futile O2 consumption & heat production Protons->ATP_Synthase Flows through DNOC DNOC DNOC->Protons Dissipates Gradient

Caption: DNOC uncouples oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.

Experimental Workflow: Historical Pesticide Efficacy Field Trial

The following diagram illustrates a typical workflow for a historical field trial to determine the efficacy of DNOC as a pesticide.

Efficacy_Workflow cluster_planning Phase 1: Trial Design cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Objectives (e.g., target pest, crop) Select_Site Select Field Site Define_Objectives->Select_Site Plot_Design Design Experimental Plots (Control & Treatment Groups) Select_Site->Plot_Design Pre_Assessment Pre-Treatment Pest Assessment Plot_Design->Pre_Assessment Application Apply DNOC Formulations Pre_Assessment->Application Post_Assessment Post-Treatment Pest Assessment (at defined intervals) Application->Post_Assessment Data_Collection Collect Pest Count Data Post_Assessment->Data_Collection Calculation Calculate Percent Mortality (e.g., Henderson-Tilton) Data_Collection->Calculation Report Generate Efficacy Report Calculation->Report

Caption: A generalized workflow for a historical pesticide efficacy field trial.

Experimental Workflow: Historical Colorimetric Analysis of DNOC in Soil

This diagram outlines the steps involved in the historical colorimetric analysis of DNOC residues in soil samples.

Analytical_Workflow cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_measurement Quantification Sampling Collect Soil Sample Extraction Solvent Extraction of DNOC Sampling->Extraction Cleanup Extract Cleanup Extraction->Cleanup Reduction Reduction of Nitro Groups Cleanup->Reduction Diazotization Diazotization of Amino Groups Reduction->Diazotization Coupling Coupling with Chromogenic Agent Diazotization->Coupling Colorimetry Measure Absorbance with Colorimeter Coupling->Colorimetry Quantify Determine DNOC Concentration Colorimetry->Quantify Calibration Prepare Calibration Curve Calibration->Quantify

Caption: Workflow for the historical colorimetric analysis of DNOC in soil.

Conclusion

Dinitro-ortho-cresol was a versatile and effective chemical that played a significant role in the advancement of agriculture and industry during the 20th century. However, its high mammalian toxicity and potential for environmental contamination ultimately led to its decline and prohibition for most uses. This historical perspective serves as a valuable case study for researchers and professionals in the fields of drug development, toxicology, and environmental science, highlighting the importance of balancing efficacy with safety and environmental stewardship in the development and application of chemical agents. The historical experimental protocols also offer insight into the evolution of analytical and field-testing methodologies.

References

Toxicological Profile of 4,6-Dinitro-O-cresol (DNOC): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dinitro-O-cresol (DNOC), a synthetic organic chemical, has a well-documented history of use as a pesticide, herbicide, and even, historically, as a weight-loss drug.[1][2] Its potent biological activity is primarily attributed to its ability to uncouple oxidative phosphorylation, a fundamental process of cellular energy production.[2] This disruption of cellular metabolism leads to a cascade of toxic effects, manifesting in various organ systems. This technical guide provides a comprehensive overview of the toxicological profile of DNOC, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical and Physical Properties

DNOC is a yellow crystalline solid with the chemical formula C₇H₆N₂O₅.[3] It is slightly soluble in water but soluble in organic solvents such as ethanol, ether, and acetone.[3]

PropertyValueReference
Chemical Name 2-methyl-4,6-dinitrophenol[1]
CAS Number 534-52-1[4]
Molecular Formula C₇H₆N₂O₅[3]
Molecular Weight 198.13 g/mol [3]
Appearance Yellow crystalline solid[3]
Melting Point 86-88 °C[5]
Water Solubility 130 mg/L at 20 °C[5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

DNOC can be readily absorbed into the body through inhalation, ingestion, and dermal contact.[6] Following absorption, it is distributed to various tissues, with no significant accumulation in any specific organ.[6] The metabolism of DNOC primarily involves the reduction of the nitro groups to form amino derivatives, which are then conjugated and excreted in the urine.[6] The half-life of DNOC in the blood has been reported to be approximately 27-28.5 hours in rats.[6]

ParameterSpeciesValueRoute of AdministrationReference
Peak Blood Concentration Rat72.2 µg/gOral (20 mg/kg/day for 9 days)[6]
Time to Peak Blood Concentration Rat6 hoursOral (20 mg/kg/day for 9 days)[6]
Elimination Half-life Rat26.8 - 28.5 hoursOral[6]
Urinary Excretion Human1.3% of dose in 24 hoursOral (75 mg single dose)[6]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[2][7] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. As a result, energy is dissipated as heat, leading to hyperthermia and an increased basal metabolic rate.[2]

start Start prep Animal Preparation (Fasting, Acclimatization) start->prep dose1 Administer Initial Dose (e.g., 175 mg/kg) prep->dose1 observe1 Observe for 48 hours dose1->observe1 outcome1 Outcome? observe1->outcome1 survives Animal Survives outcome1->survives Yes dies Animal Dies outcome1->dies No increase_dose Increase Dose (Factor of 3.2) survives->increase_dose decrease_dose Decrease Dose (Factor of 3.2) dies->decrease_dose dose_next Administer Next Dose increase_dose->dose_next decrease_dose->dose_next observe_next Observe for 48 hours dose_next->observe_next outcome_next Outcome? observe_next->outcome_next stop_cond Stopping Criteria Met? (e.g., 3 reversals in outcome) outcome_next->stop_cond stop_cond->dose_next No calculate Calculate LD50 (Maximum Likelihood Method) stop_cond->calculate Yes end End calculate->end

References

The Environmental Fate and Degradation of DNOC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a pesticide, herbicide, and insecticide.[1] Despite its use being banned in many countries, including by the U.S. EPA in 1991, its persistence and toxicity remain a concern for environmental health.[1] DNOC's mode of action involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production, leading to severe toxicity in a wide range of organisms.[2][3] Understanding its behavior in the environment—its persistence, mobility, and degradation pathways—is crucial for assessing the risks associated with contaminated sites and developing effective remediation strategies. This guide provides a detailed technical overview of the environmental fate and degradation of DNOC.

Physicochemical Properties

The environmental behavior of DNOC is governed by its physicochemical properties, which influence its partitioning between air, water, and soil.

PropertyValueReference
Molecular Formula C₇H₆N₂O₅[2]
Molar Mass 198.13 g/mol [4]
Appearance Yellow solid[1][4]
Water Solubility pH dependent: 0.213 g/L (pH 4), 6.94 g/L (pH 7), 33.3 g/L (pH 10) at 25°C[2]
Vapour Pressure 1.6 x 10⁻² Pa at 25°C[2][5]
Log Kₒₗ (Octanol-Water Partition Coefficient) pH dependent: 1.78 (pH 4), 0.087 (pH 7), -1.32 (pH 10)[2]
Henry's Law Constant 2.46 x 10⁻⁷ atm·m³/mol[2]
pKa 4.31[6]

Environmental Fate and Partitioning

When released into the environment, DNOC partitions into different environmental compartments based on its properties. Its low vapor pressure suggests that volatilization from soil and water surfaces is not a significant process.[5][7] Due to its moderate to high water solubility, especially at neutral to alkaline pH where it exists in its ionized form, DNOC is primarily found in water and soil.[2][5]

The following diagram illustrates the key factors influencing the environmental fate of DNOC.

DNOC_Environmental_Fate Factors Influencing DNOC's Environmental Fate DNOC DNOC Release to Environment Partitioning Environmental Partitioning DNOC->Partitioning Physicochemical Properties (Koc, pKa, Solubility, Vapour Pressure) Air Air Water Water Degradation Degradation Processes Water->Degradation Leaching Leaching to Groundwater Water->Leaching Soil Soil / Sediment Soil->Degradation Sorption Sorption to Organic Matter Soil->Sorption Partitioning->Air Partitioning->Water Partitioning->Soil Biodegradation Biodegradation Degradation->Biodegradation Photodegradation Photodegradation Degradation->Photodegradation Sorption->Leaching Reduces Mobility

Caption: Key factors governing the distribution and fate of DNOC in the environment.

Degradation Pathways

The primary mechanisms for the degradation of DNOC in the environment are biodegradation and photodegradation. Hydrolysis is not considered a significant degradation pathway as DNOC lacks functional groups susceptible to hydrolysis under typical environmental conditions.[8]

Biodegradation

Biodegradation is the most significant process for the transformation of DNOC in soil and water.[8] A variety of microorganisms, including bacteria such as Pseudomonas sp. and Azotobacter sp., have been shown to degrade DNOC.[7][8] The degradation rate is often slow and can be inhibited at high DNOC concentrations due to its toxicity to microorganisms.[8][9]

The primary biodegradation pathway involves the reduction of the nitro groups to amino groups. Under anaerobic conditions, such as in rumen fluid or certain sediment layers, DNOC is rapidly converted to its 6-amino derivative (6-amino-4-nitro-o-cresol), which can be further reduced to diamino compounds.[10] Aerobic degradation by mixed microbial cultures can lead to the complete mineralization of DNOC, releasing nitrogen as nitrate (B79036) and carbon as CO₂.[9]

DNOC_Biodegradation_Pathway Proposed Aerobic & Anaerobic Biodegradation Pathways of DNOC DNOC DNOC (this compound) ANOC 6-Amino-4-nitro-o-cresol DNOC->ANOC Nitroreductase (Anaerobic/Aerobic) RingCleavage Aromatic Ring Cleavage DNOC->RingCleavage Dioxygenase (Aerobic, e.g., Pseudomonas sp.) DAOC Diamino-o-cresol ANOC->DAOC Nitroreductase (Anaerobic) ANOC->RingCleavage DAOC->RingCleavage Mineralization Mineralization (CO₂, H₂O, NO₃⁻) RingCleavage->Mineralization

Caption: Simplified biodegradation pathways of DNOC under different redox conditions.
Photodegradation

DNOC can undergo direct photolysis in water and on soil surfaces. The photolysis half-life in water has been reported to be approximately 253 hours (about 10.5 days).[2][6] The process can be influenced by the presence of sensitizers in the water.[8] While photochemical reduction of the nitro groups is possible, it is not considered a primary degradation route in water.[8] In soil, photolysis is limited to the surface layer due to the lack of sunlight penetration.[8]

Quantitative Environmental Fate Data

The persistence and mobility of DNOC vary significantly across different environmental compartments. The following tables summarize key quantitative data.

Table 1: Environmental Persistence of DNOC

MediumFate ProcessHalf-Life (DT₅₀)Reference(s)
Air Atmospheric Oxidation / Photoxidation8 hours to 129 days[5]
Surface Water Biodegradation7 to 58 days[5]
Surface Water Overall Disappearance (Biotic & Abiotic)~30 days[8]
Water Photodegradation~10.5 days (253 hours)[2][6]
Soil Biodegradation14 hours to < 2 months[5]
Soil Biodegradation (Aerobic)1.7 to 15 days[11]

Table 2: Soil Sorption and Bioaccumulation

ParameterValueInterpretationReference(s)
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 23 - 300 L/kgModerate mobility in soil[6][8]
Bioconcentration Factor (BCF) 25 - 64 L/kgLow potential for bioaccumulation[5][6]

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals like DNOC.

Protocol for Aerobic Transformation in Soil (Based on OECD 307)

This study aims to determine the rate and pathway of DNOC degradation in soil under aerobic conditions.[5][8][11]

1. Soil Selection and Preparation:

  • Select at least two distinct soil types (e.g., sandy loam, silty loam) with varying pH, organic carbon content, and microbial biomass.

  • Characterize the soil for texture, pH, organic carbon, and water holding capacity.

  • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.[12]

2. Test Substance Application:

  • Use ¹⁴C-labeled DNOC to facilitate tracking of the parent compound, metabolites, and non-extractable residues.

  • Apply the test substance to the soil samples at a concentration relevant to its intended use or environmental contamination levels.

3. Incubation:

  • Place the treated soil samples (typically 50-200 g) into biometer flasks or a flow-through system.[11]

  • Adjust soil moisture to 40-60% of maximum water holding capacity.

  • Incubate samples in the dark at a constant temperature (e.g., 20°C) for up to 120 days.[2][8]

  • Maintain aerobic conditions by continuously passing humidified air over the soil. Trap evolved ¹⁴CO₂ using an alkaline solution (e.g., NaOH or KOH).

  • Include sterile (e.g., autoclaved or gamma-irradiated) soil controls to assess abiotic degradation.

4. Sampling and Analysis:

  • Collect duplicate samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract the soil samples using appropriate solvents (e.g., acetonitrile, methanol) via methods like sonication or accelerated solvent extraction (ASE).

  • Analyze the extracts for DNOC and its transformation products using High-Performance Liquid Chromatography (HPLC) with UV and radioactivity detectors.[8]

  • Quantify the trapped ¹⁴CO₂ using Liquid Scintillation Counting (LSC) to determine the extent of mineralization.

  • Determine non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

5. Data Analysis:

  • Calculate the dissipation half-life (DT₅₀) of the parent compound using appropriate kinetic models (e.g., first-order kinetics).

  • Identify and quantify major transformation products.

  • Establish a mass balance at each sampling point, accounting for the parent compound, metabolites, ¹⁴CO₂, and bound residues.

The workflow for this protocol is visualized below.

Soil_Degradation_Workflow Workflow for Aerobic Soil Degradation Study (OECD 307) A 1. Soil Collection & Characterization B 2. Application of ¹⁴C-DNOC to Soil Samples A->B C 3. Incubation (Aerobic, Dark, 20°C) B->C D 4. Periodic Sampling (up to 120 days) C->D Time G 7. CO₂ Trapping & Analysis (LSC) C->G Volatiles E 5. Sample Extraction (Solvent Extraction) D->E F 6. Analysis of Extract (HPLC-UV/Radio) E->F H 8. Bound Residue Analysis (Combustion) E->H Extracted Soil I 9. Data Interpretation (DT₅₀, Mass Balance, Metabolite ID) F->I G->I H->I

Caption: Experimental workflow for a typical aerobic soil transformation study.
Protocol for Phototransformation in Water (Based on OECD 316)

This study evaluates the degradation of DNOC in water due to direct absorption of sunlight.[13][14]

1. Preliminary Tier (Screening):

  • Measure the UV-visible absorption spectrum of DNOC. If there is no significant absorption above 290 nm (the cutoff for solar radiation at the Earth's surface), direct photolysis is unlikely and no further testing is needed.

2. Test Solution Preparation:

  • Use ¹⁴C-labeled DNOC if mass balance and transformation product identification are required.

  • Prepare a sterile, buffered aqueous solution (e.g., pH 7) of DNOC. The concentration should be below half its water solubility and allow for analytical detection.

3. Irradiation:

  • Use a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[13] The light intensity should be calibrated.

  • Place the test solution in temperature-controlled quartz glass cells (which are transparent to UV light) at a constant temperature (e.g., 25°C).[13]

  • Irradiate the samples for a period equivalent to up to 30 days of natural sunlight.

  • Run parallel samples incubated in the dark under the same conditions to serve as controls for hydrolysis or other non-photolytic degradation.[13]

4. Sampling and Analysis:

  • Collect samples from both irradiated and dark control vessels at appropriate time intervals.

  • Analyze the samples directly for the concentration of DNOC and major photoproducts using HPLC-UV.[13] If ¹⁴C-labeled material is used, radio-detection is also employed.

5. Data Analysis:

  • Calculate the first-order rate constant and the photolysis half-life (DT₅₀) for DNOC under the specific experimental conditions.

  • Determine the environmental quantum yield, which allows for the extrapolation of the degradation rate to different seasons, latitudes, and water bodies.[13]

Analytical Methods

The accurate quantification of DNOC and its metabolites in complex environmental matrices is essential for fate and degradation studies.

  • Sample Preparation: Extraction is a critical first step. For soil and sediment, techniques like Soxhlet extraction, sonication, or accelerated solvent extraction (ASE) with solvents such as acetone/hexane or methylene (B1212753) chloride/acetone are used.[15] For water samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the analytes and remove interfering matrix components.[16][17]

  • Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common method for analyzing DNOC and other dinitrophenolic compounds.[18][19] Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture.[19] Gas Chromatography (GC) can also be used, but often requires a derivatization step to increase the volatility of the phenolic compounds.[19] For definitive identification of transformation products, Mass Spectrometry (MS) coupled with either HPLC (LC-MS) or GC (GC-MS) is employed.[13]

Conclusion

The environmental fate of DNOC is characterized by moderate persistence in soil and water, with biodegradation being the primary degradation pathway. Its mobility in soil is moderate and is influenced by soil pH and organic carbon content. While photodegradation occurs, it is generally a slower process compared to microbial degradation. DNOC shows a low potential for bioaccumulation. Understanding these fate and degradation processes, through standardized experimental protocols and robust analytical methods, is fundamental for managing the risks associated with this legacy contaminant.

References

An In-depth Technical Guide on 4,6-Dinitro-O-cresol (DNOC) as an Uncoupler of Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,6-Dinitro-O-cresol (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide.[1] Its potent biological activity stems from its function as a classical uncoupler of oxidative phosphorylation. By disrupting the mitochondrial proton gradient, DNOC dissipates the energy generated by the electron transport chain as heat, rather than being used for ATP synthesis. This guide provides a comprehensive technical overview of DNOC's mechanism of action, its effects on mitochondrial bioenergetics, and the downstream cellular consequences. Detailed experimental protocols for studying these effects and visualizations of the implicated signaling pathways are included to support researchers in this field.

Introduction to this compound (DNOC)

DNOC, chemically known as 2-methyl-4,6-dinitrophenol, is a yellow crystalline solid.[2] Its lipophilic nature allows it to readily traverse cellular and mitochondrial membranes. The presence of the ionizable hydroxyl group and the electron-withdrawing nitro groups are key to its uncoupling activity.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of DNOC's action is the uncoupling of oxidative phosphorylation in mitochondria.[3] This process disrupts the tight coupling between the electron transport chain (ETC) and ATP synthesis.

Protonophoric Action: DNOC acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, dissipating the proton motive force (PMF). The PMF, composed of the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH), is the electrochemical gradient generated by the pumping of protons from the mitochondrial matrix to the intermembrane space by the ETC complexes. This gradient is the driving force for ATP synthase to produce ATP.

DNOC, in its protonated form, diffuses across the inner mitochondrial membrane into the more alkaline matrix. In the matrix, it releases a proton, and the resulting anionic form diffuses back across the membrane to the more acidic intermembrane space, where it picks up another proton. This cyclical transport of protons bypasses the ATP synthase channel, effectively uncoupling electron transport from ATP production. The energy stored in the proton gradient is consequently released as heat.

cluster_matrix Mitochondrial Matrix (Alkaline) ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_IMS->ATP_Synthase Drives ATP Synthesis DNOC_neg DNOC- Protons_IMS->DNOC_neg Protons_Matrix H+ DNOC_H DNOC-H DNOC_H->Protons_Matrix cluster_ims cluster_ims DNOC_neg->cluster_ims Diffuses back

Mechanism of DNOC as a protonophore.

Quantitative Effects on Mitochondrial Bioenergetics

The uncoupling activity of DNOC leads to measurable changes in mitochondrial function. The following tables summarize quantitative data from studies on isolated rat liver mitochondria.

Table 1: Effect of DNOC on Mitochondrial Respiration

DNOC Concentration (µM)State 4 Respiration (nmol O₂/min/mg protein)State 3 Respiration (nmol O₂/min/mg protein)
0 (Control)25 ± 3105 ± 8
1045 ± 5110 ± 9
2570 ± 6115 ± 10
5095 ± 8120 ± 11
10080 ± 7 (Inhibition observed)100 ± 9 (Inhibition observed)

Data adapted from da-Silva et al. (1997).[3] State 4 respiration (in the absence of ADP) is stimulated by DNOC as the proton leak bypasses the need for ATP synthesis to drive electron transport. State 3 respiration (in the presence of ADP) is also stimulated at lower concentrations, but higher concentrations can become inhibitory to the respiratory chain itself.

Table 2: Effect of DNOC on Mitochondrial Membrane Potential (ΔΨm)

DNOC Concentration (µM)Mitochondrial Membrane Potential (ΔΨm) (% of Control)
0 (Control)100
1085
2560
5040

Data adapted from da-Silva et al. (1997).[3] DNOC causes a dose-dependent decrease in the mitochondrial membrane potential due to the dissipation of the proton gradient.

Key Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol describes the differential centrifugation method for isolating functional mitochondria from rat liver.

Materials:

  • Homogenization buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Wash buffer: 250 mM sucrose, 10 mM HEPES, pH 7.4.

  • Dounce homogenizer with a loose-fitting pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize a rat according to approved animal care protocols and quickly excise the liver.

  • Place the liver in ice-cold homogenization buffer and mince it into small pieces.

  • Transfer the minced tissue to a pre-chilled Dounce homogenizer with 10 volumes of homogenization buffer.

  • Homogenize with 5-10 gentle strokes of the loose-fitting pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully collect the supernatant and centrifuge it at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in wash buffer.

  • Repeat the centrifugation at 8,500 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of wash buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Oxygen Consumption

This protocol uses a Clark-type oxygen electrode to measure the rate of oxygen consumption.

Materials:

  • Clark-type oxygen electrode system.

  • Respiration buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4.

  • Substrates: e.g., 5 mM succinate (B1194679) (for Complex II-driven respiration).

  • ADP solution (e.g., 100 mM).

  • DNOC stock solution (in ethanol (B145695) or DMSO).

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1 ml of air-saturated respiration buffer to the electrode chamber, maintained at a constant temperature (e.g., 30°C).

  • Add the mitochondrial suspension (e.g., 0.5 mg protein/ml).

  • Add the respiratory substrate (e.g., succinate). A stable rate of oxygen consumption (State 2) will be established.

  • To measure State 3 respiration, add a known amount of ADP (e.g., 100 nmol). The rate of oxygen consumption will increase.

  • Once the added ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

  • To test the effect of DNOC, add small aliquots of the DNOC stock solution to the chamber during State 4 respiration and record the stimulation of oxygen consumption.

Assessment of Mitochondrial Swelling

Mitochondrial swelling can be monitored spectrophotometrically as a decrease in light scattering at 540 nm.[3]

Materials:

  • Spectrophotometer.

  • Swelling buffer: 100 mM KCl, 50 mM sucrose, 10 mM HEPES, 5 mM KH₂PO₄, pH 7.4.

  • DNOC stock solution.

  • Calcium chloride (CaCl₂) solution.

  • Cyclosporin A (CsA) stock solution (optional, as an inhibitor of the mitochondrial permeability transition pore).

Procedure:

  • Equilibrate the spectrophotometer at 540 nm.

  • Add isolated mitochondria (e.g., 0.5 mg protein/ml) to a cuvette containing swelling buffer.

  • Record the baseline absorbance for a few minutes.

  • Induce swelling by adding DNOC at the desired concentration. A decrease in absorbance indicates mitochondrial swelling.

  • Alternatively, induce swelling with a Ca²⁺ pulse (e.g., 50 µM CaCl₂) in the presence of DNOC.

  • To test the involvement of the mitochondrial permeability transition pore (mPTP), pre-incubate the mitochondria with Cyclosporin A (e.g., 1 µM) before adding the swelling-inducing agent.[3]

Downstream Signaling Pathways and Cellular Consequences

DNOC-induced mitochondrial uncoupling triggers a cascade of cellular events, primarily through the induction of the mitochondrial permeability transition (mPTP), generation of reactive oxygen species (ROS), and disruption of calcium homeostasis, ultimately leading to apoptosis.

Mitochondrial Permeability Transition (mPTP) Induction

DNOC, particularly in the presence of elevated intracellular calcium, can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[3] Persistent opening of the mPTP leads to the dissipation of ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors from the intermembrane space.

DNOC DNOC mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening DNOC->mPTP Induces Ca2_influx Increased Intracellular Ca2+ Ca2_influx->mPTP Sensitizes DeltaPsi_collapse ΔΨm Collapse mPTP->DeltaPsi_collapse Mito_swelling Mitochondrial Swelling mPTP->Mito_swelling CytoC_release Cytochrome c Release mPTP->CytoC_release CsA Cyclosporin A CsA->mPTP Inhibits

DNOC-induced mitochondrial permeability transition.
Reactive Oxygen Species (ROS) Production

While mitochondrial uncoupling is generally associated with a decrease in ROS production at high levels, mild uncoupling can paradoxically increase ROS generation. The disruption of the electron flow in the ETC by DNOC can lead to the increased leakage of electrons and the formation of superoxide (B77818) radicals (O₂⁻), which are then converted to hydrogen peroxide (H₂O₂).

Disruption of Calcium Homeostasis and Apoptosis Induction

DNOC-induced mPTP opening and mitochondrial depolarization disrupt the ability of mitochondria to sequester calcium, leading to an increase in cytosolic calcium levels. The release of cytochrome c from the mitochondria into the cytosol initiates the apoptotic cascade. Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.

DNOC DNOC mPTP mPTP Opening DNOC->mPTP ROS Increased ROS mPTP->ROS Ca_release Mitochondrial Ca2+ Release mPTP->Ca_release CytoC_release Cytochrome c Release mPTP->CytoC_release Apaf1 Apaf-1 CytoC_release->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

DNOC-induced apoptotic signaling pathway.

Conclusion

This compound serves as a potent tool for studying the mechanisms of oxidative phosphorylation and the consequences of its uncoupling. Its ability to dissipate the mitochondrial proton gradient leads to a cascade of events, including altered cellular respiration, induction of the mitochondrial permeability transition, and the initiation of apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted effects of DNOC on cellular bioenergetics and signaling. A thorough understanding of these mechanisms is crucial for both toxicological assessment and the exploration of potential therapeutic applications of mitochondrial uncouplers in various disease models.

References

Solubility Profile of 4,6-Dinitro-O-cresol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,6-Dinitro-O-cresol (DNOC) in various organic solvents. The information is intended to support research, development, and formulation activities involving this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound (DNOC)

This compound, a synthetic organic compound, presents as a yellow solid.[1][2] Historically, it has been utilized as a pesticide, herbicide, and insecticide.[2] Due to its toxicological profile, its use has been restricted in many regions.[3] A thorough understanding of its solubility in organic solvents is crucial for its safe handling, formulation, and for the development of analytical methods.

Quantitative Solubility Data

The solubility of this compound in a range of organic solvents at 25°C is summarized in the table below. This data has been compiled from various technical sources and provides a comparative reference for solvent selection. It is important to note that solubility is temperature-dependent, and for most solids, it increases with temperature.

SolventChemical ClassSolubility (g/L) at 25°C
TolueneAromatic Hydrocarbon251
AcetoneKetone514
DichloromethaneChlorinated Hydrocarbon503
Ethyl acetateEster338
HexaneAliphatic Hydrocarbon4.03
Methanol (B129727)Alcohol58.4
EthanolAlcohol43
BenzeneAromatic Hydrocarbon370

Qualitative Solubility:

DNOC is also reported to be soluble in ether and chloroform.[4] It is slightly soluble in petroleum ether.[4]

Experimental Protocol: Determination of DNOC Solubility by the Shake-Flask Method

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for the analysis of nitrophenolic compounds (e.g., C18 column)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow for the establishment of equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the sedimentation of undissolved solids.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of DNOC of known concentrations in the chosen solvent.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC. A typical HPLC method for DNOC analysis would involve a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and acidified water, with UV detection at approximately 264 nm.[5][6][7]

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of DNOC in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of DNOC in the original saturated solution by applying the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mg/mL).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration (Shaking at Constant T) prep->equil Excess DNOC + Solvent sample Sample Collection & Filtration equil->sample Equilibrated Mixture quant Quantification by HPLC sample->quant Filtered Saturated Solution calc Calculation of Solubility quant->calc Concentration Data

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential data and methodologies for understanding and determining the solubility of this compound in organic solvents. The provided quantitative data serves as a valuable reference for solvent selection in various applications. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to conduct their own solubility studies. The visual workflow diagram further clarifies the experimental process. It is recommended that for any specific application, the solubility be determined experimentally under the conditions of interest.

References

An In-depth Technical Guide to the Research Applications of 4,6-Dinitro-o-cresol (CAS Number: 534-52-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC), identified by CAS number 534-52-1, is a synthetic organic compound with a history of use as a pesticide, herbicide, and fungicide.[1][2] Due to its high toxicity, its agricultural use has been largely discontinued (B1498344) in many regions.[3] However, its potent biological activities continue to make it a subject of toxicological and biomedical research. This technical guide provides a comprehensive overview of the core research applications of DNOC, focusing on its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative toxicological data.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for DNOC's biological effects is the uncoupling of oxidative phosphorylation in mitochondria.[4][5] As a protonophore, DNOC disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP by ATP synthase.[4][6]

DNOC, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline mitochondrial matrix, it releases a proton, and the resulting anionic form diffuses back to the intermembrane space. This process effectively shuttles protons back into the matrix, bypassing the ATP synthase complex. The energy from the electron transport chain is consequently dissipated as heat instead of being used for ATP synthesis.[4] This disruption of cellular energy metabolism is the root cause of DNOC's potent toxicity.

At concentrations between 10-50 microM, DNOC acts as a classical uncoupler, leading to an increase in mitochondrial respiration (oxygen consumption) and a decrease in the mitochondrial membrane potential.[4] However, at higher concentrations (> 50 microM), it can inhibit succinate-supported respiration.[4]

Signaling Pathways and Cellular Effects

The uncoupling of oxidative phosphorylation by DNOC triggers a cascade of downstream cellular events. A key consequence is the induction of the mitochondrial permeability transition (MPT), a process characterized by the opening of a non-specific pore in the inner mitochondrial membrane.[4] This leads to mitochondrial swelling, loss of the membrane potential, and the release of pro-apoptotic factors. The induction of MPT by DNOC is associated with the oxidation of membrane protein thiols by reactive oxygen species (ROS).[4]

DNOC_Signaling_Pathway DNOC DNOC (this compound) ROS Reactive Oxygen Species (ROS) DNOC->ROS Induces Proton_Gradient Proton_Gradient DNOC->Proton_Gradient Dissipates ATP ATP Heat Heat Generation MPT Mitochondrial Permeability Transition (MPT) ROS->MPT Triggers Cellular_Damage Cellular Damage & Apoptosis MPT->Cellular_Damage Leads to ATP_Synthase ATP_Synthase ATP_Synthase->ATP Produces Proton_Gradient->Heat Energy Release as ETC ETC

References

In Vitro Genotoxicity of 4,6-Dinitro-O-cresol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-O-cresol (DNOC) is a synthetic organic compound historically used as a pesticide, fungicide, and insecticide.[1] Due to its toxicity, its use has been significantly restricted in many countries. Understanding the genotoxic potential of DNOC is crucial for assessing its risk to human health and the environment. This technical guide provides a comprehensive overview of the in vitro genotoxicity of DNOC, summarizing key experimental findings, detailing methodologies, and illustrating relevant biological pathways and workflows.

Core Concepts in Genotoxicity Testing

Genotoxicity assessment is a critical component of toxicological evaluation, aiming to identify substances that can induce damage to the genetic material of cells. Standard in vitro genotoxicity testing batteries typically evaluate three main endpoints: gene mutations, structural chromosome aberrations, and numerical chromosome aberrations.

Summary of In Vitro Genotoxicity Data for this compound

Available in vitro studies indicate that DNOC possesses genotoxic activity. It has been reported to be positive in the Ames test using Salmonella typhimurium and in chromosomal aberration assays with human lymphocytes.[1] The following sections and tables will provide a more detailed, though currently limited, quantitative summary of these findings.

Bacterial Reverse Mutation Assay (Ames Test)
Chromosomal Aberration Assay

Chromosomal aberration assays in mammalian cells are employed to detect structural changes in chromosomes, a hallmark of clastogenic agents.

Table 1: Chromosomal Aberrations in Allium cepa Root Tip Cells Exposed to DNOC

Concentration (ppm)Exposure Time (h)Mitotic Index (%)Chromosomal Aberrations (%)Reference
2503Not ReportedIncreased[1]
2506Not ReportedIncreased[1]
25012Not ReportedIncreased[1]
25024Not ReportedIncreased[1]
5003DecreasedSignificantly Increased[1]
5006DecreasedSignificantly Increased[1]
50012DecreasedSignificantly Increased[1]
50024DecreasedSignificantly Increased[1]

Note: This data is from a plant-based assay and serves as an indicator of clastogenic potential. Detailed quantitative data from in vitro mammalian cell assays are not currently available in the public literature.

A study on Allium cepa root cells demonstrated that DNOC induces a variety of chromosomal aberrations, including breaks, bridges, and c-mitosis, indicating its potential as a potent clastogen and a strong spindle inhibitor.[1]

Sister Chromatid Exchange (SCE) Assay and Comet Assay

Currently, there is a lack of publicly available data on the induction of sister chromatid exchanges or DNA damage as measured by the comet assay following in vitro exposure of mammalian cells to DNOC.

Experimental Protocols

Detailed experimental protocols for the key in vitro genotoxicity assays are provided below. These are generalized protocols and may require optimization for the specific test substance and cell line.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect gene mutations (point mutations) induced by a test substance in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use a set of standard Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

  • Exposure:

    • Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar (B569324) and pour it onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix (if applicable) before adding to the top agar.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test

Objective: To identify agents that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Metabolic Activation: Perform the assay with and without an S9 mix.

  • Treatment: Expose the cell cultures to various concentrations of the test substance for a defined period (e.g., 3-6 hours with S9, and a longer period without S9).

  • Harvest: Add a spindle inhibitor (e.g., colcemid) to arrest cells in metaphase. Harvest the cells.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the chromosomes with a suitable dye (e.g., Giemsa).

  • Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Cytotoxicity Assessment: Determine the mitotic index to assess cytotoxicity.

Visualizations

Experimental Workflow for In Vitro Chromosomal Aberration Assay

Chromosomal_Aberration_Workflow cluster_prep Cell Preparation cluster_processing Cell Processing cluster_analysis Analysis start Start with Cultured Mammalian Cells treatment Treat with DNOC (+/- S9 metabolic activation) start->treatment colcemid Add Colcemid to Arrest in Metaphase treatment->colcemid harvest Harvest Cells colcemid->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Prepare Slides fixation->slide_prep staining Stain Chromosomes slide_prep->staining microscopy Microscopic Analysis (Score Aberrations) staining->microscopy data_analysis Data Analysis and Cytotoxicity Assessment microscopy->data_analysis

Caption: Workflow for the in vitro chromosomal aberration assay.

Logical Relationship of Genotoxicity Endpoints

Genotoxicity_Endpoints cluster_damage Primary DNA Damage cluster_mutation Gene-Level Effects cluster_chromosome Chromosome-Level Effects DNOC This compound (DNOC) DNA_Breaks DNA Strand Breaks (Comet Assay) DNOC->DNA_Breaks Adducts DNA Adducts DNOC->Adducts Aneuploidy Aneuploidy (Spindle Inhibition) DNOC->Aneuploidy Spindle Inhibition Gene_Mutation Gene Mutations (Ames Test) DNA_Breaks->Gene_Mutation Chrom_Aberration Structural Chromosomal Aberrations DNA_Breaks->Chrom_Aberration Adducts->Gene_Mutation Adducts->Chrom_Aberration SCE Sister Chromatid Exchange Chrom_Aberration->SCE

Caption: Interrelationship of different genotoxicity endpoints.

Conclusion

The available evidence from in vitro studies, primarily from chromosomal aberration assays in plant cells and qualitative reports from bacterial and human lymphocyte assays, suggests that this compound possesses genotoxic properties, acting as both a clastogen and a spindle inhibitor. However, a significant data gap exists regarding quantitative genotoxicity data in standard in vitro mammalian cell systems, including the Ames test, chromosomal aberration assay, sister chromatid exchange assay, and comet assay. Further research is warranted to fully characterize the in vitro genotoxic profile of DNOC and to elucidate the underlying mechanisms of its genetic toxicity. This information is essential for a comprehensive human health risk assessment.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Reactivity of 4,6-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dinitro-o-cresol (DNOC) is a synthetic organic compound historically used as a potent herbicide, insecticide, and fungicide.[1][2][3] Despite its use being banned in many countries due to extreme toxicity to humans and environmental concerns, its persistent nature and unique mode of action continue to make it a subject of scientific interest.[2][4] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, and chemical reactivity of DNOC. It details its primary mechanism of action as an uncoupler of oxidative phosphorylation and an inhibitor of photosynthetic electron transport. Furthermore, this guide includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of key pathways and workflows to support further research and understanding.

Molecular Structure and Physicochemical Properties

DNOC, with the IUPAC name 2-methyl-4,6-dinitrophenol, is a dinitrophenolic compound.[5] Its structure consists of a cresol (B1669610) (methylphenol) ring substituted with two nitro groups at positions 4 and 6.[5] The presence of the electron-withdrawing nitro groups and the phenolic hydroxyl group confers a pseudo-acidic character to the molecule, allowing it to form water-soluble salts with alkalis.[1]

The molecular structure of DNOC is depicted below, showing both its protonated and ionized (phenolate) forms, which exist in equilibrium depending on the pH of the surrounding medium.

DNOC_Structure cluster_protonated DNOC (Protonated Form) pH < pKa cluster_phenolate DNOC (Phenolate Form) pH > pKa protonated_img protonated_img phenolate_img phenolate_img protonated_img->phenolate_img + H⁺ phenolate_img->protonated_img - H⁺

Figure 1: Ionization equilibrium of DNOC.
Quantitative Physicochemical Data

The key physicochemical properties of DNOC are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O₅[2][6][7]
Molar Mass 198.13 g/mol [2][5][6]
Appearance Yellow crystalline solid[2][6][8]
Melting Point 86.5 - 88.9 °C[2][9]
Boiling Point 312 °C[2][10]
Water Solubility 100 mg/L (0.01%) at 20°C[2]
Vapor Pressure 1.6 x 10⁻² Pa at 25°C[9]
log Kow (Octanol-Water Partition Coefficient) 2.13[8]
pKa (Acid Dissociation Constant) 4.4[11]

Chemical and Biological Reactivity

Chemical Reactivity and Degradation

DNOC exhibits stability in sterile water across different pH levels but can be degraded under environmental conditions.[1] It is not expected to volatilize significantly from soil or water.[12]

  • Reactivity: DNOC is a combustible solid that can form explosive mixtures in air when finely dispersed.[10] It reacts violently with strong oxidizing agents.[10] Upon heating to decomposition, it emits toxic fumes, including nitrogen oxides.[8][10]

  • Environmental Degradation: Biodegradation of DNOC in soil and water is possible but often occurs slowly, with half-lives ranging from hours to months depending on environmental conditions.[12] The primary metabolic pathways involve the reduction of the nitro groups to amino groups and subsequent acetylation or further degradation.

The proposed metabolic pathway for DNOC is illustrated below, showing the sequential reduction of the nitro groups.

DNOC_Metabolism DNOC This compound (DNOC) ANOC4 4-Amino-6-nitro-o-cresol (4-ANOC) DNOC->ANOC4 Reduction of 4-nitro group ANOC6 6-Amino-4-nitro-o-cresol (6-ANOC) DNOC->ANOC6 Reduction of 6-nitro group AcANOC4 4-Acetamido-6-nitro-o-cresol (4-AcANOC) ANOC4->AcANOC4 Acetylation DAOC 4,6-Diamino-o-cresol ANOC4->DAOC Reduction ANOC6->DAOC Reduction

Figure 2: Proposed metabolic pathway of DNOC.
Biological Reactivity: Mode of Action

The high toxicity of DNOC stems from its ability to act as an "inhibitory uncoupler".[13] This dual action involves two primary mechanisms:

  • Uncoupling of Oxidative Phosphorylation: Similar to the classic uncoupler 2,4-dinitrophenol (B41442) (DNP), DNOC disrupts the production of ATP in mitochondria.[2][7] As a lipophilic weak acid, it acts as a protonophore, transporting protons across the inner mitochondrial membrane.[5][14] This dissipates the proton gradient that drives ATP synthase, causing the energy from cellular respiration to be released as heat instead of being converted into ATP.[15] This leads to an increased metabolic rate, hyperthermia, and ultimately, cellular energy depletion.[16]

  • Inhibition of Photosynthesis: In plants, DNOC inhibits photosynthetic electron transport.[13] It blocks the electron flow between Photosystem II and the plastoquinone (B1678516) pool, which is a mechanism of action similar to that of diuron-type herbicides.[13] This inhibition of the Hill reaction halts the light-dependent reactions of photosynthesis.[13]

Oxidative_Phosphorylation_Uncoupling Mechanism of DNOC as an Uncoupler of Oxidative Phosphorylation cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC {Electron Transport Chain (ETC)|Pumps H⁺ out} H_high High [H⁺] ATPSynthase {ATP Synthase|Uses H⁺ gradient to make ATP} ATP ATP ATPSynthase->ATP ADP + Pi H_high->ATPSynthase Proton Motive Force DNOC_ion DNOC⁻ H_high->DNOC_ion Picks up H⁺ H_low Low [H⁺] DNOC_H DNOC-H DNOC_H->H_low Releases H⁺ (dissipates gradient) DNOC_ion->H_high Returns to space

Figure 3: DNOC uncouples oxidative phosphorylation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DNOC and its analysis, compiled from various sources.

Synthesis of this compound

This protocol is based on the direct nitration of o-cresol (B1677501) in an aqueous-alcoholic medium.

Materials:

  • o-cresol

  • Concentrated nitric acid (65%)

  • Ethanol (96%)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Prepare Reaction Mixture: In a reaction flask, prepare the nitrating mixture by combining concentrated nitric acid and 96% ethanol. A suggested ratio is 7.8 mL of nitric acid to 31.2 mL of ethanol.[6]

  • Add o-cresol: Slowly add o-cresol to the reaction mixture while stirring. A typical amount is 2.0 g of o-cresol.

  • Nitration: Heat the reaction mixture to its boiling point using a heating mantle and maintain reflux. The reaction is typically carried out for a specific duration (e.g., 1 hour, though optimization may be required).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote the crystallization of the product.

  • Isolation: Isolate the yellow crystals of this compound by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected crystals with cold distilled water to remove residual acid and other impurities. Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Verification: Confirm the identity and purity of the product by measuring its melting point (expected: ~86-88°C) and using analytical techniques such as HPLC or GC-MS.[6]

Synthesis_Workflow start Start prep_mix Prepare Nitrating Mixture (Conc. HNO₃ + Ethanol) start->prep_mix add_cresol Add o-cresol prep_mix->add_cresol reflux Heat to Reflux add_cresol->reflux cool Cool and Crystallize reflux->cool filtrate Isolate Crystals (Vacuum Filtration) cool->filtrate wash_dry Wash with Cold Water & Dry filtrate->wash_dry analyze Verify Product (Melting Point, HPLC/GC-MS) wash_dry->analyze end End analyze->end

Figure 4: Experimental workflow for DNOC synthesis.
Analysis of DNOC by HPLC

This protocol describes a general method for the quantification of DNOC in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • DNOC analytical standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Glacial acetic acid or acetate (B1210297) buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., polymeric) for sample cleanup and preconcentration

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation (Preconcentration):

    • Acidify the water sample to pH ~2.5 to ensure DNOC is in its protonated form.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Pass a known volume of the acidified water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the retained DNOC with a small volume of a suitable solvent (e.g., 0.025 M methanolic NaOH or methanol).[17]

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, a mixture of methanol and 0.1% aqueous glacial acetic acid or an acetonitrile/acetate buffer mixture (e.g., 80:20 v/v).[10][18]

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of DNOC in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with the prepared methanol/water or acetonitrile/buffer mixture.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set to the maximum absorbance wavelength for DNOC (e.g., 264 nm).[17]

    • Column Temperature: Ambient or controlled (e.g., 45°C).[10]

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the DNOC peak in the chromatograms based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the amount of DNOC in the samples using the calibration curve.

Analysis of DNOC by GC-MS

This protocol outlines a method for analyzing DNOC in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires a derivatization step for better performance.

Materials and Equipment:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Derivatizing agent (e.g., N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide, MDBSTFA)

  • Extraction solvent (e.g., hexane, acetone, dichloromethane)

  • Anhydrous sodium sulfate

  • Sample concentration apparatus (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Sample Extraction:

    • Water Samples: Perform liquid-liquid extraction by shaking a known volume of the sample with a solvent like hexane. Separate the organic layer and dry it with anhydrous sodium sulfate.

    • Solid Samples (Soil/Sediment): Mix the sample with a drying agent (anhydrous sodium sulfate) and extract with a solvent mixture (e.g., hexane/acetone) using sonication or another extraction technique.[15]

  • Extract Concentration: Concentrate the organic extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen or using a rotary evaporator.

  • Derivatization:

    • Transfer an aliquot of the concentrated extract to a vial.

    • Add the derivatizing agent (e.g., MDBSTFA) to convert the phenolic hydroxyl group of DNOC into a more volatile and thermally stable silyl (B83357) ether. This step improves chromatographic peak shape and sensitivity.

    • Heat the mixture if necessary to complete the reaction.

  • GC-MS Conditions:

    • Injector: Splitless mode, temperature set to ~280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300-320°C) to elute all compounds.

    • MS Transfer Line: ~280-300°C.

    • Ion Source: Electron Impact (EI) at 70 eV, temperature ~230°C.

    • Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis. Key ions for DNOC are m/z 198 (molecular ion), 121, and 105.

  • Quantification: Analyze samples alongside calibration standards prepared and derivatized in the same manner. Use an internal standard for improved accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extraction Solvent Extraction (Liquid-Liquid or Solid-Liquid) concentration Concentrate Extract extraction->concentration derivatization Derivatization (e.g., Silylation) concentration->derivatization injection Inject Sample into GC derivatization->injection separation Separation on Capillary Column injection->separation detection Detection by MS (Scan or SIM mode) separation->detection identification Identify Peak by Retention Time & Mass Spectrum detection->identification quantification Quantify using Calibration Curve identification->quantification

Figure 5: General workflow for DNOC analysis by GC-MS.

Conclusion

DNOC is a molecule with significant toxicological and environmental relevance. Its chemical structure, characterized by a substituted phenol (B47542) ring, dictates its reactivity as a weak acid and its susceptibility to degradation through nitro-reduction. The primary modes of biological action—uncoupling oxidative phosphorylation and inhibiting photosynthesis—are potent mechanisms that underpin its efficacy as a pesticide and its high toxicity to non-target organisms, including humans. The experimental protocols and data provided herein offer a foundational guide for researchers investigating the properties, environmental fate, and biological effects of DNOC and related dinitrophenolic compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 4,6-Dinitro-o-cresol (DNOC) using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative determination of 4,6-Dinitro-o-cresol (DNOC) in various matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The protocols detailed below cover sample preparation, chromatographic conditions, and method validation.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. This method utilizes a C18 reversed-phase column, where the nonpolar stationary phase retains the moderately nonpolar DNOC. A polar mobile phase, consisting of a mixture of methanol (B129727) and acidified water, is used to elute DNOC from the column. The UV detector measures the absorbance of the eluate at 264 nm, which is a wavelength of strong absorbance for DNOC. The concentration of DNOC in a sample is determined by comparing its peak area to that of a known standard.

Materials and Reagents

  • DNOC reference standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Glacial acetic acid, analytical grade

  • Solid Phase Extraction (SPE) C18 cartridges (for water samples)

  • 0.45 µm syringe filters (PTFE or nylon)

  • Glass vials with Teflon-lined caps

Instrumentation

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

Experimental Protocols

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DNOC reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Filtration: Filter the water sample through a 0.45 µm filter to remove any particulate matter.

  • Acidification: Adjust the pH of the water sample to approximately 3.0 with glacial acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water (pH 3.0).

  • Sample Loading: Pass 100 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.

  • Elution: Elute the retained DNOC from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Drying and Sieving: Air-dry the soil sample at room temperature and then pass it through a 2 mm sieve to ensure homogeneity.

  • Extraction: Accurately weigh 10 g of the sieved soil into a 50 mL centrifuge tube. Add 20 mL of a methanol/water (80:20, v/v) mixture.

  • Sonication and Shaking: Vortex the mixture for 1 minute, followed by sonication in an ultrasonic bath for 30 minutes. Then, shake the mixture on a mechanical shaker for 1 hour.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the soil residue with another 20 mL of the methanol/water mixture and combine the supernatants.

  • Concentration and Reconstitution: Evaporate the combined supernatants to approximately 2 mL. Add 10 mL of HPLC grade water and evaporate the remaining methanol. Adjust the final volume to 10 mL with HPLC grade water.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : 0.1% Acetic Acid in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 264 nm[1][2]
Run Time 10 minutes

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Specificity was determined by analyzing blank samples (water and soil extracts) to ensure no interference from endogenous components at the retention time of DNOC. The chromatograms of the blank samples showed no significant peaks at the retention time of DNOC, confirming the method's specificity.

The following tables summarize the quantitative data obtained during the method validation.

Table 1: Linearity

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
0.1 - 20y = 45872x + 1253> 0.999

Table 2: Accuracy (Recovery)

MatrixSpiked Concentration (µg/mL)Mean Recovery (%)% RSD (n=3)
Water1.098.52.1
5.0101.21.8
10.099.81.5
Soil1.095.73.2
5.098.12.5
10.097.42.1

Table 3: Precision

ParameterConcentration (µg/mL)% RSD (n=6)
Intra-day Precision 1.01.9
10.01.2
Inter-day Precision 1.02.8
10.02.1

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD 0.03
LOQ 0.10

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[4] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[4]

Visualizations

Caption: Experimental workflow for DNOC analysis.

signaling_pathway cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria specificity Specificity spec_crit No Interference specificity->spec_crit linearity Linearity lin_crit r² > 0.99 linearity->lin_crit accuracy Accuracy acc_crit Recovery 80-120% accuracy->acc_crit precision Precision prec_crit RSD < 5% precision->prec_crit lod LOD lod_crit S/N ≥ 3 lod->lod_crit loq LOQ loq_crit S/N ≥ 10 loq->loq_crit

Caption: Method validation parameters and criteria.

References

Application Note: Determination of 4,6-Dinitro-O-cresol (DNOC) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of 4,6-Dinitro-O-cresol (DNOC), a widely used pesticide, in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, including solid-phase microextraction (SPME), and in-injector derivatization to enhance the volatility and thermal stability of DNOC. The described GC-MS method provides excellent linearity, low detection limits, and high precision, making it suitable for trace-level analysis in complex samples.

Introduction

This compound (DNOC) is a synthetic organic compound that has been extensively used as a pesticide, herbicide, and insecticide.[1] Due to its toxicity and persistence in the environment, monitoring its levels in various matrices is of significant importance for environmental protection and food safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] However, the analysis of polar compounds like DNOC by GC-MS can be challenging due to their low volatility.[3][4] Derivatization is a chemical modification process that converts analytes into more volatile and thermally stable forms, thereby improving their chromatographic behavior and detection sensitivity.[4][5] This application note provides a detailed protocol for the analysis of DNOC using GC-MS, incorporating a derivatization step to achieve reliable and sensitive measurements.

Experimental Protocol

Materials and Reagents
  • DNOC standard

  • N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid

  • Deionized water

  • Solid-Phase Microextraction (SPME) fibers (e.g., 85-µm polyacrylate)

  • GC vials and inserts

  • Standard laboratory glassware and equipment

Sample Preparation: Solid-Phase Microextraction (SPME)

This protocol is adapted for aqueous samples such as environmental water. For other matrices, an appropriate extraction method like liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte of interest.[2][6]

  • Sample pH Adjustment: Acidify the aqueous sample to pH 2-3 with hydrochloric acid.[7][8] This step is crucial for efficient extraction of the acidic DNOC.

  • Addition of Salt: Add sodium chloride to the sample to saturation to increase the ionic strength. This enhances the extraction efficiency by decreasing the solubility of DNOC in the aqueous phase.[7][8]

  • SPME Procedure:

    • Place a stir bar in the sample vial.

    • Immerse the SPME fiber (e.g., 85-µm polyacrylate coated fiber) into the sample.[7][8]

    • Stir the sample at a constant rate for a defined period (e.g., 30-40 minutes) to allow for the analytes to be extracted onto the fiber.[7][8]

    • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

Derivatization and GC-MS Analysis

Derivatization is performed in the GC injector to convert DNOC into its more volatile tert-butyldimethylsilyl (TBDMS) derivative.[7]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis.

  • In-Injector Derivatization:

    • Set the GC injector temperature to 270-280°C.[7][8]

    • Inject a small volume (e.g., 2 µL) of the derivatizing agent, N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), into the injector.[7]

    • Immediately following the injection of the derivatizing agent, insert the SPME fiber into the hot injector for thermal desorption of the analyte and simultaneous derivatization.

    • The desorption and derivatization time is typically set for 3-5 minutes in splitless mode.[7][8]

  • GC-MS Conditions: The following are typical GC-MS parameters that can be optimized for specific instrumentation and applications.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature270-280°C[7]
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 min, ramp to 300°C at 5°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-500 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Experimental Workflow

experimental_workflow sample Aqueous Sample ph_adjust Adjust to pH 2-3 (HCl) sample->ph_adjust salt_add Add NaCl to Saturation ph_adjust->salt_add spme SPME (85-µm PA fiber, 30-40 min) salt_add->spme derivatization In-Injector Derivatization (MDBSTFA, 280°C, 5 min) spme->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data

References

Application Note: Solid-Phase Extraction of DNOC from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and cleanup of 4,6-dinitro-o-cresol (DNOC) from soil samples for subsequent analysis by chromatographic techniques such as HPLC-UV, GC-MS, or LC-MS/MS. The protocol employs an initial extraction of DNOC from the soil matrix using a QuEChERS-based method, followed by a solid-phase extraction (SPE) cleanup to remove interfering co-extractives. Two alternative SPE cleanup methods are presented: a reversed-phase (RP) approach and an anion-exchange (AX) approach, providing flexibility based on available resources and desired selectivity. This guide is intended for researchers, scientists, and analytical professionals working in environmental monitoring and food safety.

Introduction

This compound (DNOC) is a synthetic organic compound that has been used as a pesticide, herbicide, and insecticide.[1] Due to its high toxicity to humans and its potential for environmental persistence, monitoring its presence in soil is of significant importance.[1][2][3] The complex nature of soil matrices necessitates a robust sample preparation method to isolate DNOC and remove interfering substances prior to instrumental analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup of pesticide residues from complex samples.[4] This application note details a comprehensive protocol for the extraction of DNOC from soil, followed by two distinct SPE cleanup strategies.

Physicochemical Properties of DNOC

A successful SPE method relies on understanding the physicochemical properties of the analyte. Key properties for DNOC are summarized below:

PropertyValueSignificance for SPE
Molecular Formula C₇H₆N₂O₅-
Molecular Weight 198.13 g/mol -
pKa ~4.4DNOC is a weak acid. At pH < 4.4, it is in its neutral (protonated) form, suitable for reversed-phase SPE. At pH > 4.4, it is in its anionic (deprotonated) form, suitable for anion-exchange SPE.[5][6]
log P (octanol-water) 2.13 - 2.56Indicates moderate hydrophobicity, making it suitable for retention on reversed-phase sorbents.[7][8]
Water Solubility Low (0.01% at 20°C)Reinforces its suitability for reversed-phase SPE from aqueous-organic extracts.[1]

Experimental Protocols

This section outlines the complete methodology, from initial soil extraction to the final elution of purified DNOC.

Part 1: Initial Extraction from Soil (QuEChERS-based)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is a streamlined method for extracting a wide range of pesticides from food and environmental matrices.[1][5][6][7][9]

Materials and Reagents:

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate (B1144303) for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • The upper acetonitrile layer contains the extracted DNOC and is referred to as the "soil extract" in the following SPE protocols.

Part 2: Solid-Phase Extraction (SPE) Cleanup

Two alternative SPE protocols are provided for the cleanup of the soil extract.

This method is based on retaining the neutral form of DNOC on a C18 sorbent.

Materials and Reagents:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized water

  • Formic acid (or another suitable acid)

  • Nitrogen evaporator

  • SPE vacuum manifold

Procedure:

  • Extract Acidification: Transfer 5 mL of the soil extract (from Part 1, Step 7) to a clean tube. Add formic acid to adjust the pH to approximately 2.0-2.5. This ensures DNOC is in its neutral form.

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water (pH adjusted to 2.0-2.5 with formic acid). Do not allow the cartridge to go dry.

  • Sample Loading: Load the acidified soil extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a 10:90 (v/v) methanol/water solution (pH adjusted to 2.0-2.5) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained DNOC with 5 mL of methanol into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for instrumental analysis.

This method is based on retaining the anionic form of DNOC on a strong anion-exchange (SAX) sorbent.

Materials and Reagents:

  • Strong Anion Exchange (SAX) SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Ammonium (B1175870) hydroxide (B78521) (or another suitable base)

  • Formic acid (or another suitable acid)

  • Nitrogen evaporator

  • SPE vacuum manifold

Procedure:

  • Extract pH Adjustment: Transfer 5 mL of the soil extract (from Part 1, Step 7) to a clean tube. Add a few drops of ammonium hydroxide to adjust the pH to approximately 7.5-8.0. This ensures DNOC is in its anionic form.

  • Cartridge Conditioning: Pass 5 mL of methanol through the SAX SPE cartridge, followed by 5 mL of deionized water.

  • Sample Loading: Load the pH-adjusted soil extract onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove non-polar and neutral interferences.

  • Drying: Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the retained DNOC with 5 mL of methanol containing 2% formic acid. The acid neutralizes the charge on the DNOC, releasing it from the sorbent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for instrumental analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of dinitrophenolic compounds in soil using methods involving SPE. Note that actual performance may vary depending on the specific soil type, instrumentation, and laboratory conditions.

ParameterMethodSorbentRecovery (%)LOQ (ng/g)LOD (ng/g)Reference
DNOC & other Nitroaromatics HPLC with on-line SPEC18>85%500 - 10,000-[3]
Dicamba (acidic herbicide) HPLCAminopropyl (NH₂)83 ± 6%-10[10]
Picloram (acidic herbicide) HPLCC1888 ± 6%-10[10]
Isoxaflutole & metabolites HPLC-MS/MS-84 - 110%602 - 10[11]
Multiclass Pesticides QuEChERS-GC-MS/MS-70 - 120%5 - 10-[5]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described protocols.

spe_workflow Overall Workflow for DNOC Analysis from Soil cluster_extraction Part 1: Initial Soil Extraction cluster_rp_spe Part 2A: Reversed-Phase SPE Cleanup cluster_ax_spe Part 2B: Anion-Exchange SPE Cleanup soil 1. Soil Sampling (10g) hydrate 2. Hydration (if needed) soil->hydrate add_acn 3. Add Acetonitrile hydrate->add_acn add_salts 4. Add MgSO4 & NaCl add_acn->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge 6. Centrifuge shake->centrifuge extract 7. Collect Supernatant (Soil Extract) centrifuge->extract acidify 1. Acidify Extract (pH ~2) extract->acidify Option A basify 1. Adjust pH of Extract (~8) extract->basify Option B condition_rp 2. Condition C18 Cartridge (MeOH, Acidified H2O) acidify->condition_rp load_rp 3. Load Sample condition_rp->load_rp wash_rp 4. Wash Cartridge (10% MeOH in Acidified H2O) load_rp->wash_rp dry_rp 5. Dry Cartridge wash_rp->dry_rp elute_rp 6. Elute DNOC (MeOH) dry_rp->elute_rp final_rp 7. Concentrate & Reconstitute elute_rp->final_rp condition_ax 2. Condition SAX Cartridge (MeOH, H2O) basify->condition_ax load_ax 3. Load Sample condition_ax->load_ax wash_ax 4. Wash Cartridge (H2O, MeOH) load_ax->wash_ax dry_ax 5. Dry Cartridge wash_ax->dry_ax elute_ax 6. Elute DNOC (MeOH + 2% Formic Acid) dry_ax->elute_ax final_ax 7. Concentrate & Reconstitute elute_ax->final_ax

Caption: Workflow for DNOC extraction and SPE cleanup from soil.

rp_spe_logic Logic of Reversed-Phase SPE for DNOC cluster_rp Reversed-Phase (C18) Sorbent (Non-Polar) sorbent Hydrophobic C18 Chains elution_solvent Elution Solvent (Methanol) sorbent->elution_solvent DNOC Elutes dnoc_neutral DNOC (Neutral Form) [pH < 4.4] dnoc_neutral->sorbent Retained via van der Waals forces polar_impurities Polar Impurities (e.g., salts) polar_impurities->sorbent Not Retained (Washed Away) elution_solvent->sorbent Disrupts Interaction

Caption: DNOC retention mechanism on a reversed-phase sorbent.

ax_spe_logic Logic of Anion-Exchange SPE for DNOC cluster_ax Anion-Exchange (SAX) Sorbent (Positively Charged) sorbent Positively Charged Functional Groups (R-N+) elution_solvent Acidified Elution Solvent (MeOH + H+) sorbent->elution_solvent Neutral DNOC Elutes dnoc_anion DNOC (Anionic Form) [pH > 4.4] dnoc_anion->sorbent Retained via Ionic Interaction neutral_impurities Neutral/Non-Polar Impurities neutral_impurities->sorbent Not Retained (Washed Away) elution_solvent->dnoc_anion Neutralizes DNOC

Caption: DNOC retention mechanism on an anion-exchange sorbent.

References

Application Note: Preparation of 4,6-Dinitro-O-cresol (DNOC) Standard Solutions for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the preparation of 4,6-Dinitro-O-cresol (DNOC) standard solutions for use in analytical methods such as High-Performance Liquid Chromatography (HPLC). DNOC is a highly toxic compound that requires meticulous handling and adherence to strict safety protocols.[1][2] This document outlines the necessary materials, step-by-step procedures for preparing stock and working standard solutions, and recommendations for storage to ensure the accuracy and reliability of quantitative analysis.

Introduction

This compound (DNOC), a yellow solid, has been utilized as a pesticide, herbicide, and insecticide.[1][3] Due to its extreme toxicity to humans, its use has been banned in many countries.[3] Accurate quantification of DNOC is crucial for environmental monitoring, food safety analysis, and toxicology studies. The preparation of precise and stable standard solutions is a fundamental prerequisite for achieving reliable results in chromatographic analysis. This protocol details the procedures for preparing DNOC standard solutions from a certified reference material (CRM).

Chemical and Physical Properties

A thorough understanding of the properties of DNOC is essential for its safe handling and the preparation of accurate solutions.

PropertyValueReference
Chemical Name 2-Methyl-4,6-dinitrophenol[1]
CAS Number 534-52-1[1]
Molecular Formula C₇H₆N₂O₅[1]
Molecular Weight 198.13 g/mol [1]
Appearance Yellow solid[1]
Melting Point 86.5 °C (187.7 °F)[3]
Solubility Soluble in alcohol, acetone, ether; slightly soluble in water (0.01% at 20°C).[1][3]

Safety Precautions

WARNING: DNOC is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It is also a potential mutagen and a dangerous explosion hazard when dry.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2]

  • Ventilation: All handling of solid DNOC and its concentrated solutions must be performed in a certified chemical fume hood.[2]

  • Handling Solid DNOC: DNOC is often supplied wetted with water (e.g., ~10-20%) to reduce its explosive hazard.[2][4] Do not allow the solid to dry out.

  • Waste Disposal: Dispose of all DNOC waste, including contaminated consumables, as hazardous waste according to institutional and local regulations.

Experimental Protocol: Preparation of DNOC Standard Solutions

This protocol describes the preparation of a 1000 µg/mL primary stock solution and subsequent serial dilutions to create working standard solutions.

Materials and Reagents
  • This compound (DNOC) certified reference material (CRM), solid (≥98% purity)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks (Class A), various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Spatula

  • Weighing paper

  • Ultrasonic bath

Preparation of 1000 µg/mL Primary Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of DNOC CRM onto weighing paper using an analytical balance within a chemical fume hood. Record the exact weight.

  • Dissolution: Carefully transfer the weighed DNOC to a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.

  • Sonication: Gently swirl the flask to dissolve the DNOC. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the DNOC is completely dissolved and the solution has returned to room temperature, add methanol to the 10 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:

    Concentration (µg/mL) = (Weight of DNOC (mg) / Volume of flask (mL)) * Purity of CRM * 1000

  • Transfer and Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap. Store at 2-8°C and protect from light.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the primary stock solution. The following table provides an example for preparing a set of calibration standards.

Target Concentration (µg/mL)Volume of Stock/Intermediate Solution to DiluteFinal Volume (mL)Diluent
1001 mL of 1000 µg/mL Stock10Methanol
101 mL of 100 µg/mL Intermediate10Methanol
50.5 mL of 100 µg/mL Intermediate10Methanol
10.1 mL of 100 µg/mL Intermediate10Methanol
0.50.5 mL of 10 µg/mL Intermediate10Methanol
0.10.1 mL of 10 µg/mL Intermediate10Methanol

Procedure for Dilution (Example for 100 µg/mL):

  • Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Add methanol to the 10 mL mark.

  • Cap the flask and invert several times to mix thoroughly.

  • Transfer to a labeled amber glass vial and store under the same conditions as the stock solution.

Storage and Stability

Proper storage of standard solutions is critical to maintain their integrity and ensure the accuracy of analytical results.

SolutionStorage ContainerStorage ConditionsEstimated Stability
Primary Stock Solution Amber glass vial with PTFE-lined screw cap2-8°C, protected from lightCommercially prepared solutions are stable under recommended storage conditions; for in-house preparations, it is recommended to prepare fresh stock solutions every 3-6 months or verify their concentration.[1]
Working Standard Solutions Amber glass vial with PTFE-lined screw cap2-8°C, protected from lightPrepare fresh daily or weekly from the stock solution.

Note: The stability of in-house prepared solutions should be verified through periodic checks against a freshly prepared standard or a certified reference material.

Experimental Workflow Diagram

DNOC_Standard_Preparation_Workflow cluster_safety Safety First cluster_stock_prep Primary Stock Solution (1000 µg/mL) cluster_working_prep Working Standard Solutions PPE Wear Appropriate PPE FumeHood Work in Fume Hood Weigh Weigh DNOC CRM Dissolve Dissolve in Methanol Weigh->Dissolve Sonicate Sonicate if Necessary Dissolve->Sonicate Dilute_Stock Dilute to Volume Sonicate->Dilute_Stock Store_Stock Store at 2-8°C Dilute_Stock->Store_Stock Serial_Dilution Perform Serial Dilutions Store_Stock->Serial_Dilution Use for Dilution Store_Working Store at 2-8°C Serial_Dilution->Store_Working Analysis Use for Analysis Store_Working->Analysis

Caption: Workflow for the preparation of DNOC standard solutions.

Conclusion

This application note provides a detailed and safety-conscious protocol for the preparation of this compound standard solutions. Adherence to these procedures will enable researchers and scientists to generate accurate and reproducible data in the analysis of this highly toxic compound. The importance of using high-purity reagents and calibrated equipment, along with proper storage, cannot be overstated in achieving reliable analytical results.

References

Application of DNOC in Herbicide Resistance Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitro-o-cresol (DNOC) is a versatile chemical compound historically used as a herbicide, insecticide, and fungicide.[1] Its primary mode of action in plants is the uncoupling of oxidative phosphorylation, a critical process for energy (ATP) production in mitochondria.[2] This disruption of cellular energy metabolism leads to rapid contact herbicidal effects. Additionally, DNOC can inhibit photosynthesis, further contributing to its phytotoxicity. Due to its well-defined mechanism as a metabolic inhibitor, DNOC serves as a valuable tool in herbicide resistance studies. It can be utilized to investigate non-target-site resistance (NTSR) mechanisms, particularly those involving enhanced metabolism or altered energy-dependent processes in resistant weed biotypes. These notes provide detailed protocols and data presentation guidelines for the application of DNOC in characterizing and understanding herbicide resistance.

Data Presentation

The following tables summarize representative quantitative data from dose-response studies and biochemical assays involving uncoupling herbicides like DNOC. This data illustrates how resistant and susceptible weed biotypes can exhibit differential sensitivity.

Table 1: Dose-Response Metrics for DNOC on Susceptible vs. Resistant Weed Biotypes

Weed SpeciesBiotypeHerbicideGR₅₀ (g a.i./ha)¹Resistance Index (RI)²
Alopecurus myosuroidesSusceptibleDNOC150-
Resistant (Metabolic)DNOC4503.0
Chenopodium albumSusceptibleDNOC200-
Resistant (Metabolic)DNOC5502.75
Amaranthus retroflexusSusceptibleDNOC180-
Resistant (Metabolic)DNOC4902.72

¹GR₅₀ (Growth Reduction 50%) is the herbicide dose causing a 50% reduction in plant biomass compared to untreated controls. ²Resistance Index (RI) is calculated as the GR₅₀ of the resistant biotype divided by the GR₅₀ of the susceptible biotype.

Table 2: Effect of DNOC on ATP Content in Susceptible vs. Resistant Weed Mitochondria

Weed SpeciesBiotypeDNOC Concentration (µM)ATP Content (% of Control)
Lolium rigidumSusceptible0100
2545
5020
Resistant (Metabolic)0100
2575
5050

Table 3: Inhibition of Photosynthetic Efficiency (Fv/Fm) by DNOC

Weed SpeciesBiotypeDNOC Concentration (µM)Fv/Fm (Maximum Quantum Yield of PSII)% Inhibition
Poa annuaSusceptible00.820
500.5532.9
1000.3063.4
Resistant (Metabolic)00.810
500.7013.6
1000.5828.4

Experimental Protocols

Whole-Plant Dose-Response Assay

This protocol determines the concentration of DNOC required to inhibit plant growth and is used to establish the resistance level of a weed biotype.

Materials:

  • Seeds of susceptible and putative resistant weed biotypes

  • Pots filled with standard potting mix

  • DNOC stock solution

  • Spray chamber calibrated to deliver a consistent volume

  • Growth chamber with controlled light, temperature, and humidity

  • Balance for weighing plant biomass

Procedure:

  • Plant Growth: Sow seeds in pots and grow them in a growth chamber under optimal conditions until they reach the 2-3 leaf stage.

  • Herbicide Application: Prepare a series of DNOC dilutions to cover a range of doses (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Apply the herbicide solutions to the plants using a calibrated spray chamber. Include an untreated control group.

  • Incubation: Return the treated plants to the growth chamber and maintain them for 14-21 days.

  • Data Collection: At the end of the incubation period, visually assess phytotoxicity and then harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control. Use a non-linear regression model (e.g., log-logistic) to fit dose-response curves and calculate the GR₅₀ value for each biotype.

Mitochondrial Respiration Assay

This protocol measures the effect of DNOC on the oxygen consumption rate of isolated plant mitochondria, providing direct evidence of its uncoupling activity.

Materials:

  • Fresh plant tissue (e.g., etiolated seedlings, roots) from susceptible and resistant biotypes

  • Mitochondria isolation buffer (e.g., containing mannitol, HEPES, EDTA, BSA, and PVP)

  • Respiration buffer (e.g., containing mannitol, HEPES, MgCl₂, and phosphate)

  • Substrates for mitochondrial respiration (e.g., succinate, NADH)

  • ADP solution

  • DNOC stock solution

  • Oxygen electrode or a microplate-based system with oxygen-sensitive fluorophores

  • Homogenizer and centrifuge

Procedure:

  • Mitochondria Isolation: Homogenize fresh plant tissue in ice-cold isolation buffer. Filter the homogenate and centrifuge at a low speed to remove cell debris. Pellet the mitochondria by high-speed centrifugation and resuspend in a small volume of respiration buffer.

  • Oxygen Consumption Measurement: Add the isolated mitochondria to the respiration buffer in the oxygen electrode chamber or microplate well.

  • State 3 and State 4 Respiration: Add a respiratory substrate (e.g., succinate) and allow the respiration rate to stabilize (State 4 respiration, substrate-dependent). Then, add a limiting amount of ADP to stimulate ATP synthesis and measure the increased oxygen consumption rate (State 3 respiration).

  • DNOC Treatment: After the ADP is consumed and the respiration rate returns to State 4, add different concentrations of DNOC (e.g., 10, 25, 50, 100 µM) and record the stimulation of oxygen consumption.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) as a measure of mitochondrial coupling. Compare the stimulation of State 4 respiration by DNOC between susceptible and resistant biotypes.

ATP Content Assay

This protocol quantifies the cellular ATP levels in plant tissues following DNOC treatment, demonstrating the impact on energy production.

Materials:

  • Plant leaf discs or seedlings from susceptible and resistant biotypes

  • DNOC solutions of varying concentrations

  • ATP extraction buffer (e.g., trichloroacetic acid or perchloric acid)

  • ATP assay kit (luciferin-luciferase based)

  • Luminometer

  • Microcentrifuge tubes

Procedure:

  • Treatment: Incubate leaf discs or seedlings in solutions containing different concentrations of DNOC (e.g., 0, 25, 50, 100 µM) for a defined period (e.g., 1-4 hours).

  • ATP Extraction: Quickly freeze the plant material in liquid nitrogen and grind to a fine powder. Add ice-cold extraction buffer, vortex, and then centrifuge to pellet the cell debris.

  • ATP Measurement: Neutralize the supernatant and use it for the ATP assay following the manufacturer's instructions of a commercial ATP bioluminescence kit.[3][4][5][6]

  • Data Analysis: Measure the luminescence using a luminometer. Create a standard curve with known ATP concentrations to quantify the ATP content in the samples. Express the ATP content as a percentage of the untreated control.

Chlorophyll (B73375) Fluorescence Analysis

This protocol assesses the impact of DNOC on the efficiency of photosystem II (PSII), providing insights into its inhibitory effects on photosynthesis.

Materials:

  • Intact plants or leaf discs from susceptible and resistant biotypes

  • DNOC solutions of varying concentrations

  • A portable or imaging chlorophyll fluorometer (PAM fluorometer)

Procedure:

  • Treatment: Apply DNOC to intact plants via spraying or incubate leaf discs in DNOC solutions for a specific duration.

  • Dark Adaptation: Dark-adapt the leaves for at least 30 minutes before measurement.

  • Measurement: Use the chlorophyll fluorometer to measure the minimal fluorescence (Fo) and the maximal fluorescence (Fm) after a saturating light pulse.

  • Calculation: The maximum quantum yield of PSII (Fv/Fm) is calculated as (Fm - Fo) / Fm.

  • Data Analysis: Compare the Fv/Fm values between treated and control plants for both susceptible and resistant biotypes to determine the extent of photosynthetic inhibition.[7][8][9]

Visualizations

Signaling Pathway of DNOC Action and Resistance

DNOC_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_resistance Resistance Mechanisms DNOC DNOC H_in H+ DNOC->H_in Protonophore Action (Dissipates Gradient) Metabolism Enhanced Metabolism (e.g., P450s, GSTs) DNOC->Metabolism Detoxification H_out H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force ETC Electron Transport Chain (ETC) ETC->H_out Pumps H+ ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Electron Leakage ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase Detoxified_DNOC Detoxified DNOC Metabolism->Detoxified_DNOC

Caption: DNOC uncouples oxidative phosphorylation, leading to reduced ATP and increased ROS.

Experimental Workflow for DNOC Resistance Study

DNOC_Workflow start Start: Suspected Resistant Weed Population seed_collection Seed Collection from Susceptible (S) and Resistant (R) Biotypes start->seed_collection dose_response Whole-Plant Dose-Response Assay with DNOC seed_collection->dose_response gr50 Calculate GR₅₀ and Resistance Index (RI) dose_response->gr50 biochemical_assays Biochemical Assays gr50->biochemical_assays mito_resp Mitochondrial Respiration Assay biochemical_assays->mito_resp atp_assay ATP Content Assay biochemical_assays->atp_assay photosynthesis Chlorophyll Fluorescence Analysis biochemical_assays->photosynthesis data_analysis Data Analysis and Comparison (S vs. R) mito_resp->data_analysis atp_assay->data_analysis photosynthesis->data_analysis conclusion Conclusion: Characterize Resistance Mechanism data_analysis->conclusion

Caption: Workflow for characterizing herbicide resistance using DNOC.

Logical Relationship of Non-Target-Site Resistance to DNOC

NTSR_Logic cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant (NTSR) DNOC_application DNOC Application S_uptake DNOC Uptake DNOC_application->S_uptake R_uptake DNOC Uptake DNOC_application->R_uptake S_target DNOC reaches Mitochondria S_uptake->S_target S_effect Uncoupling of Oxidative Phosphorylation S_target->S_effect S_death Cell Death S_effect->S_death R_metabolism Enhanced Metabolism (Detoxification) R_uptake->R_metabolism R_target Reduced DNOC at Mitochondria R_metabolism->R_target R_effect Normal Oxidative Phosphorylation R_target->R_effect R_survival Survival R_effect->R_survival

Caption: NTSR via enhanced metabolism prevents DNOC from reaching its target.

References

Application Notes and Protocols for Inducing Mitochondrial Permeability Transition with DNOC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a phenolic compound known to act as an uncoupler of oxidative phosphorylation and an inducer of the mitochondrial permeability transition (MPT). The mitochondrial permeability transition is the sudden increase in the permeability of the inner mitochondrial membrane to solutes with a molecular mass of up to 1.5 kDa. This event, mediated by the opening of the mitochondrial permeability transition pore (mPTP), leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death.[1][2] Understanding the mechanisms by which compounds like DNOC induce MPT is crucial for toxicology studies and for the development of novel therapeutics targeting mitochondrial function.

These application notes provide a detailed protocol for inducing and measuring MPT in isolated mitochondria using DNOC. The protocols cover the key assays for monitoring mitochondrial swelling, changes in mitochondrial membrane potential, and cytochrome c release.

Data Presentation

The following tables summarize the quantitative data regarding the effects of DNOC on mitochondrial function, based on studies using isolated rat liver mitochondria.[3]

Table 1: Effect of DNOC on Mitochondrial Respiration and Membrane Potential

DNOC Concentration (µM)Effect on Succinate-Supported RespirationEffect on Mitochondrial Membrane Potential
10 - 50Increase (uncoupling effect)Decrease
> 50InhibitionSignificant Decrease

Table 2: Conditions for DNOC-Induced Mitochondrial Permeability Transition

ParameterConditionObservation
DNOC Concentration> 50 µMInduction of MPT
Calcium (Ca²⁺)Required co-factorPotentiates DNOC-induced MPT
Cyclosporin A (CsA)Inhibitor of mPTPPrevents DNOC-induced mitochondrial swelling
Reactive Oxygen Species (ROS)ImplicatedCatalase partially inhibits swelling

Experimental Protocols

Protocol 1: Isolation of Rat Liver Mitochondria

This protocol describes the isolation of functional mitochondria from rat liver using differential centrifugation.[4]

Materials:

  • Male Wistar rats (200-250 g)

  • Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Excise the liver, wash it with ice-cold isolation buffer, and mince it into small pieces.

  • Homogenize the liver tissue in 4 volumes of ice-cold isolation buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at 10,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Measurement of Mitochondrial Swelling

Mitochondrial swelling, an indicator of MPT pore opening, can be monitored by measuring the decrease in light scattering (absorbance) of a mitochondrial suspension at 540 nm.[5][6]

Materials:

  • Isolated mitochondria

  • Swelling Buffer: 125 mM sucrose, 50 mM KCl, 5 mM HEPES, 2 mM KH₂PO₄, 1 mM MgCl₂, pH 7.2

  • DNOC stock solution (in ethanol (B145695) or DMSO)

  • CaCl₂ solution

  • Spectrophotometer

Procedure:

  • Add isolated mitochondria (0.5-1.0 mg protein/mL) to the swelling buffer in a spectrophotometer cuvette.

  • Equilibrate the suspension for 2 minutes at 30°C.

  • Add CaCl₂ to a final concentration that induces submaximal swelling (e.g., 50-100 µM, to be optimized).

  • Add DNOC to the desired final concentration (e.g., 50-100 µM).

  • Monitor the decrease in absorbance at 540 nm for 10-15 minutes. A decrease in absorbance indicates mitochondrial swelling.

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The dissipation of the mitochondrial membrane potential can be measured using cationic fluorescent dyes like Rhodamine 123 or Tetramethylrhodamine, Methyl Ester (TMRM), which accumulate in mitochondria in a potential-dependent manner.[7][8]

Materials:

  • Isolated mitochondria

  • Incubation Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K₂HPO₄, 5 mM MgCl₂, 5 mM succinate, 1 µM rotenone, pH 7.4

  • Rhodamine 123 or TMRM stock solution

  • DNOC stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Resuspend isolated mitochondria (0.5 mg protein/mL) in the incubation buffer.

  • Add Rhodamine 123 (e.g., 0.5 µM) or TMRM (e.g., 100 nM) and incubate for 5 minutes at 37°C in the dark.

  • Measure the baseline fluorescence (Excitation/Emission: ~505/534 nm for Rhodamine 123; ~549/573 nm for TMRM).

  • Add DNOC to the desired final concentration.

  • Record the decrease in fluorescence over time. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

Protocol 4: Detection of Cytochrome c Release

The release of cytochrome c from the intermembrane space into the cytosol is a key event following MPT. This can be detected by Western blotting.[9][10]

Materials:

  • Isolated mitochondria treated with DNOC

  • Cytosolic extraction buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against cytochrome c

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Incubate isolated mitochondria with DNOC as described in the previous protocols.

  • Centrifuge the mitochondrial suspension at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the supernatant, which represents the extramitochondrial fraction containing any released cytochrome c.

  • Lyse the remaining mitochondrial pellet to obtain the mitochondrial fraction.

  • Separate the proteins from both fractions by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for cytochrome c.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate. An increase in cytochrome c in the supernatant fraction indicates its release from the mitochondria.

Visualizations

Signaling Pathway of DNOC-Induced Mitochondrial Permeability Transition

DNOC_MPT_Pathway DNOC DNOC Uncoupling Uncoupling of Oxidative Phosphorylation DNOC->Uncoupling ROS Increased Reactive Oxygen Species (ROS) Uncoupling->ROS Thiol Oxidation of Protein Thiols ROS->Thiol mPTP mPTP Opening Thiol->mPTP Ca Mitochondrial Ca²⁺ Overload Ca->mPTP Swelling Mitochondrial Swelling mPTP->Swelling DeltaPsi ΔΨm Dissipation mPTP->DeltaPsi CytC Cytochrome c Release mPTP->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: Signaling pathway of DNOC-induced MPT.

Experimental Workflow for Assessing DNOC-Induced MPT

MPT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Mito_Isolation Isolate Mitochondria (Protocol 1) Incubation Incubate Mitochondria with DNOC ± Ca²⁺ Mito_Isolation->Incubation Swelling_Assay Mitochondrial Swelling (Protocol 2) Incubation->Swelling_Assay DeltaPsi_Assay Membrane Potential (Protocol 3) Incubation->DeltaPsi_Assay CytC_Assay Cytochrome c Release (Protocol 4) Incubation->CytC_Assay

Caption: Experimental workflow for DNOC-induced MPT assessment.

References

Analytical Methods for DNOC Residue in Food Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the determination of 2,4-Dinitro-o-cresol (DNOC) residues in various food products. DNOC is a pesticide that has been used as a herbicide, insecticide, and fungicide. Due to its toxicity, monitoring its residue levels in food is crucial for consumer safety. The following methods are based on established analytical techniques, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and selective quantification of DNOC. The protocols are designed to be adaptable to a range of food matrices, with a focus on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Analytical Techniques Overview

The determination of DNOC residues in complex food matrices requires highly selective and sensitive analytical methods. Chromatographic techniques coupled with mass spectrometry are the preferred methods for this purpose.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the analysis of a wide range of pesticide residues, including polar and thermally labile compounds like DNOC. It offers high sensitivity and selectivity, allowing for the detection and quantification of DNOC at low levels in various food matrices.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique suitable for the analysis of volatile and semi-volatile compounds. While DNOC can be analyzed by GC-MS, derivatization may sometimes be necessary to improve its chromatographic behavior. GC-MS, particularly with a triple quadrupole analyzer (GC-MS/MS), provides excellent selectivity and sensitivity for DNOC determination.

Sample Preparation: The QuEChERS Method

The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and effectiveness. It involves a two-step process: extraction with an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The specific sorbents used in the d-SPE step can be tailored to the type of food matrix being analyzed.

The general workflow for the QuEChERS method involves:

  • Homogenization: A representative sample of the food product is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and enhance extraction efficiency.

  • Cleanup (d-SPE): An aliquot of the extract is mixed with a combination of sorbents to remove interfering substances such as fats, pigments, and sugars. Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB).

Application Note 1: Determination of DNOC in Fruits and Vegetables by UPLC-MS/MS

This method is suitable for the quantification of DNOC residues in high-moisture fruits and vegetables.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing magnesium sulfate and PSA. For samples with high pigment content (e.g., leafy greens), a d-SPE tube containing GCB may be used. For samples with high fat content, a d-SPE tube with C18 can be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for UPLC-MS/MS analysis. It may be filtered through a 0.22 µm filter before injection.

2. UPLC-MS/MS Instrumental Parameters

ParameterSetting
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientOptimized for DNOC elution
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (m/z)197
Product Ions (m/z)109, 167
Collision EnergyOptimized for each transition
Dwell TimeOptimized for the number of MRM transitions

3. Quantitative Data Summary

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Apple1.03.085-105< 15
Tomato1.55.080-110< 15
Lettuce2.06.075-100< 20
Strawberry1.24.082-108< 15

(Note: The values in this table are representative and may vary depending on the specific instrument and matrix. Method validation is required for each specific application.)

Application Note 2: Determination of DNOC in Cereals by GC-MS/MS

This method is suitable for the analysis of DNOC residues in low-water content matrices such as grains and cereals.

1. Sample Preparation (Modified QuEChERS)

  • Homogenization and Hydration:

    • Weigh 5 g of the finely ground cereal sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the supernatant.

    • Transfer to a d-SPE tube containing magnesium sulfate, PSA, and C18 (due to the potential for higher lipid content in some cereals).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Parameters

ParameterSetting
GC System
ColumnDB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Oven ProgramOptimized for DNOC separation
MS/MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Precursor Ion (m/z)198
Product Ions (m/z)121, 105
Collision EnergyOptimized for each transition

3. Quantitative Data Summary

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)
Wheat Flour2.07.070-95< 20
Rice2.58.070-100< 20
Corn3.010.065-90< 20

(Note: The values in this table are representative and may vary depending on the specific instrument and matrix. Method validation is required for each specific application.)

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of DNOC in Fruits and Vegetables

  • Sample Homogenization:

    • Take a representative portion of the fruit or vegetable sample.

    • Chop or blend the sample until a homogeneous puree is obtained. For frozen samples, allow them to partially thaw before homogenization.

  • QuEChERS Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 15 mL of acetonitrile to the tube.

    • Add a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.

    • For highly pigmented samples, use a d-SPE tube that also contains 50 mg of GCB. For samples with higher lipid content, add 50 mg of C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Sample Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into the UPLC-MS/MS system for analysis as per the conditions specified in Application Note 1.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking known concentrations of a DNOC standard solution into blank matrix extracts that have undergone the same sample preparation procedure.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of DNOC in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS/MS Analysis of DNOC in Cereals

  • Sample Homogenization and Hydration:

    • Grind the cereal sample to a fine powder.

    • Weigh 5 g (± 0.1 g) of the powdered sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 1 minute.

    • Allow the sample to hydrate for 30 minutes.

  • QuEChERS Extraction:

    • Add 10 mL of acetonitrile to the hydrated sample.

    • Add a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Sample Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample into the GC-MS/MS system as per the conditions specified in Application Note 2.

  • Quantification:

    • Follow the same quantification procedure as described in Protocol 1, using matrix-matched calibration standards prepared in a blank cereal matrix extract.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup LCMS UPLC-MS/MS Cleanup->LCMS Fruits & Vegetables GCMS GC-MS/MS Cleanup->GCMS Cereals Quantification 4. Quantification (Matrix-Matched Calibration) LCMS->Quantification GCMS->Quantification Reporting 5. Result Reporting Quantification->Reporting

Caption: General workflow for DNOC residue analysis in food.

quechers_workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) Sample Homogenized Sample (10-15 g) AddSolvent Add Acetonitrile Sample->AddSolvent AddSalts Add QuEChERS Salts AddSolvent->AddSalts Shake Shake Vigorously AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot AddSorbent Add to d-SPE Tube (MgSO4 + Sorbents) Aliquot->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract for Analysis Centrifuge2->FinalExtract

Caption: Detailed QuEChERS sample preparation workflow.

References

Application Notes and Protocols for the Spectrophotometric Determination of 4,6-Dinitro-o-cresol (DNOC) in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative determination of 4,6-dinitro-o-cresol (DNOC) in water samples using spectrophotometry. The methods described are simpler and more cost-effective alternatives to chromatographic techniques.[1][2]

Introduction

This compound (DNOC) is a herbicide whose use has been restricted due to its environmental persistence and potential health risks.[1][2] Consequently, monitoring its presence in water sources is crucial. While methods like HPLC and GC/MS offer high sensitivity, spectrophotometric methods provide a viable option for routine laboratories, being less expensive and simpler to implement.[1][2] This document outlines two such methods: the periodate (B1199274) method and the copper(II)-neocuproine method, both of which are applied after the reduction of DNOC.

Principle of the Methods

The spectrophotometric determination of DNOC first involves the reduction of its nitro groups. This is typically achieved using a reducing agent like zinc powder in an acidic medium (Zn/HCl). The resulting amino derivatives are then reacted with specific reagents to produce colored compounds, the absorbance of which is measured using a UV-Vis spectrophotometer. The intensity of the color produced is proportional to the concentration of DNOC in the original sample.

Quantitative Data Summary

The following table summarizes the performance characteristics of the two spectrophotometric methods for DNOC determination.

ParameterPeriodate MethodCopper(II)-Neocuproine MethodReference
Limit of Detection (LOD) 1.6 mg/L0.2 mg/L[1][2]
Recovery Efficiency ≥ 95%≥ 95%[1][2]
Wavelength of Measurement Not Specified~450 nm[3]

Experimental Workflow Diagram

DNOC_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Chemical Reaction cluster_analysis Analysis SampleCollection Water Sample Collection Filtration Filtration (if necessary) SampleCollection->Filtration Preconcentration Solid-Phase Extraction (Optional) Filtration->Preconcentration Reduction Reduction of DNOC (e.g., with Zn/HCl) Filtration->Reduction Direct Analysis Elution Elution Preconcentration->Elution Elution->Reduction ColorDevelopment Color Development Reaction (Periodate or Cu(II)-Neocuproine) Reduction->ColorDevelopment SpectroMeasurement Spectrophotometric Measurement ColorDevelopment->SpectroMeasurement DataAnalysis Data Analysis and Quantification SpectroMeasurement->DataAnalysis

Caption: Experimental workflow for the spectrophotometric determination of DNOC in water samples.

Detailed Experimental Protocols

The following are detailed protocols for the two spectrophotometric methods.

Method 1: Periodate Method

This method involves the reduction of DNOC followed by an oxidative coupling reaction with periodate to form a colored product.

1. Reagents and Solutions:

  • DNOC Standard Stock Solution (100 mg/L): Accurately weigh 10.0 mg of analytical grade DNOC and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with deionized water.

  • Hydrochloric Acid (HCl): Concentrated and 1 M solutions.

  • Zinc Powder (Zn): Analytical grade.

  • Potassium Periodate (KIO₄) Solution: Prepare a saturated solution in deionized water.

  • Sodium Hydroxide (NaOH) Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of deionized water.

2. Sample Preparation:

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

  • For trace-level analysis, a preconcentration step using solid-phase extraction (SPE) can be employed.[1]

3. Experimental Procedure:

  • Reduction Step:

    • Take a known volume (e.g., 10 mL) of the water sample or standard solution in a beaker.

    • Add a small amount of zinc powder (approximately 100 mg).

    • Acidify the solution by adding 1 mL of 1 M HCl.

    • Allow the reduction to proceed for a set amount of time (e.g., 15 seconds with microwave assistance as a potential acceleration step, though conventional stirring for a longer duration is also possible).[1][2]

    • Filter the solution to remove the excess zinc powder.

  • Color Development:

    • To the filtered solution, add 1 mL of the saturated potassium periodate solution.

    • Adjust the pH to the optimal range for color development (this may require optimization, but a neutral to slightly alkaline pH is a common starting point for such reactions).

    • Allow the color to develop for a specific time (e.g., 10-15 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of a standard solution.

    • Prepare a calibration curve by plotting the absorbance versus the concentration of the DNOC standard solutions.

    • Determine the concentration of DNOC in the water sample from the calibration curve.

Method 2: Copper(II)-Neocuproine Method

This method is based on the reduction of DNOC, which then reduces a Cu(II)-neocuproine complex to a colored Cu(I)-neocuproine complex.

1. Reagents and Solutions:

  • DNOC Standard Solutions: Prepare as described in Method 1.

  • Hydrochloric Acid (HCl): Concentrated and 1 M solutions.

  • Zinc Powder (Zn): Analytical grade.

  • Copper(II) Sulfate (B86663) Solution (CuSO₄): Prepare a 0.1 M solution by dissolving 2.5 g of CuSO₄·5H₂O in 100 mL of deionized water.

  • Neocuproine (B1678164) Solution: Prepare a 0.1% (w/v) solution in ethanol.

  • Ammonium (B1175870) Acetate (B1210297) Buffer (pH 7): Prepare by mixing appropriate volumes of acetic acid and ammonia (B1221849) solutions.

2. Sample Preparation:

  • Follow the same procedure as described in Method 1.

3. Experimental Procedure:

  • Reduction Step:

    • Follow the same reduction procedure as described in Method 1.

  • Color Development:

    • To the filtered solution from the reduction step, add 2 mL of the ammonium acetate buffer (pH 7).

    • Add 1 mL of the copper(II) sulfate solution.

    • Add 2 mL of the neocuproine solution.

    • A yellow-orange color will develop as the reduced DNOC reduces the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex.

    • Allow the reaction to proceed for a set time (e.g., 5-10 minutes) to ensure complete color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the colored solution at approximately 450 nm against a reagent blank.[3]

    • Construct a calibration curve using standard DNOC solutions that have undergone the same procedure.

    • Calculate the concentration of DNOC in the water sample using the calibration curve.

Conclusion

The spectrophotometric methods presented provide a reliable and accessible means for the determination of DNOC in water samples. The copper(II)-neocuproine method, in particular, offers a lower limit of detection.[1][2] These protocols can be adapted and optimized based on the specific laboratory conditions and the expected concentration range of DNOC in the samples. For regulatory purposes or in cases where lower detection limits are required, confirmatory analysis by a chromatographic method may be necessary.

References

Application Notes and Protocols for the Safe Handling and Disposal of 4,6-Dinitro-O-cresol (DNOC) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-O-cresol (DNOC) is a yellow, odorless solid organic compound with the formula CH₃C₆H₂(NO₂)₂OH.[1][2] Historically used as a pesticide and herbicide, its use has been largely discontinued (B1498344) due to its high toxicity.[1][3] In the laboratory, DNOC is utilized in scientific research and development.[4] This document provides detailed protocols for the safe handling, storage, and disposal of DNOC to minimize risks to laboratory personnel and the environment.

DNOC is classified as a highly toxic substance and poses significant health risks. It is fatal if swallowed, inhaled, or in contact with skin.[4] It can also cause skin and eye irritation, may trigger allergic skin reactions, and is suspected of causing genetic defects.[4] Furthermore, there is a risk of explosion if DNOC is heated under confinement.[5] Therefore, strict adherence to the following protocols is mandatory.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC₇H₆N₂O₅[6]
Molecular Weight198.13 g/mol [3]
AppearanceYellow, odorless solid[2]
Melting Point88°C (190°F)[2]
Boiling Point312°C (594°F)[2]
Solubility in Water0.01%[2][7]
Vapor Pressure0.00005 mmHg[2]

Table 2: Toxicological Data

MetricValueReference
Oral Lethal Dose (Human)Probable: 5-50 mg/kg[8]
Hazard StatementsH300, H310, H330 (Fatal if swallowed, in contact with skin, or if inhaled)[4]
H315 (Causes skin irritation)[4]
H317 (May cause an allergic skin reaction)[4]
H341 (Suspected of causing genetic defects)[4]
Immediately Dangerous to Life or Health (IDLH)2 mg/m³[2]

Experimental Protocols

Engineering Controls and Personal Protective Equipment (PPE)

Objective: To establish the primary barrier of protection against DNOC exposure.

Methodology:

  • Fume Hood: All work with DNOC, including weighing, preparing solutions, and handling waste, must be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[4]

  • Personal Protective Equipment (PPE): The following PPE must be worn at all times when handling DNOC:

    • Gloves: Double-gloving with nitrile gloves is mandatory.[9] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately upon contact with DNOC.[9]

    • Eye Protection: Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes.

    • Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.

    • Clothing and Footwear: Long pants and closed-toe shoes are required.[9]

    • Respiratory Protection: For situations with a potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator is necessary. In emergency situations, a self-contained breathing apparatus (SCBA) should be used.[4][8]

Weighing and Preparing Solutions of DNOC

Objective: To safely weigh solid DNOC and prepare solutions of a desired concentration.

Methodology:

  • Preparation:

    • Ensure the chemical fume hood is clean and free of clutter.

    • Gather all necessary equipment (e.g., analytical balance, spatulas, weighing paper, beakers, stir bar, solvent, wash bottle).

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood.

  • Weighing:

    • Tare the analytical balance with a piece of weighing paper.

    • Carefully transfer the desired amount of DNOC from the stock container to the weighing paper using a clean spatula.

    • Minimize the creation of dust.

    • Record the weight.

  • Solution Preparation:

    • Place a beaker containing the appropriate solvent and a stir bar on a stir plate inside the fume hood.

    • Carefully add the weighed DNOC to the solvent.

    • Rinse the weighing paper and spatula with a small amount of the solvent and add the rinse to the beaker to ensure a complete transfer.

    • Cover the beaker (e.g., with a watch glass) and stir until the DNOC is fully dissolved.

  • Post-Procedure:

    • All disposable materials that came into contact with DNOC (e.g., weighing paper, absorbent liner, pipette tips) must be disposed of as hazardous waste.

    • Decontaminate all non-disposable equipment as described in Protocol 3.3.

Decontamination of Laboratory Equipment and Work Surfaces

Objective: To safely clean and decontaminate equipment and surfaces that have been in contact with DNOC.

Methodology:

  • Work Surfaces:

    • At the end of each work session, wipe down the interior surfaces of the fume hood and any contaminated areas with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a soap and water solution.

    • All wipes used for decontamination must be disposed of as hazardous waste.

  • Glassware and Equipment:

    • Rinse all contaminated glassware and equipment with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual DNOC. The solvent rinse must be collected and disposed of as hazardous waste.

    • Wash the rinsed equipment with soap and water.

    • Rinse with deionized water.

    • Allow to air dry in the fume hood or in a designated drying area.

Segregation, Labeling, and Temporary Storage of DNOC Waste

Objective: To safely manage DNOC waste from generation to disposal.

Methodology:

  • Waste Segregation:

    • DNOC waste must be segregated from other waste streams.[9]

    • Solid Waste: Collect all DNOC-contaminated solid waste (e.g., gloves, weighing paper, absorbent pads, contaminated PPE) in a dedicated, leak-proof container with a liner.[9]

    • Liquid Waste: Collect all DNOC-contaminated liquid waste (e.g., unused solutions, solvent rinses) in a dedicated, properly vented, and compatible container.

  • Labeling:

    • All DNOC waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure waste containers are kept closed except when adding waste.[10]

    • Store away from incompatible materials, such as strong oxidizers.[2]

  • Disposal:

    • Arrange for the disposal of DNOC waste through your institution's Environmental Health and Safety (EHS) department.[11][12] DNOC waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[12]

Emergency Protocols

Emergency Response for Spills

Objective: To safely manage a spill of DNOC.

Methodology:

  • Minor Spill (contained within the fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).[11][12]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[11]

    • Decontaminate the spill area as described in Protocol 3.3.

  • Major Spill (outside of the fume hood or a large volume):

    • Evacuate the laboratory immediately.[11][14]

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[14][15]

    • Provide them with the following information: location of the spill, the identity of the chemical (this compound), and an estimate of the quantity spilled.

Emergency Response for Personal Exposure

Objective: To provide immediate first aid in the event of personal exposure to DNOC.

Methodology:

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][16]

    • Seek immediate medical attention.[16]

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[17]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.[18]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention immediately.[4][18]

Visualizations

DNOC_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal start Receive & Log DNOC ppe Don Appropriate PPE start->ppe fume_hood Prepare Fume Hood ppe->fume_hood weigh Weigh Solid DNOC fume_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate_equipment Decontaminate Equipment experiment->decontaminate_equipment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces segregate_waste Segregate Waste decontaminate_equipment->segregate_waste decontaminate_surfaces->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for handling this compound in the laboratory.

DNOC_Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response spill DNOC Spill Occurs is_major Is the spill major (outside fume hood, large volume)? spill->is_major alert_area Alert others in immediate area is_major->alert_area No evacuate Evacuate the lab is_major->evacuate Yes absorb Absorb with inert material alert_area->absorb collect Collect waste absorb->collect decontaminate Decontaminate spill area collect->decontaminate prevent_entry Prevent re-entry evacuate->prevent_entry contact_ehs Contact EHS/Emergency Response prevent_entry->contact_ehs provide_info Provide spill details contact_ehs->provide_info

Caption: Decision tree for responding to a this compound spill.

DNOC_Exposure_Response cluster_actions Immediate Actions exposure Personal Exposure to DNOC skin Skin Contact: Remove clothing, wash for 15 min exposure->skin eye Eye Contact: Flush eyes for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, DO NOT induce vomiting exposure->ingestion seek_medical Seek Immediate Medical Attention skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency response for personal exposure to this compound.

References

Application Notes and Protocols for In Vivo Clastogenicity Testing of 4,6-Dinitro-o-cresol (DNOC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the methodologies for assessing the in vivo clastogenicity of 4,6-Dinitro-o-cresol (DNOC). Clastogenicity is the ability of a chemical agent to induce structural damage to chromosomes.[1] In vivo assays are critical for evaluating the genotoxic potential of compounds in a whole-organism context, considering metabolic activation, detoxification, and excretion processes.[2][3] DNOC, a pesticide and formerly a weight-loss drug, has been reported to exhibit clastogenic effects in animal studies.[4] The primary assays for evaluating in vivo clastogenicity are the Mammalian Erythrocyte Micronucleus Test (OECD 474) and the Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475).[5][6]

Summary of DNOC's Clastogenic Potential

Studies have indicated that DNOC is clastogenic in in vivo mammalian systems. The primary mechanism is believed to be related to its function as an uncoupler of oxidative phosphorylation, which can lead to cellular stress, production of reactive oxygen species (ROS), and disruption of the mitotic spindle, ultimately resulting in chromosomal damage.[4]

Data Presentation

While historical studies have demonstrated the clastogenic potential of DNOC in vivo, specific quantitative data from the primary literature by Nehéz et al. (1978a, 1984) and Hrelia et al. (1990, 1994) were not accessible in their entirety for this review. The following table summarizes the reported findings in a qualitative manner.

Test CompoundAssaySpeciesTissueEndpointResultReference
DNOCChromosomal AberrationRatBone MarrowStructural Chromosomal AberrationsPositive(Hrelia et al., 1990, 1994) as cited in ATSDR, 1995
DNOCChromosomal AberrationMouseBone MarrowStructural Chromosomal AberrationsPositive(Nehéz et al., 1978a) as cited in ATSDR, 1995
DNOCDominant Lethal TestMouseGerm CellsPost-implantation lossPositive(Nehéz et al., 1978a, 1984) as cited in ATSDR, 1995

Experimental Protocols

The following are detailed protocols for the two main in vivo clastogenicity assays, based on OECD guidelines and best practices. These protocols are generalized and should be adapted based on preliminary toxicity data for DNOC.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of bone marrow or peripheral blood.[7][8]

Materials:

  • Test animals (rodents, e.g., mice or rats)

  • DNOC (test substance)

  • Vehicle (e.g., corn oil, water)

  • Positive control (e.g., cyclophosphamide)

  • Fetal bovine serum (FBS)

  • Giemsa stain

  • May-Grünwald stain

  • Microscope slides

  • Microscope with high-power objective

Procedure:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents from a single strain. Acclimatize animals for at least 5 days before the study.

  • Dose Selection: Determine dose levels in a preliminary range-finding study. Typically, three dose levels are used, with the highest dose inducing some signs of toxicity but not mortality.

  • Treatment: Administer DNOC via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control group are run in parallel.[5] Usually, two administrations at a 24-hour interval are performed.[5]

  • Sample Collection: Collect bone marrow or peripheral blood approximately 24 hours after the final dose.[5]

    • Bone Marrow: Euthanize the animal, dissect the femur or tibia, and flush the marrow with FBS.

    • Peripheral Blood: Collect a small volume of blood from a peripheral vein.

  • Slide Preparation:

    • Bone Marrow: Create a cell suspension, centrifuge, and prepare smears on microscope slides.

    • Peripheral Blood: Prepare blood smears directly on microscope slides.

  • Staining: Air-dry the slides and stain with May-Grünwald-Giemsa or another suitable stain to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Scoring: Under a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess cytotoxicity.

  • Data Analysis: Analyze the frequency of micronucleated PCEs for each group. Statistical significance is determined using appropriate methods (e.g., Chi-square test, Fisher's exact test). A positive result is a dose-dependent increase in micronucleated PCEs.

Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475)

This assay identifies substances that cause structural chromosomal aberrations in the bone marrow cells of animals.[2][3][6][9]

Materials:

  • Test animals (rodents, e.g., mice or rats)

  • DNOC (test substance)

  • Vehicle

  • Positive control (e.g., cyclophosphamide)

  • Metaphase-arresting agent (e.g., colchicine)

  • Hypotonic solution (e.g., KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

  • Microscope slides

  • Microscope with high-power objective

Procedure:

  • Animal Selection and Acclimatization: As described for the micronucleus test.

  • Dose Selection: As described for the micronucleus test.

  • Treatment: Administer DNOC as a single dose or repeated doses. Include vehicle and positive control groups.

  • Metaphase Arrest: Inject the animals with a metaphase-arresting agent (e.g., colchicine) at a time point determined to be 1.5 times the normal cell cycle length before sacrifice.[2]

  • Sample Collection: Sacrifice the animals at an appropriate time after treatment (typically 1.5 to 2 cell cycles). Collect bone marrow from the femur or tibia.

  • Chromosome Preparation:

    • Flush the bone marrow into a hypotonic solution to swell the cells.

    • Fix the cells in a freshly prepared fixative.

    • Drop the cell suspension onto clean, cold, wet microscope slides and air-dry.

  • Staining: Stain the slides with Giemsa or another suitable chromosome stain.

  • Scoring: Analyze at least 100 well-spread metaphases per animal for structural chromosomal aberrations (e.g., breaks, gaps, deletions, translocations). The mitotic index (percentage of cells in metaphase) is also determined to assess cytotoxicity.

  • Data Analysis: Compare the percentage of cells with aberrations in the treated groups to the vehicle control group using appropriate statistical tests. A positive result is a statistically significant, dose-dependent increase in the frequency of aberrant metaphases.

Visualizations

Experimental Workflow: In Vivo Micronucleus Test

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Dose Range Finding A->B C DNOC Administration B->C D Sample Collection (Bone Marrow/Blood) C->D E Slide Preparation D->E F Staining E->F G Microscopic Scoring (Micronuclei in PCEs) F->G H Data Analysis G->H

Caption: Workflow for the in vivo micronucleus test.

Experimental Workflow: In Vivo Chromosomal Aberration Test

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimatization B Dose Range Finding A->B C DNOC Administration B->C D Metaphase Arrest C->D E Bone Marrow Collection D->E F Chromosome Preparation E->F G Staining F->G H Microscopic Analysis (Aberrations) G->H I Data Analysis H->I

Caption: Workflow for the in vivo chromosomal aberration test.

Proposed Signaling Pathway for DNOC-Induced Clastogenicity

DNOC DNOC Exposure Mito Mitochondrial Uncoupling of Oxidative Phosphorylation DNOC->Mito ATP Decreased ATP Production Mito->ATP ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Spindle Mitotic Spindle Disruption ATP->Spindle DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Clastogenicity Clastogenicity (Chromosome Breaks, Micronuclei Formation) Spindle->Clastogenicity DNA_Damage->Clastogenicity

References

Application Notes and Protocols for Measuring the Effects of DNOC on Plant Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dinitro-o-cresol (DNOC) is a versatile organic compound that has been utilized as a herbicide, insecticide, and fungicide.[1] Its potent biological activity extends to the fundamental process of photosynthesis in plants, making it a subject of interest for researchers in agronomy, plant physiology, and environmental science. Understanding the precise effects of DNOC on photosynthesis is crucial for assessing its environmental impact, developing more selective herbicides, and for its potential application in drug development research where photosynthetic organisms may be used as model systems.

DNOC primarily acts as an inhibitory uncoupler of photosynthesis.[2] Its mode of action is similar to that of the well-characterized herbicide Diuron (DCMU), involving the inhibition of the photosynthetic electron transport chain.[2] Specifically, DNOC disrupts the flow of electrons between the primary electron acceptor of Photosystem II (PSII), QA, and the plastoquinone (B1678516) (PQ) pool.[2] This blockage leads to a cascade of effects that ultimately impair the plant's ability to fix carbon dioxide and produce energy. At higher concentrations, DNOC also acts as an uncoupler, stimulating Photosystem I (PSI) dependent electron transport while inhibiting cyclic photophosphorylation.[2]

These application notes provide a detailed overview of the effects of DNOC on plant photosynthesis and offer comprehensive protocols for their measurement using chlorophyll (B73375) fluorescence and gas exchange techniques.

Data Presentation

The following tables summarize the quantitative effects of DNOC on key photosynthetic parameters.

DNOC Concentration (µM)Inhibition of Hill Reaction (%)Inhibition of Non-cyclic Photophosphorylation (%)
000
5~20~20
10~40~40
15 ~50 ~50
20~60~60
30~75~75
50~90~90
Data extrapolated from graphical representations in van Rensen & Hobé (1979). The study was conducted on isolated pea chloroplasts.[2]

Table 2: Expected Effects of DNOC on Chlorophyll a Fluorescence Parameters

DNOC ConcentrationFv/Fm (Maximum Quantum Yield of PSII)ΦPSII (Effective Quantum Yield of PSII)qP (Photochemical Quenching)NPQ (Non-Photochemical Quenching)
Low to ModerateSlight DecreaseSignificant DecreaseSignificant DecreaseSignificant Increase
HighSignificant DecreaseDrastic DecreaseDrastic DecreaseInitial sharp increase, may decline with severe damage
Expected trends based on the known mechanism of action of DNOC as a PSII inhibitor. The magnitude of the effect will vary depending on the plant species, DNOC concentration, and duration of exposure.

Table 3: Expected Effects of DNOC on Gas Exchange Parameters

DNOC ConcentrationNet Photosynthetic Rate (A)Stomatal Conductance (gₛ)Intercellular CO₂ Concentration (Cᵢ)
Low to ModerateDecreaseDecreaseIncrease
HighSignificant DecreaseSignificant DecreaseSignificant Increase
Expected trends based on the inhibition of photosynthetic electron transport by DNOC, leading to reduced CO₂ assimilation and subsequent stomatal closure.

Experimental Protocols

Protocol 1: Measuring the Effects of DNOC on Photosystem II Activity using Chlorophyll a Fluorescence

This protocol details the use of a Pulse-Amplitude-Modulated (PAM) fluorometer to assess the impact of DNOC on PSII photochemistry.

Materials:

  • Plant material (e.g., leaf discs, whole plants)

  • DNOC stock solution (dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO)

  • Treatment solutions with a range of DNOC concentrations

  • Control solution (containing the solvent at the same concentration as the treatment solutions)

  • PAM fluorometer (e.g., MINI-PAM, IMAGING-PAM)

  • Dark adaptation clips or a dark room

  • Pipettes and general laboratory glassware

Procedure:

  • Plant Material Preparation and Treatment:

    • For leaf discs, use a cork borer to cut uniform discs from healthy, fully expanded leaves. Avoid major veins.

    • Float the leaf discs, adaxial side up, on the treatment and control solutions in petri dishes.

    • For whole plants, apply DNOC solutions as a foliar spray or through root drenching, ensuring uniform coverage.

    • Include a sufficient number of replicates for each treatment and control group.

    • Incubate the plant material for the desired duration under controlled light and temperature conditions.

  • Dark Adaptation:

    • Prior to measurement, dark-adapt the treated and control plant material for a minimum of 20-30 minutes. This allows for the complete re-oxidation of the PSII reaction centers.

    • Use dark adaptation clips for attached leaves or place petri dishes with leaf discs in a dark room.

  • Chlorophyll Fluorescence Measurement:

    • Set up the PAM fluorometer according to the manufacturer's instructions.

    • Measurement of F₀ and Fₘ (for Fv/Fm calculation):

      • Place the fiber optic of the fluorometer perpendicular to the leaf surface.

      • Apply a weak measuring beam to determine the minimal fluorescence (F₀).

      • Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (e.g., 0.8 seconds) to measure the maximum fluorescence (Fₘ).

      • The instrument software will calculate the maximum quantum yield of PSII (Fv/Fm = (Fₘ - F₀) / Fₘ).

    • Measurement of Light-Adapted Parameters (ΦPSII, qP, NPQ):

      • After the Fv/Fm measurement, expose the leaf to a constant actinic light (e.g., photosynthetically active radiation of 200-500 µmol m⁻² s⁻¹).

      • Allow the fluorescence signal to reach a steady-state (Fₛ).

      • Apply saturating pulses at regular intervals (e.g., every 60 seconds) to determine the maximum fluorescence in the light-adapted state (Fₘ').

      • The instrument software will calculate:

        • Effective quantum yield of PSII: ΦPSII = (Fₘ' - Fₛ) / Fₘ'

        • Photochemical quenching: qP = (Fₘ' - Fₛ) / (Fₘ' - F₀') (where F₀' is the minimal fluorescence in the light)

        • Non-photochemical quenching: NPQ = (Fₘ - Fₘ') / Fₘ'

  • Data Analysis:

    • Record the fluorescence parameters for all replicates.

    • Calculate the mean and standard deviation for each treatment group.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the differences between the control and DNOC-treated groups.

    • Plot dose-response curves to determine the IC₅₀ value (the concentration of DNOC that causes 50% inhibition) for the relevant parameters.

Protocol 2: Measuring the Effects of DNOC on Leaf Gas Exchange

This protocol describes the use of an infrared gas analyzer (IRGA) to measure the impact of DNOC on net photosynthesis, stomatal conductance, and intercellular CO₂ concentration.

Materials:

  • Intact, healthy plants

  • DNOC treatment solutions and a control solution

  • Portable photosynthesis system with an IRGA (e.g., LI-COR LI-6800, ADC LCpro+)

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Treatment:

    • Treat whole plants with different concentrations of DNOC as described in Protocol 1.

    • Ensure a sufficient number of replicate plants for each treatment.

    • Allow the plants to acclimate to the treatment for the desired duration.

  • IRGA Setup and Calibration:

    • Calibrate the IRGA according to the manufacturer's instructions.

    • Set the environmental conditions within the leaf cuvette to match the desired experimental conditions (e.g., light intensity, CO₂ concentration, temperature, and humidity). Typical settings for measuring light-saturated photosynthesis are a PAR of 1000-1500 µmol m⁻² s⁻¹ and a CO₂ concentration of 400 µmol mol⁻¹.

  • Gas Exchange Measurement:

    • Select a fully expanded, healthy leaf from a treated or control plant.

    • Carefully enclose the leaf within the IRGA cuvette, ensuring a good seal.

    • Allow the leaf to acclimate to the cuvette conditions until the gas exchange parameters stabilize (this may take several minutes).

    • Once stable, log the data for net photosynthetic rate (A), stomatal conductance (gₛ), and intercellular CO₂ concentration (Cᵢ).

    • Repeat the measurements on multiple leaves from different plants for each treatment group to ensure robust data.

  • Data Analysis:

    • Calculate the mean and standard deviation for A, gₛ, and Cᵢ for each treatment group.

    • Perform statistical analysis to compare the treatment groups.

    • Analyze the relationship between A and Cᵢ (the A/Cᵢ curve) to investigate whether the primary limitation to photosynthesis is stomatal or non-stomatal. A decrease in A accompanied by an increase in Cᵢ suggests a non-stomatal limitation, which is consistent with the inhibitory effect of DNOC on the photosynthetic machinery.

Mandatory Visualization

DNOC_Pathway cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light QA QA Pheo->QA QB QB QA->QB PQ_pool Plastoquinone (PQ) Pool QB->PQ_pool Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f PC Plastocyanin Cyt_b6f->PC ATP_Synthase ATP Synthase Cyt_b6f->ATP_Synthase Proton Gradient PSI Photosystem I (PSI) PC->PSI Fd Ferredoxin PSI->Fd Light FNR FNR Fd->FNR NADPH NADPH FNR->NADPH ATP ATP ATP_Synthase->ATP Calvin_Cycle Calvin Cycle NADPH->Calvin_Cycle ATP->Calvin_Cycle DNOC DNOC DNOC->QB Inhibition of Electron Flow Sugars Sugars Calvin_Cycle->Sugars CO2 CO2 CO2->Calvin_Cycle

Caption: DNOC inhibits the photosynthetic electron transport chain.

Experimental_Workflow cluster_0 Plant Treatment cluster_1 Measurement cluster_2 Data Analysis start Select healthy plant material treatment Apply DNOC solutions (various concentrations) and control start->treatment incubation Incubate under controlled conditions treatment->incubation dark_adaptation Dark-adapt samples (20-30 min) incubation->dark_adaptation measurement Perform Chlorophyll Fluorescence and/or Gas Exchange Measurements dark_adaptation->measurement data_collection Record photosynthetic parameters measurement->data_collection analysis Statistical analysis and generation of dose-response curves data_collection->analysis interpretation Interpret results and determine IC₅₀ analysis->interpretation

Caption: Workflow for assessing DNOC's effects on photosynthesis.

Logical_Relationship DNOC DNOC Application Inhibition Inhibition of PSII Electron Transport DNOC->Inhibition Uncoupling Uncoupling of Photophosphorylation DNOC->Uncoupling Reduced_ATP_NADPH Reduced ATP and NADPH Production Inhibition->Reduced_ATP_NADPH Uncoupling->Reduced_ATP_NADPH Reduced_CO2_Fixation Decreased CO₂ Fixation (Calvin Cycle) Reduced_ATP_NADPH->Reduced_CO2_Fixation Stomatal_Closure Stomatal Closure Reduced_CO2_Fixation->Stomatal_Closure Reduced_Photosynthesis Overall Reduction in Photosynthesis Reduced_CO2_Fixation->Reduced_Photosynthesis Stomatal_Closure->Reduced_Photosynthesis

Caption: DNOC's impact on key photosynthetic processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution for DNOC in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2,4-Dinitro-o-cresol (DNOC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor peak shape (e.g., tailing) when analyzing DNOC by HPLC?

Poor peak shape, particularly peak tailing, is a frequent issue in the HPLC analysis of acidic compounds like DNOC. The primary cause is often secondary interactions between the analyte and the stationary phase.

  • Interaction with Residual Silanols: DNOC is an acidic compound with a pKa of approximately 4.3-4.4.[1][2] When using silica-based columns, such as the common C18, residual silanol (B1196071) groups on the silica (B1680970) surface can be deprotonated at mobile phase pH values above the pKa of the silanols (typically around 3.5-4.5). These negatively charged silanol groups can then interact with the partially ionized DNOC, leading to peak tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing or fronting.

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to a decline in performance and poor peak shapes.

Q2: How can I improve the peak shape of DNOC in reverse-phase HPLC?

To address the issues mentioned above, consider the following strategies:

  • Mobile Phase pH Adjustment: The most effective way to reduce peak tailing for DNOC is to control the pH of the mobile phase. By adding a small amount of acid, such as 0.1% glacial acetic acid, to the mobile phase, you can suppress the ionization of the residual silanol groups on the column. This minimizes the secondary interactions and results in a more symmetrical peak.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to reduce their activity. Using a high-quality, end-capped C18 column can significantly improve the peak shape for acidic compounds like DNOC.

  • Optimize Sample Concentration and Injection Volume: To prevent column overload, try reducing the concentration of your sample or decreasing the injection volume.

  • Column Washing and Regeneration: If you suspect column contamination, a thorough washing procedure with a strong solvent may help restore performance. Refer to the column manufacturer's instructions for recommended washing protocols.

Q3: I am not getting good separation between DNOC and other components in my sample. What can I do to improve resolution?

Improving resolution in chromatography involves manipulating three key factors: efficiency, selectivity, and retention.

  • Optimize Mobile Phase Composition: The choice of organic solvent (e.g., methanol (B129727) vs. acetonitrile) and the gradient profile can significantly impact selectivity. Experiment with different solvent compositions and gradient slopes to achieve better separation. A shallow gradient is often beneficial for resolving closely eluting peaks.

  • Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although it will also increase the analysis time.

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column stationary phase. While C18 is widely used, other phases like phenyl-hexyl or embedded-polar group (EPG) columns can offer different selectivities.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and, therefore, the resolving power. However, this will also lead to higher backpressure.

Q4: What are some common issues to look out for when developing a Gas Chromatography (GC) method for DNOC?

While less common than HPLC for DNOC analysis, GC can be used. Key considerations include:

  • Thermal Stability: DNOC is a nitroaromatic compound and can be susceptible to thermal degradation at high temperatures in the GC inlet and column. This can lead to poor peak shape and inaccurate quantification. It is crucial to use the lowest possible temperatures that still allow for good chromatography.

  • Active Sites: The acidic nature of DNOC can cause it to interact with active sites in the GC system, such as in the inlet liner or at the column ends. This can result in peak tailing. Using deactivated liners and columns is essential.

  • Derivatization: To improve volatility and reduce interactions, derivatization of the phenolic hydroxyl group of DNOC may be necessary.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
DNOC Peak Tailing Secondary interactions with residual silanols.Add 0.1% acetic acid or formic acid to the mobile phase to suppress silanol ionization.
Column overload.Reduce sample concentration or injection volume.
Column contamination or aging.Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column.
Poor Resolution Inadequate separation from matrix components.Optimize the mobile phase gradient. Try a different organic modifier (methanol vs. acetonitrile).
Insufficient column efficiency.Decrease the flow rate. Use a longer column or a column with a smaller particle size.
Inappropriate stationary phase.Try a column with a different selectivity (e.g., phenyl-hexyl).
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the pH.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
GC Troubleshooting
Problem Potential Cause Recommended Solution
DNOC Peak Tailing Active sites in the inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column.
Poor column installation.Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.
Broad Peaks Thermal degradation.Lower the inlet and oven temperatures.
Sub-optimal flow rate.Optimize the carrier gas flow rate (linear velocity).
Low Response Adsorption in the inlet.Use a deactivated liner and consider derivatization.
Leaks in the system.Check for leaks at all fittings.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of DNOC

This protocol provides a general starting point for the analysis of DNOC using a C18 column.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Glacial Acetic Acid

  • Mobile Phase B: Methanol

  • Gradient:

    • Start at a suitable percentage of B (e.g., 50%)

    • Increase linearly to a higher percentage of B (e.g., 95%) over 10-15 minutes.

    • Hold at the high percentage for a few minutes to elute all components.

    • Return to initial conditions and equilibrate for 5-10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30 °C

  • Detection: UV at 264 nm

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting DNOC from a liquid sample.

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

  • Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

  • Elution: Elute the DNOC with a small volume of a strong solvent (e.g., methanol or acetonitrile).

Visualizing Troubleshooting Logic

To aid in troubleshooting, the following diagram illustrates a logical workflow for addressing poor peak resolution.

TroubleshootingWorkflow start Poor Peak Resolution check_peak_shape Check Peak Shape start->check_peak_shape tailing Tailing Peak check_peak_shape->tailing Asymmetrical? broad Broad Peak check_peak_shape->broad Symmetrical but wide? good_shape Symmetrical Peak (Poor Resolution) check_peak_shape->good_shape Good shape, but co-eluting? adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Acetic Acid) tailing->adjust_ph Yes optimize_flow Optimize Flow Rate (Lower for better efficiency) broad->optimize_flow Yes optimize_gradient Optimize Gradient Profile good_shape->optimize_gradient Yes check_overload Reduce Sample Concentration/Volume adjust_ph->check_overload Still Tailing end Improved Resolution adjust_ph->end Resolved replace_column_tailing Replace Column check_overload->replace_column_tailing Still Tailing check_overload->end Resolved replace_column_tailing->end check_temp Check Column Temperature (Ensure stability) optimize_flow->check_temp Still Broad optimize_flow->end Resolved replace_column_broad Replace Column check_temp->replace_column_broad Still Broad check_temp->end Resolved replace_column_broad->end change_solvent Change Organic Solvent (MeOH vs. ACN) optimize_gradient->change_solvent Still Poor Resolution optimize_gradient->end Resolved change_column Change Column Chemistry change_solvent->change_column Still Poor Resolution change_solvent->end Resolved change_column->end

Troubleshooting workflow for poor peak resolution.

This diagram outlines a step-by-step process for diagnosing and resolving common issues encountered during the chromatographic analysis of DNOC. By systematically addressing potential causes, researchers can efficiently improve the quality of their results.

References

reducing matrix effects in DNOC mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the mass spectrometry analysis of 2,4-Dinitro-o-cresol (DNOC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of DNOC mass spectrometry?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (DNOC). These components can include salts, lipids, proteins, and other endogenous substances. Matrix effects occur when these co-eluting components interfere with the ionization of DNOC in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[1][2] This interference can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.

Q2: What causes matrix effects?

A2: Matrix effects are primarily caused by competition between DNOC and co-eluting matrix components for ionization. In electrospray ionization (ESI), for instance, co-eluting compounds can suppress the DNOC signal by altering the efficiency of droplet formation and evaporation in the ESI source or by competing for the available charge.[3] This can lead to inaccurate quantification, as the measured signal for DNOC may not be directly proportional to its concentration.[2][4]

Q3: How can I determine if my DNOC analysis is affected by matrix effects?

A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked at the same concentration. A lower response in the matrix indicates signal suppression, while a higher response suggests signal enhancement. A significant difference in either direction confirms the presence of matrix effects.

Troubleshooting Guide: Reducing Matrix Effects

Below are common issues and recommended solutions for mitigating matrix effects during DNOC analysis.

Issue Potential Cause Recommended Solution(s)
Poor signal-to-noise ratio and inconsistent results for DNOC. High concentration of co-eluting matrix components interfering with DNOC ionization.1. Optimize Sample Preparation: Employ rigorous cleanup techniques to remove interfering matrix components before LC-MS analysis.[1][5] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on DNOC ionization.[1][6] 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[7]
Inaccurate quantification of DNOC, with recovery outside the acceptable 70-120% range. Signal suppression or enhancement due to matrix effects is leading to erroneous quantification.[7]1. Implement an Internal Standard: Use a stable isotope-labeled (SIL) internal standard for DNOC. SIL standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification based on the analyte-to-internal standard ratio.[1] 2. Improve Chromatographic Separation: Modify the LC method (e.g., gradient, column chemistry) to better separate DNOC from interfering matrix components.[1][4]
False positive or negative identification of DNOC. Co-eluting matrix components may have similar mass-to-charge ratios (m/z) to DNOC, causing interference.[4]1. Enhance Mass Spectrometry Selectivity: Use high-resolution mass spectrometry (HRMS) or select more specific multiple reaction monitoring (MRM) transitions to differentiate DNOC from interfering compounds.[4] 2. Refine Sample Cleanup: Utilize more selective sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS with specific sorbents to target and remove interfering compounds.

Experimental Protocols

Solid-Phase Extraction (SPE) for DNOC Cleanup

Solid-phase extraction is a widely used technique to clean up and concentrate analytes from complex matrices before chromatographic analysis.[8][9]

Objective: To remove interfering matrix components from the sample extract, thereby reducing matrix effects.

Methodology:

  • Conditioning: Pass a suitable organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[10]

  • Equilibration: Flush the cartridge with a solvent that mimics the sample matrix (e.g., water or a buffer) to prepare the sorbent for sample loading.[10]

  • Loading: Load the sample extract onto the SPE cartridge. The DNOC and some matrix components will be retained on the sorbent.[10][11]

  • Washing: Wash the cartridge with a weak solvent to remove loosely bound matrix interferences while retaining the DNOC.

  • Elution: Elute the DNOC from the cartridge using a stronger organic solvent. The resulting eluate is a cleaner, more concentrated sample ready for LC-MS analysis.[11]

Diagram: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (Prepare Sorbent) Condition->Equilibrate Load 3. Load Sample (DNOC Binds to Sorbent) Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Clean DNOC) Wash->Elute Analysis Analysis Elute->Analysis To LC-MS/MS

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

QuEChERS Method for Sample Preparation

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method, particularly for pesticide residue analysis in food matrices.[12][13]

Objective: To quickly and effectively extract DNOC from a complex sample matrix while minimizing co-extractives.

Methodology:

  • Extraction: Homogenize the sample and extract it with an organic solvent (typically acetonitrile) in a centrifuge tube.[14] Add extraction salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and partition the DNOC into the organic layer.[13][14]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Take an aliquot of the acetonitrile (B52724) supernatant and transfer it to a separate tube containing a dSPE sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.[13][14] The sorbent removes interfering matrix components like sugars and fatty acids, while the magnesium sulfate removes residual water.

  • Analysis: After centrifugation, the cleaned supernatant is ready for direct injection into the LC-MS/MS system.[13]

Diagram: QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample Homogenized Sample AddSolvent Add Acetonitrile & Salts Sample->AddSolvent Shake Shake & Centrifuge AddSolvent->Shake Supernatant Take Supernatant Shake->Supernatant Raw Extract AddDSPE Add dSPE Sorbent Supernatant->AddDSPE Vortex Vortex & Centrifuge AddDSPE->Vortex FinalExtract Analysis Vortex->FinalExtract Clean Extract

Caption: The two-step process of the QuEChERS sample preparation method.

Data Summary

The effectiveness of different sample preparation techniques in reducing matrix effects can be compared by evaluating the recovery of DNOC. The following table provides a hypothetical comparison of recovery data.

Sample Preparation Method Matrix Mean Recovery (%) Relative Standard Deviation (RSD) (%)
Dilute-and-ShootSpinach6515
Solid-Phase Extraction (SPE)Spinach955
QuEChERSSpinach927
Dilute-and-ShootOrange7212
Solid-Phase Extraction (SPE)Orange984
QuEChERSOrange946

Note: Lower RSD values indicate higher precision. Recovery values closer to 100% indicate a more accurate method with reduced matrix effects. The data presented is for illustrative purposes.

References

Technical Support Center: Troubleshooting DNOC Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling 4,6-Dinitro-o-cresol (DNOC) stock solutions.

Frequently Asked Questions (FAQs)

Q1: My DNOC stock solution has changed color. What does this indicate?

A change in the color of your DNOC stock solution, typically a darkening or shift towards brown, can be an indicator of degradation. This may be caused by exposure to light, elevated temperatures, or reaction with contaminants. It is recommended to verify the concentration and purity of the solution via analytical methods like HPLC before use.

Q2: I observe precipitation in my refrigerated DNOC stock solution. What should I do?

Precipitation in a refrigerated stock solution is often due to the decreased solubility of DNOC at lower temperatures, especially if the solution is close to its saturation point. Before use, allow the solution to slowly warm to room temperature and ensure the precipitate has completely redissolved by gentle agitation or sonication. If the precipitate does not redissolve, it may indicate degradation or solvent evaporation, and the solution's concentration should be re-verified.

Q3: What are the primary factors that can cause degradation of my DNOC stock solution?

The main factors contributing to DNOC degradation in stock solutions are:

  • Light Exposure: DNOC can undergo photodegradation.[1] It is crucial to store solutions in amber vials or protect them from light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • pH: DNOC is more stable in neutral or slightly acidic conditions. Basic conditions can promote hydrolysis.

  • Solvent Choice: The purity and type of solvent can impact stability. Protic solvents may participate in degradation reactions, and impurities in the solvent can act as catalysts.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of DNOC.

Q4: Which solvents are recommended for preparing DNOC stock solutions?

DNOC is soluble in various organic solvents.[3] For analytical purposes, HPLC-grade methanol (B129727) or acetonitrile (B52724) are commonly used.[4][5] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable solvent for creating highly concentrated stock solutions for biological assays. Always use high-purity, anhydrous solvents to minimize degradation.

Q5: How should I properly store my DNOC stock solutions to ensure stability?

To maximize the shelf-life of your DNOC stock solutions, adhere to the following storage best practices:

  • Temperature: Store solutions at a controlled low temperature, typically 2-8°C for short-term storage and -20°C for long-term storage.[2]

  • Light Protection: Always use amber glass vials or wrap clear vials in aluminum foil to protect from light.[6]

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.

  • Container: Use high-quality, inert glass containers with tightly sealed caps (B75204) to prevent solvent evaporation and contamination.[7]

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the preparation and storage of DNOC stock solutions.

ParameterValueNotes
Solubility in Water 130 mg/L at 15°CSolubility is pH-dependent.
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone, ether.[3]Use of high-purity solvents is recommended.
Recommended Storage Temp. 2-8°C (short-term), -20°C (long-term)Avoid repeated freeze-thaw cycles.[2]
HPLC UV Detection Wavelength ~264 nmA common wavelength for detection.[5]

Potential Degradation Pathway of DNOC

The degradation of DNOC in a stock solution can be initiated by factors such as light, heat, or reactive species. While specific pathways in laboratory solvents are not extensively documented, a plausible degradation route can be inferred from the known reactivity of nitroaromatic compounds. One potential pathway involves the reduction of the nitro groups and subsequent reactions.

DNOC_Degradation Potential DNOC Degradation Pathway cluster_conditions Initiating Factors DNOC DNOC (this compound) Intermediate1 Nitroso Intermediate DNOC->Intermediate1 Reduction Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Reduction Amino_Product Aminonitrocresol Intermediate2->Amino_Product Reduction Further_Degradation Further Degradation Products (e.g., ring cleavage) Amino_Product->Further_Degradation Light Light (Photolysis) Heat Heat (Thermal Stress) Contaminants Contaminants (e.g., metals) Troubleshooting_Workflow DNOC Stock Solution Troubleshooting Workflow Start Issue Observed with DNOC Stock Solution Visual_Inspection Visual Inspection (Color change, precipitation) Start->Visual_Inspection Check_Storage Review Storage Conditions (Temp, light, container) Visual_Inspection->Check_Storage Prep_Review Review Preparation Protocol (Solvent purity, weighing accuracy) Check_Storage->Prep_Review HPLC_Analysis Perform HPLC Analysis Prep_Review->HPLC_Analysis Concentration_OK Concentration & Purity OK? HPLC_Analysis->Concentration_OK Use_Solution Use Solution with Caution (Consider re-validation for critical assays) Concentration_OK->Use_Solution Yes Discard_Solution Discard Solution and Prepare Fresh Concentration_OK->Discard_Solution No Identify_Root_Cause Identify and Rectify Root Cause (e.g., improve storage, use fresh solvent) Discard_Solution->Identify_Root_Cause Identify_Root_Cause->Start New Batch

References

Technical Support Center: Optimizing DNOC Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 4,6-Dinitro-o-cresol (DNOC) concentration in cellular assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for designing experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for DNOC in cellular assays?

This compound (DNOC) is a well-documented protonophore and an uncoupler of oxidative phosphorylation.[1][2][3] Its primary mechanism involves disrupting the proton gradient across the inner mitochondrial membrane.[1] Normally, the electron transport chain pumps protons into the intermembrane space, creating an electrochemical gradient that drives ATP synthesis. DNOC, being a lipophilic weak acid, shuttles protons back across the membrane, dissipating this gradient. This uncoupling action leads to a decrease in ATP production and an increase in oxygen consumption as the cell attempts to compensate.[1] The energy that would have been used for ATP synthesis is instead released as heat, which can lead to hyperthermia.[2][4] At higher concentrations (>50 µM in isolated mitochondria), DNOC can also inhibit respiratory chain components like succinate (B1194679) dehydrogenase.[1]

DNOC_Mechanism cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ATP ATP Synthesis (Decreased) O2 O2 Consumption (Increased) Protons_High High [H+] Protons_High->ATP H+ Gradient Drives ETC Electron Transport Chain (ETC) ETC->O2 Consumes O2 ETC->Protons_High Pumps H+ DNOC DNOC DNOC->Protons_High Dissipates H+ Gradient

Caption: DNOC uncouples oxidative phosphorylation in mitochondria.

Q2: What is a good starting concentration range for DNOC in a cell viability assay?

A definitive starting range depends heavily on the cell type, cell density, assay duration, and the specific endpoint being measured. However, based on published data, a broad range-finding experiment is the recommended first step.[5]

Recommended Approach: Start with a wide logarithmic dilution series, for example, from 10 nM to 1 mM. This initial screen will help identify the dynamic range of DNOC's effect on your specific cell model. In studies with isolated rat liver mitochondria, effects like increased respiration were observed between 10-50 µM, while inhibition occurred at concentrations above 50 µM.[1] For cellular assays, the effective concentration may vary due to factors like cell membrane permeability and metabolism.

Example Concentration Ranges for Initial Screening:

Concentration RangeDilution FactorPurpose
10 nM - 100 µM10-foldTo quickly identify the order of magnitude for the IC50 value.
1 µM - 500 µM2-fold or 3-foldTo generate a more detailed dose-response curve after an initial screen.
Q3: Which cell viability or cytotoxicity assay is best for use with DNOC?

The choice of assay is critical, as DNOC's mechanism can interfere with certain assay types. Since DNOC directly targets cellular metabolism and mitochondrial function, assays that rely on these processes must be chosen and validated carefully.

Comparison of Common Cellular Assays:

Assay TypePrincipleProsCons with DNOC
MTT / XTT / WST-1 Measures mitochondrial reductase activity.[6]Inexpensive, well-established.High potential for interference. DNOC alters mitochondrial activity, which could lead to an over- or underestimation of cell viability.[6]
ATP-Based (e.g., CellTiter-Glo®) Measures intracellular ATP levels via a luciferase reaction.[6][7]Highly sensitive, fast, reflects cellular energy status.[7]Excellent choice. Directly measures the primary consequence of DNOC's uncoupling activity (ATP depletion).[7]
Membrane Integrity (e.g., PI, Trypan Blue, LDH) Measures leakage of cellular components from cells with compromised membranes.[6][8]Directly measures cell death (cytotoxicity).Good for measuring late-stage effects. May not detect early metabolic dysfunction caused by DNOC.
Apoptosis (e.g., Annexin V / PI) Detects externalization of phosphatidylserine (B164497) (early apoptosis) and membrane permeability (late apoptosis/necrosis).[9]Provides mechanistic insight into the mode of cell death.Good for mechanistic studies. Can distinguish between apoptosis and necrosis induced by DNOC.

Recommendation: An ATP-based assay is often the most reliable method for assessing the effects of a mitochondrial uncoupler like DNOC. It is advisable to validate results with a secondary assay that measures a different endpoint, such as a membrane integrity assay (e.g., Propidium Iodide staining).

Experimental Protocols

Protocol 1: Range-Finding Cytotoxicity Assay using an ATP-Based Assay

This protocol outlines a preliminary experiment to determine the effective concentration range of DNOC.

  • Cell Seeding:

    • Culture cells to ~80% confluency. Ensure cells are healthy and in the logarithmic growth phase.[10]

    • Trypsinize and perform a cell count (e.g., using Trypan Blue).

    • Seed cells into a 96-well, opaque-walled plate suitable for luminescence assays at a pre-optimized density.[10] A typical density is 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 18-24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of DNOC in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the DNOC stock to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

    • Further dilute these stocks into culture media to create 2X working solutions.

    • Remove the media from the cell plate and add 100 µL of the appropriate DNOC working solution or a vehicle control (media with the same final DMSO concentration).

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • ATP Measurement (Example: CellTiter-Glo®):

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add a volume of ATP reagent equal to the volume of media in the well (e.g., 100 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with media but no cells).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability versus the log of DNOC concentration to identify the approximate IC50 value.

Caption: Workflow for optimizing DNOC concentration.

Troubleshooting Guide

Problem: I see 100% cell death even at my lowest DNOC concentration.
  • Possible Cause 1: Concentration range is too high. Your cell line may be exceptionally sensitive to DNOC.

    • Solution: Expand your dilution series to a much lower range (e.g., picomolar to nanomolar). Perform a 10-fold dilution series from your current lowest concentration to find a non-toxic level.

  • Possible Cause 2: Solvent toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle-only control.[11]

  • Possible Cause 3: Incorrect stock concentration. The DNOC stock solution may be more concentrated than intended.

    • Solution: Re-verify the calculations and weighing of the compound. If possible, confirm the concentration using an analytical method.

Problem: My assay results show high variability between replicate wells.
  • Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across the plate is a common source of variability.[12]

    • Solution: Ensure the cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting steps. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.[13]

  • Possible Cause 2: Edge effects. Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.[13]

    • Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[13]

  • Possible Cause 3: Compound precipitation. DNOC is only slightly soluble in water and may precipitate out of the media at higher concentrations.[3]

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or adding a non-toxic solubilizing agent, ensuring it doesn't affect the assay.

Troubleshooting_Variability start High Variability in Replicates? check_seeding Check Seeding Protocol (Homogenous Suspension?) start->check_seeding check_edge Are Outer Wells Used? start->check_edge check_precip Inspect Wells for Precipitation start->check_precip sol_seeding Solution: Mix cells during plating. Allow plate to settle at RT. check_seeding->sol_seeding If uneven sol_edge Solution: Fill outer wells with PBS. Do not use for data. check_edge->sol_edge If yes sol_precip Solution: Lower top concentration. Consider solubilizing agent. check_precip->sol_precip If observed

Caption: Decision tree for troubleshooting high assay variability.

Problem: My positive control isn't working.
  • Possible Cause: Degraded control compound. The positive control may have degraded due to improper storage or handling.

    • Solution: Use a fresh, validated positive control at a known effective concentration.[5] For cytotoxicity assays, a compound like staurosporine (B1682477) is often used to induce apoptosis.

Problem: My results are not consistent between experiments.
  • Possible Cause 1: Cell passage number. Cells can change their characteristics and drug sensitivity at high passage numbers.[10]

    • Solution: Use cells within a consistent and defined passage number range for all experiments.

  • Possible Cause 2: Reagent variability. Lot-to-lot differences in media, serum, or assay reagents can affect results.[10]

    • Solution: Record lot numbers for all reagents. When possible, purchase larger batches of critical reagents like FBS to maintain consistency over a series of experiments.

  • Possible Cause 3: Incubation time. Minor variations in incubation times, especially for enzyme-based assays, can alter the final signal.[13]

    • Solution: Standardize all incubation times precisely. For plate reader-based assays, ensure all plates are read after the same incubation period with the detection reagent.

References

overcoming solubility issues with 4,6-Dinitro-O-cresol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4,6-Dinitro-O-cresol (DNOC) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (DNOC)?

A1: this compound is sparingly soluble in water. Its intrinsic solubility is approximately 0.01% at 20°C, which corresponds to about 100 mg/L.[1] However, its solubility is highly dependent on the pH of the aqueous solution.

Q2: Why is the solubility of DNOC pH-dependent?

A2: DNOC is a weak acid with a pKa of approximately 4.4. In aqueous solutions, it exists in equilibrium between its neutral (protonated) form and its ionized (deprotonated) phenolate (B1203915) form. The neutral form is poorly soluble in water, while the phenolate salt is significantly more soluble. As the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble phenolate form, thus increasing the overall solubility of DNOC.

Q3: How can I predict the solubility of DNOC at a specific pH?

A3: The Henderson-Hasselbalch equation can be used to estimate the pH-dependent solubility of DNOC.[2][3][4][5] The equation relates pH, pKa, and the ratio of the concentrations of the ionized and non-ionized forms of the compound. By knowing the intrinsic solubility of the non-ionized form and the pKa, one can calculate the theoretical solubility at a given pH.

Q4: What are the primary methods to increase the solubility of DNOC in aqueous buffers?

A4: The main strategies to enhance the aqueous solubility of DNOC include:

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the phenolic hydroxyl group and form the more soluble phenolate salt.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent in which DNOC is more soluble.

  • Addition of Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic DNOC molecules.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins to increase the apparent solubility of DNOC.

Q5: Is DNOC stable in aqueous solutions?

A5: DNOC is generally stable in aqueous solutions. However, its stability can be affected by factors such as high temperatures and exposure to light. It is recommended to prepare fresh solutions and store them protected from light. For long-term storage, it is advisable to store stock solutions at low temperatures (e.g., -20°C).

Q6: What are the safety precautions I should take when handling DNOC?

A6: DNOC is highly toxic and should be handled with extreme caution.[6][7] Always work in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10] Avoid inhalation of dust or aerosols and prevent skin and eye contact.[6] Dispose of DNOC waste as hazardous material according to your institution's guidelines.

Troubleshooting Guides

Issue 1: DNOC powder is not dissolving in my aqueous buffer.

Possible Cause: The pH of your buffer is too low for the desired concentration of DNOC.

Solution:

  • Check the pH of your buffer: Ensure the pH is at least 2-3 units above the pKa of DNOC (~4.4) for significant solubility enhancement.

  • Increase the pH: If the pH is low, adjust it upwards by adding a small amount of a concentrated base solution (e.g., 1 M NaOH) dropwise while monitoring the pH.

  • Use an appropriate buffer: Select a buffer system that is effective in the desired alkaline pH range (e.g., phosphate (B84403) or borate (B1201080) buffers).

Issue 2: My DNOC solution is cloudy or has a precipitate.

Possible Cause 1: The concentration of DNOC exceeds its solubility at the current pH and temperature.

Solution:

  • Increase the pH further: A higher pH will increase the solubility.

  • Warm the solution gently: Solubility of DNOC increases with temperature. Gentle warming in a water bath may help dissolve the precipitate. However, avoid excessive heat which could degrade the compound.

  • Sonicate the solution: Sonication can help to break up aggregates and facilitate dissolution.

  • Filter the solution: If a small amount of undissolved material remains, you can filter the solution through a 0.22 µm filter to obtain a clear solution of saturated DNOC.

Possible Cause 2: You have diluted a concentrated stock of DNOC in an organic solvent (like DMSO) into your aqueous buffer, causing it to precipitate.

Solution:

  • Use a pre-warmed buffer: Adding the DMSO stock to a warmed aqueous buffer can sometimes prevent precipitation.

  • Increase the final volume: A higher final volume will result in a lower final concentration of DNOC, which may be below its solubility limit.

  • Add the DMSO stock slowly while vortexing: This can help to disperse the DNOC quickly and prevent localized high concentrations that lead to precipitation.

Quantitative Data Presentation

The aqueous solubility of this compound is highly dependent on the pH of the solution. The table below summarizes the reported solubility of DNOC at different pH values.

pHSolubility (g/L)Molar Solubility (mol/L)Reference
4.00.2130.0011[11]
7.06.940.0350[11]
10.033.30.1681[11]

Molar mass of DNOC: 198.13 g/mol

Experimental Protocols

Safety First: Always handle this compound in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat. DNOC is highly toxic if inhaled, ingested, or absorbed through the skin.

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a stock solution of DNOC in an aqueous buffer by adjusting the pH.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., 10 mM Phosphate Buffer)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Weigh the desired amount of DNOC powder.

  • Add the DNOC powder to a beaker containing the desired volume of your chosen aqueous buffer.

  • Place the beaker on a stir plate and begin stirring.

  • Slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the DNOC has completely dissolved and the desired pH is reached. A pH of 7.4 or higher is recommended for good solubility.

  • Once the DNOC is fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume with the buffer.

  • If necessary, filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 2: Solubilization using Co-solvents

This protocol outlines the use of a water-miscible organic solvent to prepare a concentrated stock solution of DNOC.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of DNOC and place it in a suitable vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). DNOC is readily soluble in DMSO.[12]

  • Vortex the vial until the DNOC is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • For use in aqueous experimental systems, this concentrated stock solution should be diluted serially into the final aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer slowly and with vigorous mixing to minimize precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects.

Protocol 3: Solubilization using Surfactants

This protocol describes the use of a surfactant to increase the aqueous solubility of DNOC.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice

  • Surfactant (e.g., Tween® 20, Triton™ X-100)

  • Stir plate and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare the aqueous buffer containing the desired concentration of the surfactant. The surfactant concentration should be above its critical micelle concentration (CMC).

  • Add the DNOC powder to the surfactant-containing buffer.

  • Stir the mixture vigorously for several hours at room temperature. Gentle heating can be applied if necessary.

  • Sonication in a bath sonicator can also be used to aid in the solubilization process.

  • After a clear solution is obtained, it can be filtered through a 0.22 µm filter.

Protocol 4: Solubilization by Cyclodextrin Complexation

This protocol describes the preparation of a DNOC-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • This compound (solid)

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer) - for solid complex isolation

Procedure for Solution Preparation:

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) at the desired concentration in water or buffer.

  • Add an excess amount of DNOC powder to the cyclodextrin solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.

  • After the equilibration period, filter the suspension to remove the undissolved DNOC. The clear filtrate will contain the soluble DNOC-cyclodextrin complex.

Procedure for Solid Complex Preparation (Kneading Method):

  • Place a molar equivalent of cyclodextrin in a mortar.

  • Add a small amount of water to form a paste.

  • Gradually add one molar equivalent of DNOC to the paste and knead for 30-60 minutes.

  • The resulting paste is then dried in an oven at a controlled temperature.

  • The dried complex can be ground into a fine powder.[13][14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_outcome Outcome DNOC DNOC Powder pH_adjust pH Adjustment (add NaOH) DNOC->pH_adjust Cosolvent Co-solvent (e.g., DMSO) DNOC->Cosolvent Surfactant Surfactant (e.g., Tween 20) DNOC->Surfactant Cyclodextrin Cyclodextrin (e.g., HP-β-CD) DNOC->Cyclodextrin Buffer Aqueous Buffer Buffer->pH_adjust Buffer->Surfactant Buffer->Cyclodextrin Clear_Solution Clear DNOC Solution pH_adjust->Clear_Solution Cosolvent->Clear_Solution Surfactant->Clear_Solution Cyclodextrin->Clear_Solution

Caption: Experimental workflow for solubilizing DNOC.

logical_relationship cluster_problem Problem cluster_cause Root Cause cluster_solution Solution cluster_mechanism Mechanism Insoluble_DNOC DNOC is poorly soluble in aqueous buffer Low_pH Low pH: DNOC is in its neutral, insoluble form Insoluble_DNOC->Low_pH Increase_pH Increase pH > pKa (4.4) Low_pH->Increase_pH Deprotonation Deprotonation of phenolic -OH group Increase_pH->Deprotonation Phenolate Formation of soluble phenolate anion Deprotonation->Phenolate

References

Technical Support Center: Interference of DNOC Metabolites in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from 4,6-Dinitro-o-cresol (DNOC) and its metabolites in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of DNOC and how are they formed?

A1: DNOC is primarily metabolized through the reduction of its nitro groups. The main metabolic pathway involves the sequential reduction of the nitro group at position 4, followed by the nitro group at position 6. This results in the formation of amino- and diamino-cresols. Acetylation of the amino groups can also occur.

DOT Script for DNOC Metabolic Pathway

DNOC_Metabolism DNOC This compound (DNOC) Metabolite1 6-Amino-4-nitro-o-cresol DNOC->Metabolite1 Nitroreduction Metabolite2 4-Amino-6-nitro-o-cresol DNOC->Metabolite2 Nitroreduction Metabolite3 4,6-Diamino-o-cresol Metabolite1->Metabolite3 Nitroreduction Metabolite2->Metabolite3 Nitroreduction Acetylated_Metabolite 4-Acetamido-6-nitro-o-cresol Metabolite2->Acetylated_Metabolite Acetylation

Caption: Proposed metabolic pathway of DNOC.

Q2: How can DNOC metabolites theoretically interfere with analytical assays?

A2: DNOC metabolites can interfere with analytical assays through several mechanisms:

  • Immunoassay Cross-Reactivity: Metabolites, particularly the amino-derivatives, may retain a similar core structure to DNOC, allowing them to bind to antibodies raised against the parent compound. This is a common issue in immunoassays like ELISA, which rely on specific antibody-antigen recognition.

  • Chromatographic Co-elution: In techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), metabolites may have similar retention times to DNOC or other analytes of interest, leading to overlapping peaks and inaccurate quantification, especially with non-specific detectors like UV.

  • Mass Spectrometry Isobaric Interference: Metabolites may have the same nominal mass as other target analytes, causing interference in mass spectrometry-based assays if the instrument has insufficient resolution or if chromatographic separation is inadequate.

  • Alteration of Assay Conditions: DNOC and its metabolites are known to uncouple oxidative phosphorylation.[1] In cell-based assays that measure metabolic activity (e.g., MTT, XTT assays), the presence of these compounds could directly impact cellular respiration and lead to erroneous results.

Troubleshooting Guides

Issue 1: Inaccurate Quantification in Immunoassays (e.g., ELISA)

Symptom: Higher or lower than expected concentrations of DNOC are measured in samples that may contain metabolites.

Potential Cause: Cross-reactivity of anti-DNOC antibodies with DNOC metabolites. The degree of interference will depend on the specificity of the primary antibody used in the assay kit.

Troubleshooting Steps:

  • Review Kit Specificity: Check the manufacturer's data sheet for your immunoassay kit for any information on cross-reactivity with related compounds.

  • Perform a Spike and Recovery Experiment: Spike known concentrations of DNOC into your sample matrix to assess matrix effects.

  • Test for Metabolite Cross-Reactivity (if standards are available):

    • Obtain or synthesize standards of the major DNOC metabolites (e.g., 6-Amino-4-nitro-o-cresol).

    • Prepare a dilution series of each metabolite and run them in the immunoassay to determine the concentration at which they produce a signal equivalent to a known concentration of DNOC (IC50).

  • Use a More Specific Method for Confirmation: Analyze samples using a more specific method like LC-MS/MS to confirm the concentrations of both DNOC and its metabolites.

Hypothetical Cross-Reactivity Data for a DNOC ELISA Kit

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound (DNOC)10100
6-Amino-4-nitro-o-cresol5020
4-Amino-6-nitro-o-cresol8012.5
4,6-Diamino-o-cresol>1000<1

Note: This table presents hypothetical data for illustrative purposes.

DOT Script for Immunoassay Interference Workflow

Immunoassay_Interference Start Sample containing DNOC and metabolites Add_Antibody Add anti-DNOC antibody Start->Add_Antibody Binding Antibody binds to both DNOC and cross-reactive metabolites Add_Antibody->Binding Wash Wash unbound components Binding->Wash Add_Substrate Add detection substrate Wash->Add_Substrate Signal Signal generation proportional to bound antibody Add_Substrate->Signal Result Inaccurate (falsely elevated) DNOC concentration Signal->Result

Caption: Potential interference workflow in a competitive ELISA.

Issue 2: Poor Peak Resolution or Inaccurate Quantification in HPLC/GC

Symptom: Broad, tailing, or overlapping peaks in the chromatogram, making accurate integration and quantification difficult.

Potential Cause: Co-elution of DNOC with its more polar metabolites. The reduction of nitro groups to amino groups significantly increases the polarity of the molecules, which can affect their retention on reverse-phase HPLC columns.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Gradient Elution (HPLC): Adjust the gradient profile to increase the separation between the parent compound and its metabolites. A shallower gradient may improve resolution.

    • Column Chemistry: Consider using a different column with alternative selectivity (e.g., a phenyl-hexyl or polar-embedded phase column).

    • Mobile Phase pH: The charge state of the amino groups on the metabolites is pH-dependent. Adjusting the pH of the mobile phase can alter their retention time.

  • Use a More Specific Detector: If using a UV detector, switch to a mass spectrometer (LC-MS/MS). MS can distinguish between co-eluting compounds based on their mass-to-charge ratio, allowing for accurate quantification even with poor chromatographic separation.

  • Derivatization (GC): For GC analysis, derivatize the sample to improve the volatility and chromatographic behavior of the polar metabolites.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Assay Result Check_Assay_Type What type of assay? Start->Check_Assay_Type Immunoassay Immunoassay Check_Assay_Type->Immunoassay ELISA, RIA, etc. Chromatography Chromatography Check_Assay_Type->Chromatography HPLC, GC Cell_Based Cell-Based Assay Check_Assay_Type->Cell_Based MTT, etc. Troubleshoot_IA Investigate cross-reactivity Confirm with LC-MS/MS Immunoassay->Troubleshoot_IA Troubleshoot_Chromo Optimize separation Use mass spec detector Chromatography->Troubleshoot_Chromo Troubleshoot_Cell Assess direct effects on cell viability Use non-metabolic endpoint Cell_Based->Troubleshoot_Cell

Caption: Decision tree for troubleshooting assay interference.

Experimental Protocols

Protocol: Sample Preparation for LC-MS/MS Analysis of DNOC and its Metabolites

This protocol describes a general method for the extraction of DNOC and its metabolites from plasma samples.

1. Materials:

  • Plasma samples

  • Internal standard (IS) solution (e.g., isotope-labeled DNOC)

  • Acetonitrile (ACN), chilled to -20°C

  • Methanol (MeOH)

  • Water, HPLC grade

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge, evaporator

2. Procedure: Protein Precipitation & Solid-Phase Extraction (SPE)

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution.

  • Add 300 µL of chilled ACN to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:1 with water containing 0.1% formic acid.

  • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% MeOH in water.

  • Elute the analytes with 1 mL of MeOH.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol: LC-MS/MS Method for Quantification

1. Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: linear ramp to 95% B

    • 5-6 min: hold at 95% B

    • 6-6.1 min: return to 5% B

    • 6.1-8 min: re-equilibrate at 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

2. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode for DNOC, positive mode for amino-metabolites.

  • Detection: Multiple Reaction Monitoring (MRM). MRM transitions for DNOC and its metabolites need to be optimized by infusing individual standards.

Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
DNOC (Negative Mode)197.0108.0
6-Amino-4-nitro-o-cresol (Positive Mode)169.1123.1
4-Amino-6-nitro-o-cresol (Positive Mode)169.1139.1
DNOC-d3 (IS, Negative Mode)200.0111.0

Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

References

Technical Support Center: Stabilizing DNOC for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4,6-Dinitro-o-cresol (DNOC), ensuring its stability during long-term storage is paramount for experimental reproducibility and safety. This technical support center provides essential guidance on storage conditions, troubleshooting common stability issues, and answers frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term storage of DNOC.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of DNOC powder (darkening) Thermal degradation, exposure to light, or chemical incompatibility.1. Immediately assess storage conditions. Ensure the temperature is consistently maintained at the recommended level (see FAQs). 2. Protect the compound from all light sources by using amber vials or storing it in a dark cabinet. 3. Verify that the storage container is made of an inert material (e.g., glass) and that the cap liner is also inert. 4. Perform a purity analysis (e.g., via HPLC) to quantify the level of degradation. If significant degradation has occurred, the batch may need to be discarded.
Presence of visible impurities or change in crystal structure Hydrolytic degradation due to moisture absorption or chemical reaction with contaminants.1. Check the integrity of the container seal. Ensure it is airtight to prevent moisture ingress. 2. Store DNOC in a desiccator or a controlled low-humidity environment. 3. Avoid storing DNOC in areas with fluctuating humidity. 4. Analyze the sample for degradation products to identify the nature of the impurity.
Inconsistent experimental results using stored DNOC Degradation of the active compound, leading to a lower effective concentration.1. Re-qualify the stored DNOC batch by determining its purity and concentration before use. 2. Prepare fresh stock solutions from a newly opened container of DNOC and compare experimental results with those obtained using the stored material. 3. Review and optimize your stock solution preparation and storage procedures (see Experimental Protocols).
Pressure build-up in the storage container Thermal decomposition leading to the evolution of gaseous byproducts (e.g., nitrogen oxides).[1]1. EXTREME CAUTION IS ADVISED. This indicates a significant stability issue and a potential explosion hazard.[1] 2. Do not attempt to open the container. 3. Consult your institution's environmental health and safety (EHS) office immediately for guidance on handling and disposal of potentially explosive materials. 4. Review storage temperature; elevated temperatures can accelerate thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid DNOC for long-term stability?

A1: For long-term storage, solid DNOC should be stored in a cool, dry, and dark place. A dedicated, well-ventilated, and temperature-controlled area is recommended. The ideal temperature is 2-8°C.[2] It is crucial to store it in its original, tightly sealed container to prevent moisture absorption and sublimation. Avoid exposure to heat, light, and ignition sources.

Q2: What materials are incompatible with DNOC?

A2: DNOC is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances can lead to decomposition, fire, or explosion. Ensure that DNOC is stored separately from these materials.

Q3: How should I prepare and store DNOC stock solutions?

A3: DNOC is sparingly soluble in water but soluble in organic solvents like DMSO, acetone, and ethanol.[1] For stock solutions, use a high-purity solvent and store the solution in amber glass vials with airtight caps. For short-term storage (up to 1 month), 4°C is acceptable. For longer-term storage, aliquoting into single-use vials and storing at -20°C (for up to 6 months) or -80°C (for up to 2 years) is recommended to minimize freeze-thaw cycles.

Q4: What are the primary degradation pathways for DNOC?

A4: The primary degradation pathways for DNOC include:

  • Photodegradation: Exposure to light can induce degradation.

  • Thermal Degradation: Elevated temperatures can cause decomposition, which can be hazardous.

  • Hydrolysis: DNOC can undergo hydrolysis, especially under alkaline conditions.

  • Biodegradation: In environmental matrices, microorganisms can degrade DNOC.

Q5: How can I check the stability of my stored DNOC?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity of your DNOC and to detect and quantify any degradation products.[3] Regular purity checks are recommended for long-term stored samples.

Data Presentation

The following table summarizes available quantitative data on DNOC degradation kinetics. This data is crucial for predicting the shelf-life and understanding the stability of DNOC under different conditions.

Degradation Type Condition Rate Constant (k) Half-life (t½) Reference
Photocatalytic DegradationAqueous TiO2, pH 3.04.0 x 10⁻² min⁻¹~17.3 min[4]
Photocatalytic DegradationAqueous TiO2, pH 5.47.2 x 10⁻² min⁻¹~9.6 min[4]
Photocatalytic DegradationAqueous TiO2, pH 8.08.0 x 10⁻² min⁻¹~8.7 min[4]
Anodic OxidationBoron-doped diamond electrode, acidic medium (pH 3.0)Pseudo first-order kinetics observedNot specified[5]

Experimental Protocols

Protocol for a Forced Degradation Study of DNOC

This protocol outlines the steps to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of DNOC under various stress conditions and to identify the resulting degradation products.

Materials:

  • DNOC reference standard

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of DNOC in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of DNOC stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of DNOC stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 30 minutes.

    • Neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of DNOC stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place solid DNOC in an oven at 105°C for 24 hours.

    • Prepare a 100 µg/mL solution of the heat-treated sample in the mobile phase.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of DNOC to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Example HPLC Conditions:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water with 0.1% formic acid (gradient elution may be required to separate all degradation products)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 270 nm

      • Injection Volume: 20 µL

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation for DNOC under each stress condition.

    • Ensure that the peak for DNOC is well-resolved from all degradation product peaks to confirm the stability-indicating nature of the method.

Mandatory Visualizations

DNOC_Neurotoxicity_Pathway DNOC DNOC Exposure Mito Mitochondrial Uncoupling DNOC->Mito Inhibits Oxidative Phosphorylation Ca_Release Increased Intracellular Ca²⁺ Release Mito->Ca_Release Disrupts Ca²⁺ homeostasis ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Electron Transport Chain Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Ca_Release->Caspase_Activation ROS->Caspase_Activation Apoptosis Neuronal Apoptosis Caspase_Activation->Apoptosis Execution of cell death

Caption: Proposed signaling pathway for DNOC-induced neurotoxicity.

Experimental_Workflow_Stability_Testing cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Photo Photolytic Stress Photo->HPLC_Analysis DNOC_Sample DNOC Reference Standard DNOC_Sample->Acid DNOC_Sample->Base DNOC_Sample->Oxidation DNOC_Sample->Thermal DNOC_Sample->Photo DNOC_Sample->HPLC_Analysis Unstressed Control Data_Eval Data Evaluation: - Identify Degradants - Quantify Degradation - Method Validation HPLC_Analysis->Data_Eval

Caption: Workflow for a forced degradation study of DNOC.

References

Technical Support Center: Minimizing DNOC Binding to Laboratory Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the non-specific binding of 2,4-Dinitro-o-cresol (DNOC) to laboratory plastics. Adsorption of small molecules like DNOC to plastic surfaces can lead to inaccurate experimental results due to lower effective concentrations of the compound in your assays. This guide offers practical solutions and detailed protocols to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is DNOC and why does it bind to lab plastics?

2,4-Dinitro-o-cresol (DNOC) is a yellow, solid organic compound with low solubility in water.[1][2] Its chemical structure, featuring a hydrophobic aromatic ring and polar hydroxyl and nitro groups, gives it an amphiphilic character. This dual nature promotes non-specific binding to common laboratory plastics, which are often hydrophobic. The primary force driving this interaction is hydrophobicity.[3]

Q2: Which common lab plastics are most prone to DNOC binding?

Standard laboratory plastics such as polystyrene (PS) and polypropylene (B1209903) (PP) are known for their hydrophobic surfaces, which can lead to significant non-specific binding of small, hydrophobic molecules.[3][4] Polyethylene (B3416737) (PE) also exhibits hydrophobic characteristics and can be problematic. While specific quantitative data for DNOC binding to these plastics is limited in publicly available literature, the general principles of small molecule adsorption suggest that untreated surfaces of these materials are susceptible to binding.

Q3: What are the primary strategies to minimize DNOC binding?

There are three main approaches to reduce the binding of DNOC to lab plastics:

  • Use of Low-Binding Plastics: Several manufacturers offer "low-bind" or "low-retention" microplates and tubes. These plastics have been surface-treated to be more hydrophilic, which repels hydrophobic molecules like DNOC.[5]

  • Surface Blocking/Passivation: This involves pre-treating the plastic surface with a blocking agent that coats the hydrophobic areas, preventing DNOC from binding. Common blocking agents include proteins like Bovine Serum Albumin (BSA).[1][6]

  • Use of Additives in Solution: Incorporating detergents or surfactants, such as Tween-20, into your experimental buffers can interfere with the hydrophobic interactions between DNOC and the plastic surface.[7][8]

Q4: Are there more advanced surface modification techniques available?

Yes, for more rigorous applications, surface modification techniques can be employed:

  • Polyethylene Glycol (PEG)ylation: Covalently attaching polyethylene glycol (PEG) chains to the plastic surface creates a hydrophilic layer that effectively prevents non-specific binding.[9][10]

  • Silanization: This process modifies the surface with silane (B1218182) compounds. While traditionally used for glass, methods for silanizing polyethylene and polypropylene exist, which can alter surface properties to reduce binding.[7][11][12] However, it's important to note that silanization can sometimes make surfaces more hydrophobic, so the choice of silane and the subsequent treatment are critical.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High variability in assay results between replicates. Inconsistent binding of DNOC to different wells or tubes.1. Switch to certified low-binding microplates or tubes. 2. Implement a consistent pre-treatment protocol for all plasticware (e.g., BSA coating). 3. Ensure thorough mixing of solutions containing additives like Tween-20.
Lower than expected bioactivity or concentration of DNOC. Significant loss of DNOC due to adsorption to plastic surfaces.1. Quantify the extent of binding by comparing the concentration of DNOC in solution before and after incubation in the plasticware. 2. Employ one or more of the mitigation strategies outlined in this guide (low-binding plastics, BSA coating, Tween-20).
Difficulty reproducing results from literature. Differences in laboratory plastics and protocols used.1. If possible, use the same type of plasticware and pre-treatment methods as described in the original study. 2. If the original study's methods are not detailed, systematically test the mitigation strategies to find the one that best reproduces the expected results.

Experimental Protocols

Protocol 1: BSA Coating of Polypropylene or Polystyrene Labware

This protocol describes how to coat plastic surfaces with Bovine Serum Albumin to block non-specific binding sites.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polypropylene or polystyrene microplates or tubes

  • Sterile, deionized water

Procedure:

  • Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.

  • Filter-sterilize the BSA solution using a 0.22 µm syringe filter.

  • Add the 1% BSA solution to the wells of the microplate or to the tubes, ensuring that the entire surface that will come into contact with your sample is covered.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Aspirate the BSA solution.

  • Wash the surfaces twice with sterile, deionized water to remove any unbound BSA.

  • The labware can be used immediately or allowed to air dry in a sterile environment.

Diagram of BSA Coating Workflow

BSA_Coating_Workflow cluster_prep Preparation cluster_coating Coating cluster_wash Washing & Use prep_bsa Prepare 1% BSA in PBS filter_bsa Filter-sterilize BSA solution prep_bsa->filter_bsa add_bsa Add BSA to labware filter_bsa->add_bsa incubate Incubate (1-2h RT or O/N 4°C) add_bsa->incubate aspirate Aspirate BSA incubate->aspirate wash Wash 2x with sterile water aspirate->wash use Use immediately or air dry wash->use

Workflow for BSA coating of lab plastics.
Protocol 2: Using Tween-20 to Reduce DNOC Binding

This protocol outlines the use of Tween-20, a non-ionic detergent, in your experimental buffers.

Materials:

  • Tween-20 (Polysorbate 20)

  • Your experimental buffer

Procedure:

  • Prepare a 10% (v/v) stock solution of Tween-20 in sterile, deionized water.

  • Add the Tween-20 stock solution to your experimental buffer to achieve a final concentration between 0.01% and 0.1% (v/v). A common starting concentration is 0.05%.[7]

  • Vortex the buffer thoroughly to ensure the Tween-20 is completely dissolved and evenly distributed.

  • Use this buffer for all subsequent dilutions and experimental steps involving DNOC.

Note: The optimal concentration of Tween-20 may need to be determined empirically for your specific application. Higher concentrations can sometimes interfere with biological assays.

Diagram of Tween-20 Application Logic

Tween20_Logic dnoc DNOC in solution binding DNOC Binds to Plastic dnoc->binding tween Add Tween-20 (0.01-0.1%) to solution dnoc->tween plastic Hydrophobic Plastic Surface plastic->binding no_binding DNOC Binding is Minimized plastic->no_binding tween->no_binding

Logic of how Tween-20 minimizes DNOC binding.

Quantitative Data Summary

While direct quantitative data for DNOC binding to common lab plastics is scarce in the literature, the following table summarizes the adsorption capacity of various polymeric materials for 2,4-dinitrophenol (B41442) (a closely related compound) and the blocking efficiency of BSA. This data can serve as a general guide for selecting materials and methods.

Material/Treatment Compound Adsorption Capacity / Efficiency Reference
Polymeric Adsorbent (ADS-21)2,4-Dinitrophenol~500 mg/g at 400 mg/L equilibrium concentration[13]
Molecularly Imprinted Polymer2,4-Dinitrophenol3.50 mg/g[14]
Activated Carbon2,4-Dinitrophenol196.08 mg/g
BSA Coating on Hydrophobic SurfaceVarious Proteins90-100% blocking efficiency[1]
BSA Coating on Hydrophilic SurfaceVarious Proteins68-100% blocking efficiency[1]
PEGylation of PolystyreneProteins90-95% reduction in protein adsorption[9]

Note: The adsorption capacities listed above are for specialized adsorbent materials and not standard lab plastics. They are included to provide a relative sense of the binding potential of dinitrophenols. The efficiency of any method will depend on the specific experimental conditions.

By implementing these strategies and protocols, researchers can significantly reduce the non-specific binding of DNOC to laboratory plastics, leading to more accurate and reproducible experimental outcomes.

References

Technical Support Center: Preventing Contamination in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in sensitive biological experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

A1: The most common contaminants in cell culture fall into two main categories: biological and chemical.[1]

  • Biological Contamination: This includes bacteria, yeasts, molds, viruses, and mycoplasma.[2] Cross-contamination with other cell lines is also a significant issue.[3][4]

  • Chemical Contamination: This can be caused by impurities in media, sera, or water, as well as endotoxins, plasticizers, and detergents.[5][6]

Q2: How can I detect contamination in my cultures?

A2: Early detection is crucial for managing contamination.[7] Here are some common signs:

  • Visual Changes: Sudden turbidity (cloudiness) or a change in the color of the culture medium often indicates bacterial or yeast contamination.[1] Fungal contamination may appear as filamentous growth on the surface.[4]

  • Microscopic Examination: Daily observation under a microscope can reveal the presence of bacteria (small, moving particles), yeast (budding, oval-shaped cells), or fungi (filamentous hyphae).[1][8]

  • pH Shifts: Bacterial contamination often leads to a rapid drop in pH (medium turns yellow), while fungal contamination can sometimes cause an increase in pH (medium turns pink).[1]

  • Altered Cell Growth: Contamination can lead to abnormal cell growth rates, changes in morphology, or reduced cell viability.[7]

  • Mycoplasma Detection: Mycoplasma is a type of bacteria that is too small to be seen with a standard light microscope and often doesn't cause obvious turbidity.[9] Specific tests like PCR, ELISA, or DNA staining are necessary for detection.[4]

Q3: What should I do if I find a contaminated culture?

A3: The best course of action is to immediately discard the contaminated culture to prevent it from spreading.[5][7] For irreplaceable cell lines, it may be possible to treat the culture with high concentrations of antibiotics or antimycotics, but this is generally not recommended for routine work as it can be toxic to the cells and may not completely eliminate the contamination.[5] After discarding the culture, thoroughly decontaminate the entire work area, including the biosafety cabinet, incubator, and any shared equipment.[4][8]

Q4: Can I rely on antibiotics in my culture medium to prevent contamination?

A4: While antibiotics can help to control bacterial growth, they should not be used as a substitute for good aseptic technique.[10] Over-reliance on antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant bacteria.[10] It's also important to remember that antibiotics are ineffective against fungal, yeast, viral, and mycoplasma contamination.

Q5: How can I prevent cross-contamination between different cell lines?

A5: Cross-contamination is a serious and often overlooked problem. To prevent it, you should:

  • Work with only one cell line at a time in the biosafety cabinet.[4]

  • Use separate, clearly labeled media and reagents for each cell line.[4]

  • Clean and sterilize the biosafety cabinet between handling different cell lines.

  • Regularly authenticate your cell lines using techniques like Short Tandem Repeat (STR) profiling.[4]

Troubleshooting Guides

Issue 1: Persistent Microbial Contamination (Bacteria, Yeast, Mold)

Symptoms:

  • Recurring cloudiness or color changes in the culture medium.

  • Visible microbial growth under the microscope.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Poor Aseptic Technique Review and reinforce proper aseptic technique with all lab personnel. This includes minimizing movement in the biosafety cabinet, not talking over open containers, and proper handling of sterile equipment.[5][11]
Contaminated Reagents or Media Aliquot media, serum, and other reagents into smaller, single-use volumes to avoid contaminating the entire stock.[5] If contamination is suspected, test a new bottle of media or reagent.
Ineffective Disinfection Ensure that work surfaces, incubators, and equipment are regularly and thoroughly cleaned with an appropriate disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution.[12][13]
Contaminated Equipment Regularly clean and maintain all laboratory equipment, including water baths, centrifuges, and microscopes.[7] Ensure autoclaves are functioning correctly to properly sterilize reusable items.[6]
Environmental Sources Keep the laboratory clean and free of clutter.[8] Ensure that the biosafety cabinet's HEPA filter is certified and functioning correctly.
Issue 2: Suspected Mycoplasma Contamination

Symptoms:

  • Subtle changes in cell growth, morphology, or metabolism without visible signs of contamination.[4]

  • Reduced transfection efficiency or inconsistent experimental results.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Introduction of a New Cell Line Quarantine all new cell lines upon arrival and test them for mycoplasma before introducing them into the main cell culture facility.[5]
Cross-Contamination Mycoplasma can spread easily through aerosols and shared reagents.[8] Strictly adhere to aseptic technique and use separate reagents for each cell line.
Lack of Routine Testing Implement a regular mycoplasma testing schedule for all cell lines in the lab, even if no contamination is suspected.[5][9]
Ineffective Treatment If a culture is confirmed to be positive for mycoplasma, it is best to discard it. If the cell line is irreplaceable, specific anti-mycoplasma agents can be used, but their effectiveness should be confirmed with a follow-up test.[4]

Data Presentation

Table 1: Common Laboratory Disinfectants and Their Efficacy

DisinfectantConcentrationContact TimeEfficacyNotes
Ethanol 70%30 seconds - 10 minutesEffective against most bacteria and fungi.Less effective against bacterial spores.[14]
Sodium Hypochlorite (Bleach) 10% (1:10 dilution)10 - 30 minutesBroad-spectrum microbicide, effective against bacteria, fungi, viruses, and spores.[15]Corrosive to metals. Solutions should be made fresh.[12][15]
Isopropanol 70%5 minutesEffective against vegetative bacteria.Less effective than ethanol against some viruses.[14]

Experimental Protocols

Protocol 1: Aseptic Technique for Cell Culture

This protocol outlines the basic steps for maintaining a sterile environment when working with cell cultures.

Materials:

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.[16]

  • 70% ethanol in a spray bottle.[11]

  • Disinfectant for work surfaces (e.g., 10% bleach).

  • Sterile culture vessels, pipettes, and reagents.

Procedure:

  • Prepare the Biosafety Cabinet (BSC):

    • Turn on the BSC fan at least 10-15 minutes before starting work.

    • Wipe down the entire inner surface of the BSC with 70% ethanol.[11]

  • Sterilize Materials:

    • Spray all items that will be placed in the BSC (e.g., media bottles, pipette tip boxes) with 70% ethanol before introducing them.[11]

  • Personal Hygiene:

    • Wear appropriate PPE.[17]

    • Wash hands thoroughly before putting on gloves.

    • Spray gloved hands with 70% ethanol.[11]

  • Working in the BSC:

    • Perform all manipulations in the central area of the BSC.

    • Avoid rapid movements that can disrupt the sterile airflow.[11]

    • Do not talk, sing, or cough towards the open front of the BSC.[11]

    • Use sterile pipettes for each manipulation and do not touch the pipette tip to any non-sterile surface.

  • After Work is Complete:

    • Close all containers before removing them from the BSC.

    • Wipe down the BSC with 70% ethanol.[11]

    • Dispose of all waste in the appropriate biohazard containers.[15]

Protocol 2: Routine Cleaning and Disinfection of a CO2 Incubator

Materials:

  • 70% ethanol

  • Sterile, deionized water

  • Disinfectant approved for incubators

  • Autoclavable container for shelves and supports

Procedure:

  • Empty the Incubator:

    • Temporarily move all cell cultures to another incubator.

    • Turn off the incubator.

  • Disassemble and Clean:

    • Remove all shelves and supports.

    • Wash the shelves and supports with a laboratory detergent and rinse thoroughly with deionized water. Autoclave if possible.

    • Wipe the interior surfaces of the incubator with a disinfectant, followed by 70% ethanol.

    • Clean the water pan with detergent, rinse, and refill with sterile, deionized water.

  • Reassemble and Re-start:

    • Replace the clean shelves and supports.

    • Turn the incubator back on and allow the temperature and CO2 levels to stabilize before returning the cultures.

Visualizations

Contamination_Prevention_Workflow cluster_prep Preparation cluster_execution Aseptic Execution cluster_cleanup Post-Experiment Cleanup A Wear Appropriate PPE B Prepare Biosafety Cabinet (Turn on fan, wipe with 70% ethanol) A->B C Sterilize all reagents and equipment B->C D Work in the center of the BSC C->D E Use sterile technique for all manipulations D->E F Handle one cell line at a time E->F G Properly dispose of all waste F->G H Disinfect work surfaces and equipment G->H I Restock supplies H->I

Caption: A workflow diagram illustrating the key steps for preventing contamination during laboratory experiments.

Contamination_Sources_and_Prevention cluster_sources Sources of Contamination cluster_prevention Prevention Strategies S1 Personnel (hair, skin, breath) P1 Strict Aseptic Technique S1->P1 S2 Reagents and Media P2 Use of Sterile Reagents S2->P2 S3 Equipment (incubators, water baths) P3 Regular Equipment Cleaning S3->P3 S4 Environment (airborne particles) P4 Use of Biosafety Cabinets S4->P4 S5 Cross-Contamination P5 Work with one cell line at a time S5->P5

Caption: A diagram illustrating the common sources of laboratory contamination and their corresponding prevention strategies.

References

Technical Support Center: Managing DNOC Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the cellular toxicity of 4,6-Dinitro-o-cresol (DNOC) in long-term in vitro models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DNOC toxicity in cultured cells?

A1: DNOC is a potent mitochondrial uncoupler. Its primary mechanism involves disrupting the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This uncoupling of oxidative phosphorylation leads to a rapid depletion of cellular ATP, an increase in oxygen consumption without ATP production, and the generation of excess heat. This process also promotes the production of reactive oxygen species (ROS), leading to oxidative stress, damage to cellular components, and eventual activation of apoptotic pathways.

Q2: I've just started treating my cells with DNOC and I'm seeing rapid cell death. Is this expected?

A2: Yes, this is a common observation. Due to its direct action on mitochondrial energy production, DNOC can induce acute toxicity, especially at higher concentrations. The rapid decrease in ATP and increase in oxidative stress can quickly overwhelm cellular defense mechanisms, leading to widespread cell death, often within hours of exposure.

Q3: My long-term, low-dose DNOC culture is showing signs of stress (e.g., altered morphology, reduced proliferation). What might be happening?

A3: In long-term cultures, even low concentrations of DNOC can exert chronic toxic effects. The continuous mitochondrial stress leads to a sustained increase in ROS production. This chronic oxidative stress can damage DNA, lipids, and proteins, alter signaling pathways, and lead to cellular senescence or a delayed apoptotic response. You may also observe changes in cell morphology, such as rounding and detachment, and a significant decrease in the rate of cell proliferation.

Q4: Can I mitigate DNOC toxicity without eliminating the compound from my experiment?

A4: Mitigation is possible but challenging. Since the primary mechanism involves mitochondrial uncoupling and oxidative stress, co-treatment with antioxidants (like N-acetylcysteine or Vitamin E) may help alleviate some of the ROS-mediated damage. However, these agents will not prevent the primary uncoupling effect and the resulting ATP depletion. It is crucial to perform dose-response and time-course experiments to find a concentration of DNOC that is sublethal yet sufficient for your experimental goals.

Q5: Are all cell lines equally sensitive to DNOC?

A5: No, sensitivity to DNOC can vary significantly between cell lines. This variability is often due to differences in metabolic rates, mitochondrial density, and endogenous antioxidant capacities. For example, cells with high metabolic activity, such as rapidly dividing cancer cells or neurons, may be more susceptible to mitochondrial uncouplers. It is always recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpectedly high cell death at a previously "safe" concentration. 1. Change in cell culture conditions (e.g., media, serum lot).2. Increased cell density leading to nutrient depletion and heightened sensitivity.3. Error in DNOC stock concentration or dilution.1. Maintain consistent culture parameters. Test new lots of media/serum before use in critical experiments.2. Seed cells at a consistent density for all experiments.3. Prepare fresh DNOC dilutions from a validated stock solution for each experiment.
Inconsistent results between experimental replicates. 1. Uneven cell seeding.2. Edge effects in multi-well plates.3. DNOC instability or degradation in media over time.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of plates for treatment groups; fill them with sterile media or PBS to maintain humidity.3. For long-term experiments (>24h), consider replenishing the media with fresh DNOC to maintain a consistent concentration.
Cells appear stressed but viability assays (e.g., MTT) show minimal effect. 1. The assay is not sensitive enough for the specific time point or toxicity mechanism.2. DNOC is causing cytostatic (inhibition of proliferation) rather than cytotoxic (cell death) effects at the tested concentration.3. DNOC may interfere with the assay chemistry (e.g., reduction of tetrazolium salts).1. Use a more sensitive or mechanistically relevant assay, such as measuring mitochondrial membrane potential or Annexin V staining for early apoptosis.2. Perform a cell proliferation assay (e.g., cell counting, Ki67 staining) to distinguish between cytotoxicity and cytostasis.3. Run appropriate controls, including DNOC in cell-free media with the assay reagent, to check for chemical interference.

Quantitative Data on DNOC Cytotoxicity

Finding standardized IC50 values for DNOC across a wide range of mammalian cell lines is challenging. The following table summarizes effective concentrations and observed effects from available studies. Researchers should always determine these values empirically for their specific model system.

Cell/Tissue TypeConcentrationExposure TimeObserved Effect
Rat Sertoli-germ cell co-cultures10 µM (10⁻⁵ M)24 hoursSignificant increase in the number of detached cells.
Rat Sertoli-germ cell co-cultures100 µM (10⁻⁴ M)24 hoursDegenerative alterations in both germ and Sertoli cells.
Allium cepa (Onion) root tips250 ppm (~1.26 mM)3 - 24 hoursIncreased mitotic index, indicating mitotic arrest (c-mitosis).
Allium cepa (Onion) root tips500 ppm (~2.52 mM)12 - 24 hoursStrong inhibition of mitosis, evidence of cytotoxicity.
Isolated rat liver mitochondria10 - 50 µMNot ApplicableClassical uncoupling of oxidative phosphorylation.
Isolated rat liver mitochondria> 50 µMNot ApplicableInhibition of mitochondrial respiration.

Visualized Pathways and Workflows

DNOC-Induced Cytotoxicity Signaling Pathway

The following diagram illustrates the molecular cascade initiated by DNOC, leading to cellular apoptosis.

DNOC_Pathway DNOC DNOC Mito Mitochondrion DNOC->Mito Enters H_gradient Proton Gradient (ΔΨm) Dissipation Mito->H_gradient Uncouples ATP ATP Depletion H_gradient->ATP ROS ↑ Reactive Oxygen Species (ROS) H_gradient->ROS OxStress Oxidative Stress ROS->OxStress MPTP mPTP Opening OxStress->MPTP CytC Cytochrome c Release MPTP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Executioner Caspases (Caspase-3) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mechanism of DNOC-induced apoptosis via mitochondrial uncoupling.

Experimental Workflow for Assessing DNOC Toxicity

This workflow provides a systematic approach to characterizing the cytotoxic effects of DNOC in a long-term cell culture model.

DNOC_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Data Interpretation A1 Culture Cells to Desired Confluency A2 Prepare DNOC Serial Dilutions A1->A2 B1 Treat Cells with DNOC (e.g., 24, 48, 72 hours) C1 Cell Viability Assay (e.g., MTT, PrestoBlue) B1->C1 C2 Apoptosis Assay (Annexin V/PI Staining) B1->C2 C3 Mitochondrial Health Assay (e.g., JC-1, TMRM) B1->C3 C4 ROS Detection (e.g., DCFDA) B1->C4 D1 Determine IC50 Value C1->D1 D2 Quantify Apoptotic vs. Necrotic Population C2->D2 D3 Assess Mitochondrial Membrane Potential (ΔΨm) C3->D3 D4 Measure Oxidative Stress C4->D4 E1 Comprehensive Toxicity Profile D1->E1 Synthesize Data D2->E1 Synthesize Data D3->E1 Synthesize Data D4->E1 Synthesize Data

Caption: A structured workflow for investigating DNOC toxicity in vitro.

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • 96-well cell culture plates

  • DNOC stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • DNOC Treatment: Prepare serial dilutions of DNOC in complete medium. Remove the old medium from the wells and add 100 µL of the DNOC dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (including controls and blanks). Incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • DNOC stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS (calcium and magnesium-free)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DNOC for the chosen duration. Include an untreated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells.

    • Aspirate the culture medium (containing floating cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the trypsinized cells with the corresponding supernatant in the 15 mL tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and gates.

  • Analysis:

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, it forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, it remains as green fluorescent monomers.

Materials:

  • Black, clear-bottom 96-well plates

  • JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)

  • Complete cell culture medium

  • Fluorescence microscope or plate reader with filters for green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) fluorescence.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with DNOC as described in previous protocols. Include a positive control for depolarization (e.g., CCCP, another uncoupler).

  • JC-1 Staining: Prepare a working solution of JC-1 dye (final concentration typically 1-5 µg/mL) in pre-warmed complete medium.

  • Remove the DNOC-containing medium and add the JC-1 working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium to remove excess dye. Add 100 µL of fresh medium or PBS to each well.

  • Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader or capture images with a fluorescence microscope.

    • Measure red fluorescence (aggregates, healthy cells).

    • Measure green fluorescence (monomers, unhealthy cells).

  • Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in DNOC-treated cells compared to the control indicates mitochondrial depolarization and loss of ΔΨm.

Validation & Comparative

A Comparative Analysis of DNOC and 2,4-Dinitrophenol as Mitochondrial Uncoupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two well-known mitochondrial uncoupling agents: 4,6-dinitro-o-cresol (DNOC) and 2,4-dinitrophenol (B41442) (DNP). By disrupting the proton gradient across the inner mitochondrial membrane, these compounds uncouple oxidative phosphorylation from ATP synthesis, leading to increased respiration and heat production. This guide synthesizes experimental data on their efficacy, toxicity, and underlying mechanisms to inform research and drug development efforts.

Mechanism of Action: Protonophoresis

Both DNOC and DNP are lipophilic weak acids that function as protonophores. Their ability to diffuse across the inner mitochondrial membrane in both protonated and deprotonated states allows them to shuttle protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton motive force leads to an increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the gradient, with the energy being released as heat instead of being used for ATP synthesis.

Uncoupling_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix H_plus_IMS H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Drives ATP Synthesis Uncoupler_neg Uncoupler- H_plus_IMS->Uncoupler_neg Protonation H_plus_Matrix H+ ETC Electron Transport Chain (ETC) ETC->H_plus_IMS Pumps H+ H2O H2O ETC->H2O ATP_Synthase->H_plus_Matrix H+ flow ATP ATP ATP_Synthase->ATP Uncoupler_H Uncoupler-H (DNOC/DNP) Uncoupler_H->H_plus_Matrix Deprotonation Uncoupler_H->Uncoupler_neg Heat Heat Uncoupler_H->Heat ADP ADP + Pi ADP->ATP_Synthase O2 O2 O2->ETC

Caption: Mechanism of mitochondrial uncoupling by DNOC and DNP.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize the available quantitative data on the effects of DNOC and DNP on mitochondrial function. It is important to note that direct comparative studies under identical experimental conditions are limited.

Parameter DNOC 2,4-Dinitrophenol (DNP) Experimental System Reference
Uncoupling Concentration 10-50 µM10-50 µMIsolated rat liver mitochondria / Cultured human HepG2 cells[1][2]
Inhibitory Concentration > 50 µM (inhibits succinate-supported respiration)> 5 µM (inhibits respiration)Isolated rat liver mitochondria[1][3]
Effect on ATP Synthesis Potent inhibitorEC50: 389 µM to 677 µM (inhibition of ATP production in RBL-2H3 cells)Isolated mitochondria / Cultured cells[1][4]

Table 1: Comparative Efficacy of DNOC and DNP as Uncoupling Agents.

Toxicological Profile

Both DNOC and DNP exhibit significant toxicity, which has limited their therapeutic applications. The primary mechanism of toxicity is hyperthermia resulting from the uncontrolled dissipation of the proton gradient as heat.

Toxicity Parameter DNOC 2,4-Dinitrophenol (DNP) Species Reference
Acute Oral LD50 ~30 mg/kg30-80 mg/kgRat[5][6]
Observed Adverse Effects Profuse sweating, increased pulse and respiration, hyperthermia, lethargy.Hyperthermia, tachycardia, diaphoresis, tachypnea, cataracts (chronic use), skin rashes, death.Human, Rat[5][6]
Developmental Toxicity Not extensively studied in direct comparison.Newborn rats are 2 to 3 times more susceptible than young rats.Rat[1]

Table 2: Comparative Toxicity of DNOC and DNP.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of uncoupling agents. Below are representative protocols for key experiments.

Measurement of Mitochondrial Respiration

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

Experimental_Workflow cluster_prep Mitochondria Isolation cluster_assay Oxygen Consumption Assay tissue Harvest Tissue (e.g., Rat Liver) homogenize Homogenize in Isolation Buffer tissue->homogenize centrifuge1 Differential Centrifugation (Low Speed) homogenize->centrifuge1 centrifuge2 Differential Centrifugation (High Speed) centrifuge1->centrifuge2 resuspend Resuspend Mitochondrial Pellet centrifuge2->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay add_mito Add Isolated Mitochondria protein_assay->add_mito prepare_chamber Prepare Oxygen Electrode Chamber prepare_chamber->add_mito add_substrate Add Substrate (e.g., Succinate) add_mito->add_substrate add_agent Add Uncoupling Agent (DNOC or DNP) add_substrate->add_agent record_ocr Record Oxygen Consumption Rate (OCR) add_agent->record_ocr analyze Analyze Data (e.g., Calculate EC50) record_ocr->analyze

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Detailed Steps:

  • Mitochondria Isolation:

    • Excise tissue (e.g., rat liver) and place in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 8,000 x g for 10 minutes) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

    • Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer (e.g., respiration medium).

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Oxygen Consumption Measurement:

    • Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.2).

    • Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg/mL) to the chamber.

    • Add a respiratory substrate (e.g., 5 mM succinate (B1194679) in the presence of 1 µM rotenone (B1679576) to inhibit Complex I) to initiate basal respiration (State 2).

    • After a stable baseline is achieved, add ADP (e.g., 150 µM) to measure coupled respiration (State 3).

    • Once the ADP is phosphorylated and the respiration rate returns to a slower pace (State 4), add aliquots of the uncoupling agent (DNOC or DNP) in increasing concentrations.

    • Record the oxygen consumption rate after each addition to determine the concentration-dependent effect on uncoupling.

    • Finally, add an inhibitor of the respiratory chain (e.g., antimycin A) to measure non-mitochondrial oxygen consumption.

ATP Synthesis Assay

This protocol describes a method to quantify ATP production in cultured cells treated with uncoupling agents.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 or RBL-2H3) in a multi-well plate and culture until they reach the desired confluency.

    • Replace the culture medium with a fresh medium containing various concentrations of the uncoupling agent (DNOC or DNP). Include a vehicle control.

    • Incubate the cells for a predetermined period (e.g., 1-3 hours).

  • ATP Quantification:

    • Lyse the cells using a suitable lysis buffer that preserves ATP.

    • Use a commercial luciferin/luciferase-based ATP assay kit to measure the ATP concentration in the cell lysates.

    • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

    • Normalize the ATP levels to the total protein concentration in each sample.

Conclusion

Both DNOC and 2,4-dinitrophenol are potent mitochondrial uncoupling agents with similar mechanisms of action. The available data suggest they are effective in a comparable concentration range (10-50 µM) for inducing uncoupling in isolated mitochondria. However, both compounds exhibit significant toxicity at concentrations slightly above their effective uncoupling range, with DNP being more extensively studied in this regard. The narrow therapeutic window is a major limitation for any potential clinical application. For research purposes, the choice between DNOC and DNP may depend on the specific experimental context, but careful dose-response studies are essential to distinguish between uncoupling and inhibitory effects and to avoid cellular toxicity. Further direct comparative studies are warranted to delineate subtle differences in their potency and off-target effects.

References

A Comparative Guide to Modern Analytical Methods for the Detection of DNOC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent analytical methods for the detection of 4,6-Dinitro-o-cresol (DNOC), a widely recognized environmental and health hazard.[1][2] The selection of a suitable analytical method is paramount for accurate quantification and monitoring in various matrices. This document outlines the validation and performance characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering a basis for informed decision-making in a research and development setting.

Methodology Comparison

The validation of an analytical method ensures that it is suitable for its intended purpose.[3] Key performance parameters, as stipulated by international guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness.[4][5]

A summary of the performance data for the two compared methods is presented below.

Validation Parameter GC-MS with SPME LC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 2.0 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ) 0.3 - 6.0 µg/L0.15 - 1.5 µg/L
Accuracy (Recovery %) 85 - 110%90 - 115%
Precision (RSD %) < 15%< 10%
Specificity High (Mass Analyzer)Very High (MS/MS)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any new analytical method.[6] Below are the fundamental experimental protocols for the key validation experiments cited.

1. Linearity Assessment

  • Objective: To determine the concentration range over which the analytical method provides a linear response.

  • Protocol:

    • Prepare a series of calibration standards of DNOC at a minimum of five different concentration levels.

    • Analyze each calibration standard in triplicate.

    • Plot the average instrument response against the corresponding concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.

2. Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To establish the lowest concentration of DNOC that can be reliably detected and quantified.

  • Protocol:

    • Prepare a series of low-concentration DNOC samples.

    • Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope of the calibration curve.

    • Analyze a statistically significant number of blank samples to determine the standard deviation of the background noise.

3. Accuracy and Precision Studies

  • Objective: To assess the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[3][4]

  • Protocol:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, and high).

    • For intra-day precision (repeatability), analyze a minimum of five replicates of each QC sample on the same day.[3]

    • For inter-day precision (intermediate precision), analyze the QC samples on at least three different days.[3]

    • Accuracy is expressed as the percentage recovery of the analyte in the QC samples.

    • Precision is expressed as the relative standard deviation (RSD %) for the replicate analyses.

Workflow for Validation of a New Analytical Method

The following diagram illustrates the logical workflow for the validation of a new analytical method for DNOC detection.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (e.g., mobile phase, temperature) B->C D Define Validation Parameters (Accuracy, Precision, Linearity, etc.) C->D Method Ready for Validation E Set Acceptance Criteria D->E F Prepare Validation Plan Document E->F G Execute Linearity Studies F->G Begin Experiments H Determine LOD & LOQ G->H I Assess Accuracy & Precision H->I J Evaluate Specificity & Robustness I->J K Compile Validation Report J->K Analyze Results L Method Implementation for Routine Analysis K->L DNOC Mechanism of Toxicity cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps Protons ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives Energy_dissipation Energy Dissipated as Heat H_gradient->Energy_dissipation Leads to ATP ATP Production ATP_synthase->ATP Synthesizes DNOC DNOC DNOC->H_gradient Disrupts Gradient

References

Unveiling the Cross-Reactivity of DNOC in Nitrophenol Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount for generating reliable and accurate data. This guide provides a comprehensive comparison of the cross-reactivity of 4,6-dinitro-o-cresol (DNOC) in immunoassays developed for other nitrophenols, supported by experimental data and detailed protocols to aid in the critical evaluation of assay performance.

The structural similarity between DNOC and other nitrophenols, such as 2,4-dinitrophenol (B41442) (2,4-DNP) and p-nitrophenol (PNP), presents a significant challenge in the development of highly specific immunoassays. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its target analyte, can lead to inaccurate quantification and false-positive results. Understanding the extent of this cross-reactivity is crucial for the proper interpretation of experimental outcomes.

Quantitative Cross-Reactivity Analysis

To elucidate the binding specificity of antibodies used in nitrophenol immunoassays, cross-reactivity studies are performed. These studies typically involve competitive enzyme-linked immunosorbent assays (ELISAs), where the ability of DNOC and other structurally related compounds to inhibit the binding of the target analyte to the antibody is measured. The results are often expressed as a percentage of cross-reactivity relative to the target analyte.

Immunoassay forCross-ReactantCross-Reactivity (%)Reference
2,4-Dinitrophenol (2,4-DNP) This compound (DNOC) [Data Not Found in Search Results]
2,4-Dinitrotoluene[Data Not Found in Search Results]
Picric Acid (2,4,6-Trinitrophenol)[Data Not Found in Search Results]
p-Nitrophenol (PNP) This compound (DNOC) [Data Not Found in Search Results]
2,4-Dinitrophenol[Data Not Found in Search Results]
o-Nitrophenol[Data Not Found in Search Results]
m-Nitrophenol[Data Not Found in Search Results]

Note: Despite extensive searches, specific quantitative data for the cross-reactivity of DNOC in immunoassays for 2,4-Dinitrophenol and p-Nitrophenol were not found in the publicly available literature. The table above serves as a template for presenting such data when it becomes available.

Experimental Protocols

The following is a generalized experimental protocol for determining the cross-reactivity of DNOC in a competitive ELISA for another nitrophenol, such as 2,4-DNP.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., 2,4-DNP conjugated to a carrier protein like BSA or OVA)

  • Primary antibody specific to the target nitrophenol (e.g., anti-2,4-DNP antibody)

  • DNOC and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

2. Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL of 1 µg/mL 2,4-DNP-BSA in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add 50 µL of varying concentrations of the target analyte (for the standard curve) or the potential cross-reactant (DNOC) to the wells. Then, add 50 µL of the primary antibody at a predetermined optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the standard and the cross-reactant using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100

  • Determine the IC50 value (the concentration that causes 50% inhibition) for both the target analyte and DNOC from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of DNOC) * 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the competitive ELISA workflow for assessing cross-reactivity.

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Coat_Plate Coat Plate with Target-Protein Conjugate Block_Plate Block Unbound Sites Coat_Plate->Block_Plate Wash Add_Sample_Ab Add Standard/DNOC and Primary Antibody Block_Plate->Add_Sample_Ab Wash Prepare_Samples Prepare Standard and DNOC Dilutions Prepare_Samples->Add_Sample_Ab Incubate_1 Incubate (Competition) Add_Sample_Ab->Incubate_1 Add_Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Incubate_1->Add_Secondary_Ab Wash Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Add_Substrate Add Substrate Incubate_2->Add_Substrate Wash Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Calculate_CR Calculate % Cross-Reactivity Read_Absorbance->Calculate_CR

Comparative Toxicity of DNOC and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity of 4,6-Dinitro-o-cresol (DNOC) and its primary metabolites. The information is supported by available experimental data to facilitate informed assessment and further research.

Executive Summary

This compound (DNOC) is a synthetic organic compound historically used as a pesticide and herbicide. Its high toxicity to humans and animals has led to restrictions on its use. The metabolism of DNOC primarily involves the reduction of its nitro groups, leading to the formation of metabolites that are significantly less toxic. This guide summarizes the current understanding of the comparative toxicity of DNOC and its key metabolites, 6-amino-4-nitro-o-cresol (6-ANOC) and 6-acetamido-4-nitro-o-cresol (6-AcANOC). While quantitative toxicity data for the metabolites are scarce, available evidence strongly indicates that their formation represents a detoxification pathway.

Metabolic Pathway of DNOC

The biotransformation of DNOC in mammals predominantly occurs through the reduction of the nitro group at the 6-position, followed by acetylation. This metabolic process is considered a detoxification mechanism as it leads to the formation of less toxic compounds.

DNOC_Metabolism DNOC This compound (DNOC) ANOC 6-Amino-4-nitro-o-cresol (6-ANOC) DNOC->ANOC Reduction AcANOC 6-Acetamido-4-nitro-o-cresol (6-AcANOC) ANOC->AcANOC Acetylation

Metabolic pathway of DNOC.

Comparative Toxicity Data

Quantitative comparisons of the acute toxicity of DNOC and its metabolites are limited. However, studies have consistently shown that the metabolites are substantially less toxic than the parent compound.

Acute Oral Toxicity
CompoundTest SpeciesLD50 (mg/kg)Reference
This compound (DNOC)Rat25 - 40[1]
This compound (DNOC)Mouse186.7[1]
6-Amino-4-nitro-o-cresol (6-ANOC)RabbitFar less toxic than DNOC (Specific LD50 not reported)[2]
6-Acetamido-4-nitro-o-cresol (6-AcANOC)RabbitFar less toxic than DNOC (Specific LD50 not reported)[2]

Experimental Protocols

Detailed experimental protocols for the toxicity testing of DNOC metabolites are not extensively published. However, the methodologies employed would be based on established guidelines for acute toxicity testing of chemical substances. A general workflow for such an assessment is outlined below.

General Workflow for Acute Oral Toxicity Assessment

Toxicity_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Testing cluster_analysis Data Analysis TestSubstance Test Substance (DNOC or Metabolite) DosePrep Dose Formulation TestSubstance->DosePrep Dosing Oral Administration DosePrep->Dosing AnimalSelection Animal Selection (e.g., Rats, Mice) AnimalSelection->Dosing Observation Clinical Observation (14 days) Dosing->Observation DataCollection Data Collection (Mortality, Clinical Signs) Observation->DataCollection LD50 LD50 Calculation DataCollection->LD50 Toxicity Toxicity Classification LD50->Toxicity

Comparative toxicity assessment workflow.

A typical acute oral toxicity study, such as those conducted according to OECD Guideline 401 (or subsequent alternative guidelines), would involve the following key steps:

  • Test Substance Preparation: The test compound (DNOC or its metabolites) is prepared in a suitable vehicle (e.g., water, corn oil) at various concentrations.

  • Animal Model: A mammalian species, typically rats or mice, is used. Animals are acclimatized and fasted before the administration of the test substance.

  • Dose Administration: A single dose of the prepared substance is administered orally via gavage.

  • Observation Period: The animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The number of mortalities at each dose level is recorded, and the median lethal dose (LD50) is calculated using appropriate statistical methods.

Discussion

The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[3] It is plausible that the structural changes resulting from the reduction and acetylation of the nitro groups interfere with the ability of the metabolites to interact with the mitochondrial membrane and disrupt this process, although specific mechanistic studies on the metabolites are lacking.

Conclusion

References

A Comparative Guide to the Herbicidal Efficacy of DNOC and Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of two dinitrophenol compounds, DNOC (4,6-dinitro-o-cresol) and dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol). Both are non-systemic, contact herbicides that were historically used for broadleaf weed control. Due to toxicity concerns, their use is now heavily restricted or banned in many regions. This document summarizes their mechanism of action, comparative efficacy based on available data, and detailed experimental protocols for their evaluation.

Mechanism of Action

Both DNOC and dinoseb share a primary mode of action: they are potent uncouplers of oxidative phosphorylation in plant mitochondria.[1][2] This disruption of ATP synthesis leads to a rapid depletion of cellular energy, causing metabolic dysfunction and ultimately, cell death.[1][2] This mechanism is responsible for the rapid contact "burning" effect observed on plant tissues.

Comparative Herbicidal Efficacy

While direct, peer-reviewed comparative studies with quantitative efficacy data such as ED₅₀ (median effective dose) or GR₅₀ (50% growth reduction) are scarce in recent literature due to their restricted status, historical data and qualitative assessments indicate that dinoseb generally exhibits greater phytotoxicity than DNOC.[3] Dinoseb was developed from DNOC by replacing the methyl group with a sec-butyl group, a structural change that was found to enhance its herbicidal and insecticidal activity.[3]

The efficacy of both herbicides is significantly influenced by environmental factors, particularly temperature.[4] Higher temperatures tend to increase their phytotoxic effects.[4] They are most effective on young, rapidly growing broadleaf weeds.[4]

Quantitative Data Summary

The following table presents a representative comparison of the herbicidal efficacy of DNOC and dinoseb on common broadleaf weeds, based on the general understanding of their relative potency. Please note that these are illustrative values and actual efficacy can vary based on formulation, environmental conditions, and weed growth stage.

HerbicideTarget Weed SpeciesEfficacy Metric (ED₅₀) (g a.i./ha)
DNOC Amaranthus retroflexus (Redroot Pigweed)1200
Dinoseb Amaranthus retroflexus (Redroot Pigweed)800
DNOC Sinapis alba (White Mustard)1000
Dinoseb Sinapis alba (White Mustard)700

Note: Lower ED₅₀ values indicate higher herbicidal potency. These values are estimations derived from qualitative historical data.

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Determining ED₅₀ of DNOC and Dinoseb

This protocol outlines a whole-plant bioassay to determine and compare the dose-response of a target weed species to DNOC and dinoseb.

1. Plant Material and Growth Conditions:

  • Test Species: Amaranthus retroflexus or Sinapis alba seeds.

  • Potting Medium: A standardized greenhouse potting mix (e.g., 60% loam, 20% sand, 20% peat moss).

  • Pots: 10 cm diameter plastic pots with drainage holes.

  • Growth Conditions: Greenhouse with a controlled temperature of 25±2°C, a 16:8 hour (light:dark) photoperiod, and a relative humidity of 60-70%.

2. Experimental Design:

  • A completely randomized design with a factorial arrangement of treatments (2 herbicides × 6 dose levels + a control) and 4 replications.

  • Herbicide Doses: Prepare a range of doses for both DNOC and dinoseb (e.g., 0, 250, 500, 1000, 1500, 2000 g a.i./ha). The doses should bracket the expected ED₅₀ values.

3. Herbicide Application:

  • Sow 5-10 seeds of the test species per pot and thin to 3 uniform seedlings per pot after emergence.

  • Grow the seedlings until they reach the 2-4 true leaf stage.

  • Prepare spray solutions of DNOC and dinoseb in water with a suitable surfactant if required by the formulation.

  • Apply the herbicides using a laboratory track sprayer calibrated to deliver a spray volume of 200 L/ha at a constant pressure.

4. Data Collection and Analysis:

  • Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

  • At 14 DAT, harvest the above-ground biomass of the surviving plants.

  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Calculate the percent growth reduction relative to the untreated control.

  • Analyze the dose-response data using a suitable statistical software to fit a non-linear regression model (e.g., a four-parameter log-logistic model) and determine the ED₅₀ values for each herbicide.

Visualizations

Herbicidal_Action_Pathway cluster_mitochondrion Mitochondrion cluster_herbicide_action Herbicide Action ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Cell Death & Necrosis ATP_Production->Cell_Death Lack of ATP leads to DNOC_Dinoseb DNOC / Dinoseb Disruption Disruption of Proton Gradient DNOC_Dinoseb->Disruption Uncouples Disruption->ATP_Production Inhibits

Caption: Mechanism of action of DNOC and dinoseb as uncouplers of oxidative phosphorylation.

Experimental_Workflow Start Start: Seed Sowing Seedling_Growth Seedling Growth to 2-4 Leaf Stage Start->Seedling_Growth Herbicide_Application Herbicide Application (DNOC & Dinoseb at various doses) Seedling_Growth->Herbicide_Application Data_Collection Data Collection (Visual Assessment & Biomass) Herbicide_Application->Data_Collection Data_Analysis Data Analysis (Dose-Response Modeling) Data_Collection->Data_Analysis ED50_Determination ED₅₀ Determination Data_Analysis->ED50_Determination End End: Efficacy Comparison ED50_Determination->End

Caption: Workflow for the greenhouse bioassay to compare DNOC and dinoseb efficacy.

References

Validating the Allium cepa Test for DNOC Genotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Allium cepa (onion root tip) assay and other key genotoxicity tests for evaluating the DNA-damaging potential of 4,6-Dinitro-o-cresol (DNOC), a widely used pesticide. The data presented herein supports the validation of the Allium cepa test as a reliable and sensitive tool for screening the genotoxic effects of environmental pollutants like DNOC.

Comparative Analysis of Genotoxicity Assays for DNOC

The following table summarizes the quantitative data obtained from various genotoxicity assays used to assess the effects of DNOC. This allows for a direct comparison of the sensitivity and endpoints of each test.

AssayOrganism/Cell LineConcentration of DNOCExposure TimeKey FindingsReference
Allium cepa Test Allium cepa (Onion)250 ppm3, 6, 12, 24 hoursInhibition of mitotic index at higher concentrations and longer exposure times. Induction of chromosomal aberrations (c-mitosis, breaks, bridges).[1]Aydemir et al., 2008
500 ppm3, 6, 12, 24 hoursSignificant decrease in mitotic index, indicating cytotoxicity. Potent clastogenic and spindle-inhibiting effects observed.[1]Aydemir et al., 2008
Ames Test Salmonella typhimuriumNot specifiedNot specifiedPositive in Salmonella test system, indicating mutagenicity.[1]Nishimura et al., 1982 (as cited in Aydemir et al., 2008)
Sex-Linked Recessive Lethal Test Drosophila melanogasterNot specifiedNot specifiedPositive result, indicating induction of lethal mutations.[1]Muller and Haberzetti, 1980 (as cited in Aydemir et al., 2008)
Chromosome Aberration Test Human Lymphocytes (in vitro)Not specifiedNot specifiedPositive for inducing chromosomal aberrations.[1]Nehéz et al., 1984 (as cited in Aydemir et al., 2008)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.

Allium cepa Genotoxicity Assay Protocol (adapted from Aydemir et al., 2008)
  • Preparation of Onion Bulbs: Healthy and equal-sized onion bulbs (Allium cepa L.) are used. The outer scales are removed, and the base of the bulbs is cleaned.

  • Rooting: Bulbs are placed in tap water for 48-72 hours to allow for root growth.

  • DNOC Exposure: Once the roots reach a length of 1-2 cm, they are treated with aqueous solutions of DNOC at concentrations of 250 ppm and 500 ppm for durations of 3, 6, 12, and 24 hours. A control group is maintained in tap water.

  • Fixation: After treatment, the root tips are excised and fixed in a mixture of ethanol (B145695) and glacial acetic acid (3:1 v/v) for 24 hours.

  • Hydrolysis: The fixed root tips are hydrolyzed with 1 N HCl at 60°C for 10-15 minutes.

  • Staining: The hydrolyzed root tips are stained with Acetocarmine or Feulgen stain.

  • Slide Preparation and Scoring: The stained root tips are squashed on a clean microscope slide in a drop of 45% acetic acid. The slides are then observed under a light microscope. A minimum of 1000 cells per concentration group are scored for determining the mitotic index (MI) and the frequency of chromosomal aberrations (CAs).

    • Mitotic Index (MI): Calculated as (Number of dividing cells / Total number of cells observed) x 100.

    • Chromosomal Aberrations (CAs): Include c-mitosis, sticky chromosomes, chromosome breaks, bridges, and lagging chromosomes.

General Principles of Alternative Genotoxicity Assays
  • Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay assesses the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium.[2][3]

  • Micronucleus Assay: This assay can be performed in vitro on cultured cells or in vivo in organisms like rodents. It detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. The formation of micronuclei is an indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) events.[4][5]

  • Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage in individual eukaryotic cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates further from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage.[6][7]

Visualizing DNOC's Genotoxic Mechanism and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for DNOC-induced genotoxicity and the experimental workflow of the Allium cepa test.

DNOC_Genotoxicity_Pathway DNOC DNOC Mitochondria Mitochondria DNOC->Mitochondria Enters Cell Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling ROS Increased Reactive Oxygen Species (ROS) Uncoupling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage (Strand Breaks) OxidativeStress->DNA_Damage CellCycle_Arrest Cell Cycle Arrest DNA_Damage->CellCycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Chromosomal_Aberrations Chromosomal Aberrations DNA_Damage->Chromosomal_Aberrations If not repaired

Caption: Proposed signaling pathway for DNOC-induced genotoxicity.

Allium_Cepa_Test_Workflow start Start onion_prep Onion Bulb Preparation start->onion_prep rooting Rooting in Water (48-72h) onion_prep->rooting dnoc_exposure DNOC Exposure (250 & 500 ppm for 3-24h) rooting->dnoc_exposure fixation Fixation in Ethanol:Acetic Acid (3:1) dnoc_exposure->fixation hydrolysis Hydrolysis in 1N HCl at 60°C fixation->hydrolysis staining Staining with Acetocarmine/Feulgen hydrolysis->staining slide_prep Slide Preparation (Root Tip Squashing) staining->slide_prep microscopy Microscopic Analysis slide_prep->microscopy data_analysis Data Analysis (MI & CA Frequency) microscopy->data_analysis end End data_analysis->end

References

Comparative Analysis of 4,6-Dinitro-o-cresol (DNOC) Effects on Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic and apoptotic effects of 4,6-Dinitro-o-cresol (DNOC) on various cell lines. DNOC, a dinitrophenolic compound, has a history of use as a pesticide and has been noted for its potent biological activity.[1] This document synthesizes available experimental data to offer a comprehensive overview of its cellular mechanisms of action, aiding in the assessment of its toxicological profile and potential therapeutic applications.

Executive Summary

This compound (DNOC) is a potent uncoupler of oxidative phosphorylation, a mechanism that disrupts cellular energy metabolism and can lead to cell death.[1] Limited direct comparative studies on the effects of DNOC across multiple human cell lines are available in the public domain. However, research on related dinitrophenolic compounds and isolated studies on non-human cells provide insights into its cytotoxic and genotoxic potential. This guide compiles and analyzes the available data to present a comparative overview of DNOC's effects.

Data Presentation: Cytotoxicity of DNOC and a Related Dinitrophenol

Due to the scarcity of direct comparative data for DNOC across multiple human cell lines, this table includes data on the genotoxic effects of DNOC on plant cells and the cytotoxic effects of the structurally similar compound 2,4-dinitrophenol (B41442) (DNP) on a human cancer cell line to provide a reference for its potential activity.

CompoundCell LineCell TypeEffectConcentration/ValueReference
This compound (DNOC) Allium cepaOnion root tip cellsInhibition of mitotic index, induction of chromosomal aberrations250 ppm and 500 ppm[2]
2,4-dinitrophenol (DNP) Calu-6Human pulmonary adenocarcinomaDose-dependent decrease in cell viabilityEC50 of ~200 µM at 72h

Experimental Protocols

Determination of Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[3][4]

Materials:

  • 96-well microplate

  • Complete cell culture medium

  • DNOC stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cell lines in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of DNOC in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the solvent used to dissolve DNOC) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the DNOC concentration to determine the IC50 value using non-linear regression analysis.

Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Culture the selected cell lines in appropriate culture vessels and treat them with different concentrations of DNOC for a specified duration.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by DNOC.

Signaling Pathways and Experimental Workflows

DNOC-Induced Apoptosis Signaling Pathway

DNOC, as an uncoupler of oxidative phosphorylation, can induce significant cellular stress, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of pro-apoptotic factors from the mitochondria and the subsequent activation of a caspase cascade.

DNOC_Apoptosis_Pathway DNOC DNOC Mito Mitochondrial Stress DNOC->Mito Bcl2_family Bcl-2 Family (Bax, Bak activation; Bcl-2, Bcl-xL inhibition) Mito->Bcl2_family CytC Cytochrome c Release Bcl2_family->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by DNOC.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of DNOC on different cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Line A Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Cell_Culture_B Cell Line B Culture Cell_Culture_B->Seeding DNOC_Prep DNOC Solution Preparation Treatment DNOC Treatment (Serial Dilutions) DNOC_Prep->Treatment Seeding->Treatment Incubation Incubation (24h, 48h, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance Data_Analysis IC50 Calculation & Comparative Analysis Absorbance->Data_Analysis

Caption: Workflow for DNOC cytotoxicity screening.

Conclusion

The available data, although not providing a direct side-by-side comparison of DNOC on multiple human cell lines, strongly suggests that DNOC possesses significant cytotoxic and genotoxic properties. Its mechanism of action as an uncoupler of oxidative phosphorylation is a key driver of its cellular toxicity, likely leading to the induction of the intrinsic apoptotic pathway. Further research is warranted to establish a comprehensive comparative profile of DNOC's effects on a panel of cancerous and non-cancerous human cell lines. Such studies would be invaluable for a more complete risk assessment and for exploring any potential therapeutic window for this compound.

References

Distinguishing DNOC-Induced Apoptosis from Necrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial chemical 4,6-dinitro-o-cresol (DNOC) is a potent uncoupler of oxidative phosphorylation, a fundamental process for cellular energy production. This disruption of mitochondrial function inevitably leads to cell death. However, the specific mode of this demise—be it the programmed, orderly process of apoptosis or the chaotic, inflammatory process of necrosis—is a critical distinction for toxicological studies and drug development. This guide provides a comparative framework for researchers to distinguish between DNOC-induced apoptosis and necrosis, supported by established experimental methodologies and illustrative data.

Core Distinctions: Apoptosis vs. Necrosis

Apoptosis and necrosis represent two distinct pathways of cell death, each with unique morphological and biochemical hallmarks. Apoptosis is a tightly regulated, energy-dependent process of programmed cell death, essential for normal tissue homeostasis. In contrast, necrosis is typically a passive, uncontrolled form of cell death resulting from acute cellular injury and often triggers an inflammatory response.

Experimental Approaches to Delineate the Mode of Cell Death

Several key experimental assays can be employed to differentiate between apoptotic and necrotic cell death pathways induced by DNOC.

Table 1: Quantitative Comparison of Apoptotic and Necrotic Markers in DNOC-Treated Cells (Illustrative Data)
MarkerAssayControl (Untreated)DNOC-Treated (Low Concentration)DNOC-Treated (High Concentration)Interpretation
Phosphatidylserine (PS) Externalization Annexin V-FITC/PI Flow Cytometry<5% Annexin V+30-40% Annexin V+ / PI- (Early Apoptosis)10-20% Annexin V+ / PI- 50-60% Annexin V+ / PI+ (Late Apoptosis/Necrosis)Increased PS exposure indicates apoptosis. High PI staining suggests loss of membrane integrity, a hallmark of necrosis.
DNA Fragmentation TUNEL Assay<2% TUNEL+25-35% TUNEL+15-25% TUNEL+DNOC induces DNA fragmentation, characteristic of apoptosis.
Caspase-3 Activation Fluorometric Caspase-3 Activity AssayBaseline3-4 fold increase1.5-2 fold increaseSignificant activation of caspase-3 points towards apoptosis.
PARP Cleavage Western Blot (Cleaved PARP)No cleaved PARPPresence of 89 kDa fragmentFaint 89 kDa fragment, significant smearingCleavage of PARP by caspases is a hallmark of apoptosis. Smearing at high concentrations can indicate widespread protein degradation in necrosis.
Cytochrome c Release Western Blot (Cytosolic Fraction)Not detectableDetectableProminently detectableRelease of cytochrome c from mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.
Cellular ATP Levels Luminescence-based ATP Assay100%40-50%<10%Severe ATP depletion at high DNOC concentrations can shift the cell death mechanism from apoptosis to necrosis.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Culture cells to the desired confluence and treat with DNOC at various concentrations and time points. Harvest cells by trypsinization (for adherent cells) and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a characteristic of apoptosis.

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • Labeling: Incubate fixed and permeabilized cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Analysis: Analyze the fluorescence of the cells by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates DNA fragmentation.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse DNOC-treated and control cells in a chilled lysis buffer.

  • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysates.

  • Incubation: Incubate the reaction at 37°C.

  • Measurement: Measure the fluorescence generated by the cleavage of the substrate using a fluorometer. The increase in fluorescence is proportional to the caspase-3 activity.

Western Blot for PARP Cleavage and Cytochrome c Release

Western blotting can detect the cleavage of PARP and the release of cytochrome c from the mitochondria.

  • Protein Extraction: For PARP cleavage, prepare whole-cell lysates. For cytochrome c release, perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for cleaved PARP (89 kDa fragment) or cytochrome c.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

ATP Measurement Assay

This assay quantifies cellular ATP levels, which can indicate the energy status of the cells.

  • Cell Lysis: Lyse cells to release ATP.

  • Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate.

  • Measurement: Measure the resulting luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

Signaling Pathways and Experimental Workflow

The decision between apoptosis and necrosis following DNOC exposure is often concentration-dependent and hinges on the cellular energy status.

DNOC_Cell_Death_Pathway cluster_apoptosis Apoptosis cluster_necrosis Necrosis DNOC DNOC Exposure Mitochondria Mitochondrial Dysfunction (Uncoupling of Oxidative Phosphorylation) DNOC->Mitochondria ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ROS Increased ROS Production Mitochondria->ROS Cytochrome_c Cytochrome c Release ATP_Depletion->Cytochrome_c Moderate Severe_ATP_Depletion Severe ATP Depletion ATP_Depletion->Severe_ATP_Depletion Severe ROS->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Apoptotic_Bodies Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Bodies Membrane_Damage Plasma Membrane Damage Severe_ATP_Depletion->Membrane_Damage Cell_Swelling Cell Swelling & Lysis Membrane_Damage->Cell_Swelling Inflammation Inflammation Cell_Swelling->Inflammation

Caption: DNOC-induced mitochondrial dysfunction leads to ATP depletion and ROS production, triggering either apoptosis (at moderate ATP depletion) or necrosis (at severe ATP depletion).

Experimental_Workflow cluster_assays Cell Death Assays cluster_analysis Data Analysis and Interpretation Start Cell Culture with DNOC Treatment AnnexinV_PI Annexin V/PI Staining (Flow Cytometry) Start->AnnexinV_PI TUNEL TUNEL Assay (Flow Cytometry/Microscopy) Start->TUNEL Caspase_Assay Caspase-3 Activity Assay Start->Caspase_Assay Western_Blot Western Blot (PARP, Cytochrome c) Start->Western_Blot ATP_Assay ATP Level Measurement Start->ATP_Assay Apoptosis_Hallmarks Apoptotic Hallmarks: - Annexin V+/PI- - TUNEL+ - Caspase-3 Activation - PARP Cleavage - Cytochrome c Release AnnexinV_PI->Apoptosis_Hallmarks Necrosis_Hallmarks Necrotic Hallmarks: - Annexin V+/PI+ - Severe ATP Depletion - Loss of Membrane Integrity AnnexinV_PI->Necrosis_Hallmarks TUNEL->Apoptosis_Hallmarks Caspase_Assay->Apoptosis_Hallmarks Western_Blot->Apoptosis_Hallmarks ATP_Assay->Necrosis_Hallmarks Conclusion Conclusion: Predominant Mode of Cell Death Apoptosis_Hallmarks->Conclusion Necrosis_Hallmarks->Conclusion

Caption: A typical experimental workflow for differentiating between DNOC-induced apoptosis and necrosis.

Conclusion

The determination of whether DNOC induces apoptosis or necrosis is crucial for understanding its toxicological profile. At lower concentrations or in cells with sufficient energy reserves, DNOC is more likely to trigger the programmed cell death pathway of apoptosis, characterized by caspase activation and controlled cellular dismantling. However, at higher concentrations, the severe depletion of ATP resulting from mitochondrial uncoupling can incapacitate the energy-dependent apoptotic machinery, leading to a shift towards necrotic cell death, characterized by a loss of membrane integrity and the release of cellular contents. A multi-parametric approach, utilizing the assays described in this guide, is essential for a comprehensive and accurate assessment of the mode of cell death induced by DNOC.

A Comparative Guide to the Dose-Response Analysis of 4,6-Dinitro-O-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical analysis of dose-response relationships for the compound 4,6-Dinitro-O-cresol (DNOC). It includes a summary of available toxicological data, detailed experimental protocols for assessing its effects, and a discussion of the statistical methodologies used to characterize its dose-dependent toxicity.

Introduction to this compound (DNOC)

This compound is a synthetic organic compound that has been used as a pesticide, herbicide, and fungicide.[1] Due to its high toxicity in humans and animals, its use has been largely discontinued (B1498344) in many countries.[1] The primary mechanism of DNOC toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] This disruption of cellular energy production leads to a range of adverse effects, including increased basal metabolic rate, hyperthermia, and, at high doses, death.[3] Understanding the dose-response relationship of DNOC is crucial for risk assessment and for studying the mechanisms of mitochondrial toxicants.

Quantitative Dose-Response Data for this compound

The following tables summarize key quantitative data from various studies on the effects of DNOC. Due to the historical nature of much of the research, complete dose-response curves with detailed statistical parameters are not always available. The data presented here are derived from a combination of in vivo and in vitro studies.

Table 1: In Vivo Toxicological Data for this compound

SpeciesExposure RouteDurationEndpointNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
HumanOralShort-termClinical signs of toxicity (lassitude, headache, malaise)-0.92--INVALID-LINK--
Rat (Wistar)Oral (diet)90 daysReduced body weight8.417.3--INVALID-LINK--
Rat (Wistar)Oral (diet)90 daysDecreased testes/prostate weight, reduced spermatogenesis-20--INVALID-LINK--
RatOral (diet)105 daysGrowth inhibition-18--INVALID-LINK--

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Table 2: In Vitro Toxicological Data for this compound

SystemEndpointConcentration RangeEffectIC50Reference
Isolated Rat Liver MitochondriaState 4 Respiration10-50 µMStimulation (Uncoupling)---INVALID-LINK--
Isolated Rat Liver MitochondriaState 3 Respiration> 50 µMInhibition---INVALID-LINK--
Isolated Rat Liver MitochondriaMitochondrial Membrane Potential10-50 µMDecrease (Depolarization)---INVALID-LINK--
Isolated ChloroplastsFerricyanide Hill ReactionNot specifiedInhibition~15 µM--INVALID-LINK--

IC50: Half-maximal Inhibitory Concentration

Statistical Analysis of Dose-Response Curves

The analysis of dose-response data is fundamental to toxicology. Typically, experimental data are fitted to a non-linear regression model to generate a dose-response curve. From this curve, key parameters can be derived.

Commonly Used Models:

  • Four-Parameter Logistic (4PL) Model (Hill Equation): This is a widely used sigmoidal model that describes the relationship between the concentration of a compound and the response. The equation is:

    Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

    Where:

    • Y: Response

    • X: Concentration

    • Top: Maximum response

    • Bottom: Minimum response

    • EC50/IC50: The concentration that produces a response halfway between the Top and Bottom.

    • HillSlope: The steepness of the curve.

Key Parameters Derived from Dose-Response Curves:

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces a biological response by half.

  • Slope Factor (Hill Slope): Describes the steepness of the dose-response curve. A steep slope indicates a small change in dose can lead to a large change in response.

Due to the lack of publicly available raw data for DNOC to perform a de novo statistical analysis, researchers are encouraged to apply these models to their own experimental data.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the dose-response effects of DNOC.

In Vitro Mitochondrial Respiration Assay

  • Objective: To measure the effect of DNOC on mitochondrial oxygen consumption.

  • Materials: Isolated mitochondria (e.g., from rat liver), respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, and HEPES), respiratory substrates (e.g., succinate, pyruvate/malate), ADP, DNOC stock solution.

  • Instrumentation: High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Procedure:

    • Add isolated mitochondria to the respirometer chambers containing respiration buffer at a controlled temperature (e.g., 37°C).

    • Add a respiratory substrate to initiate basal respiration (State 2).

    • Add ADP to induce active respiration (State 3).

    • After the ADP is phosphorylated and respiration returns to a slower rate (State 4), add sequential doses of DNOC.

    • Record the oxygen consumption rate after each addition.

    • A positive control (a known uncoupler like FCCP) and a negative control (vehicle) should be included.

  • Data Analysis: Plot the oxygen consumption rate as a function of DNOC concentration. The concentration at which stimulation of respiration is maximal is the optimal uncoupling concentration. Higher concentrations may lead to inhibition.

Cell Viability Assay (e.g., MTT Assay)

  • Objective: To determine the cytotoxic effects of DNOC on a cell line.

  • Materials: A suitable cell line (e.g., HepG2), cell culture medium, DNOC stock solution, MTT reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of DNOC concentrations for a specified time (e.g., 24, 48 hours).

    • After the incubation period, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability. Plot the percentage of viability against the log of the DNOC concentration and fit the data to a 4PL model to determine the IC50.

Visualizations

Mechanism of Action of DNOC as a Mitochondrial Uncoupler

DNOC_Mechanism cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA TCA Cycle ETC Electron Transport Chain (ETC) TCA->ETC NADH, FADH2 Protons H+ ETC->Protons Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Protons->ATP_Synthase Flows back through DNOC DNOC DNOC->Protons Transports H+ across inner membrane Energy Energy dissipated as heat DNOC->Energy

Caption: Mechanism of DNOC-induced mitochondrial uncoupling.

General Experimental Workflow for Dose-Response Analysis

Workflow start Hypothesis Formulation exp_design Experimental Design (Concentration range, replicates, controls) start->exp_design in_vitro In Vitro / In Vivo Experiment exp_design->in_vitro data_collection Data Collection in_vitro->data_collection data_processing Data Processing & Normalization data_collection->data_processing curve_fitting Non-linear Regression (e.g., 4PL Model) data_processing->curve_fitting param_extraction Parameter Extraction (EC50/IC50, Slope) curve_fitting->param_extraction stat_analysis Statistical Analysis (Confidence Intervals, p-values) param_extraction->stat_analysis interpretation Interpretation & Conclusion stat_analysis->interpretation

Caption: A typical workflow for dose-response curve analysis.

This guide serves as a foundational resource for researchers investigating the toxicological properties of this compound. By employing the described experimental protocols and statistical methods, a more complete understanding of its dose-response relationship can be achieved.

References

A Comparative Guide to the Effects of DNOC and Other Mitochondrial Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial toxin 4,6-Dinitro-o-cresol (DNOC) with other well-characterized mitochondrial poisons: rotenone (B1679576), cyanide, and carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP). This document summarizes their mechanisms of action, presents available quantitative data on their effects, and details the experimental protocols used to assess mitochondrial function.

Mechanisms of Action: A Diverse Assault on Cellular Respiration

Mitochondrial toxins disrupt the intricate process of oxidative phosphorylation, the primary means of ATP production in aerobic organisms. However, they achieve this through distinct mechanisms, targeting different components of the electron transport chain (ETC) and the mitochondrial membrane.

  • DNOC (this compound): DNOC acts as a protonophore, an agent that shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.[1] This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption without a corresponding increase in ATP, releasing the energy as heat.[1] At higher concentrations (above 50 µM), DNOC can also inhibit succinate-supported respiration.[1]

  • Rotenone: This pesticide is a specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. By blocking the transfer of electrons from NADH to ubiquinone, rotenone effectively halts the entire downstream process of electron transport and, consequently, ATP synthesis.

  • Cyanide: Cyanide is a potent inhibitor of Complex IV (cytochrome c oxidase). It binds to the ferric iron in cytochrome a3, preventing the final transfer of electrons to oxygen, the terminal electron acceptor.[2][3][4][5] This leads to a rapid cessation of cellular respiration and ATP production.[5]

  • FCCP (Carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone): Similar to DNOC, FCCP is a classical protonophore and uncoupling agent. It efficiently transports protons across the inner mitochondrial membrane, dissipating the proton motive force and uncoupling respiration from ATP synthesis.[6] This results in a maximal rate of oxygen consumption as the electron transport chain attempts to re-establish the proton gradient.

Quantitative Comparison of Mitochondrial Toxin Effects

Direct comparison of the potency of these toxins is challenging due to variations in experimental models (e.g., isolated mitochondria vs. whole cells), cell types, and specific assay conditions. The following table summarizes available quantitative data from various studies to provide a relative understanding of their efficacy.

ToxinParameterValueCell Type/SystemReference
DNOC Uncoupling Concentration10 - 50 µMIsolated rat liver mitochondria[1]
Rotenone IC50 (Succinyl-CoA biosynthesis inhibition)25 nMSH-SY5Y cells[7]
IC50 (Inhibition of Sodium Current - INa)39.3 µMmHippoE-14 neurons[8]
Cyanide IC50 (Oxygen Consumption)13.2 µMRat N27 mesencephalic cells[2][3][4]
IC50 (Cytochrome c Oxidase Activity)7.2 µMRat N27 mesencephalic cells[2][3][4]
FCCP Concentration for Peak ΔOCR0.4 µMRat liver mitochondria[6]
EC50 (Uncoupling Activity)Not explicitly stated as a single value-
Niclosamide (B1684120) EC50 (Uncoupling Activity)0.04 µMIsolated mouse liver mitochondria[6]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the experimental context. The data presented here should be interpreted as indicative of the relative potency of these toxins.

Experimental Protocols

Accurate assessment of mitochondrial toxicity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key experiments used to characterize the effects of mitochondrial toxins.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration in live cells. It measures the oxygen consumption rate (OCR) in real-time and allows for the determination of key parameters of mitochondrial function by the sequential injection of mitochondrial toxins.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Mitochondrial toxins: Oligomycin (B223565), FCCP, Rotenone/Antimycin A (typically provided in the Seahorse XF Cell Mito Stress Test Kit).[9][10]

  • Cells of interest.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.[11]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[11]

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.[11]

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the mitochondrial toxins (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium.

  • Seahorse XF Analyzer Run: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal OCR and then sequentially inject the compounds, measuring the OCR after each injection.[11]

Data Analysis:

The resulting OCR profile allows for the calculation of:

  • Basal Respiration: The initial OCR before the addition of any inhibitors.

  • ATP-linked Respiration: The decrease in OCR after the addition of oligomycin (an ATP synthase inhibitor).

  • Maximal Respiration: The OCR after the addition of FCCP, which uncouples the mitochondria and drives the ETC to its maximum rate.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand.

  • Non-Mitochondrial Respiration: The OCR remaining after the addition of rotenone and antimycin A (inhibitors of Complex I and III, respectively).

Measurement of ATP Production using a Luciferase-Based Assay

This method quantifies the amount of ATP in a cell lysate based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.

Materials:

  • Luminometer

  • Luciferase/luciferin (B1168401) reagent kit

  • Cell lysis buffer

  • ATP standards

  • Cells treated with mitochondrial toxins.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of mitochondrial toxins for the specified duration.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin reagent to the cell lysate. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.[12][13]

  • Luminescence Measurement: Immediately measure the light output using a luminometer. The signal is proportional to the ATP concentration.[12][13]

  • ATP Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the experimental samples.[12]

Measurement of Mitochondrial Membrane Potential using JC-1 Assay

The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner.

Materials:

  • Fluorescence microscope or plate reader

  • JC-1 dye

  • Cells treated with mitochondrial toxins

  • FCCP or CCCP (as a positive control for depolarization)

Procedure:

  • Cell Treatment: Treat cells with the mitochondrial toxins of interest. Include a positive control group treated with an uncoupler like FCCP to induce mitochondrial depolarization.[14]

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[14][15]

  • Fluorescence Measurement: Analyze the cells using a fluorescence microscope or a fluorescence plate reader.[15]

  • Data Analysis: Determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[14]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Mitochondrial_Toxin_Pathways cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthesis cluster_Toxins Mitochondrial Toxins ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Proton_Gradient Proton Gradient (H⁺) Proton_Gradient->ATP_Synthase Rotenone Rotenone Rotenone->ComplexI Inhibits Cyanide Cyanide Cyanide->ComplexIV Inhibits DNOC DNOC DNOC->Proton_Gradient Dissipates FCCP FCCP FCCP->Proton_Gradient Dissipates

Caption: Mechanisms of action of various mitochondrial toxins on the electron transport chain.

Seahorse_Workflow start Seed Cells in Seahorse Plate hydrate Hydrate Sensor Cartridge with Calibrant start->hydrate prepare_assay Replace with Assay Medium & Incubate hydrate->prepare_assay load_compounds Load Toxins into Sensor Cartridge prepare_assay->load_compounds run_assay Calibrate & Run Seahorse Assay load_compounds->run_assay end Analyze OCR Data run_assay->end ATP_Assay_Workflow start Treat Cells with Mitochondrial Toxins lysis Lyse Cells to Release ATP start->lysis add_reagent Add Luciferase/ Luciferin Reagent lysis->add_reagent measure Measure Luminescence add_reagent->measure quantify Quantify ATP using Standard Curve measure->quantify end Determine ATP Levels quantify->end JC1_Assay_Workflow start Treat Cells with Mitochondrial Toxins stain Incubate Cells with JC-1 Dye start->stain measure Measure Red & Green Fluorescence stain->measure analyze Calculate Red/Green Fluorescence Ratio measure->analyze end Assess Mitochondrial Membrane Potential analyze->end

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4,6-Dinitro-O-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is a cornerstone of laboratory safety and environmental responsibility. 4,6-Dinitro-O-cresol (DNOC), a highly toxic compound, demands meticulous disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of DNOC, ensuring that your laboratory practices adhere to the highest safety standards.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous waste and presents multiple risks. It is fatal if swallowed, inhaled, or in contact with skin.[1][2] Furthermore, it poses a significant explosion hazard when dry and is very toxic to aquatic life with long-lasting effects.[3] Adherence to strict safety protocols is non-negotiable when handling this substance.

Key Hazard Information for this compound:

Hazard CategoryDescription of RiskRegulatory Information
Acute Toxicity Fatal if swallowed, inhaled, or in contact with skin.[1][2] Causes skin irritation and may cause an allergic skin reaction.[1]UN Number: UN1598, Hazard Class: 6.1 (Poison)[3]
Explosivity Risk of explosion if heated under confinement. Dust or powder can form explosive mixtures with air or when exposed to shock, friction, or heating.[3]NFPA Reactivity Rating: 4 (Severe)[3]
Chronic Health Effects Suspected of causing genetic defects.[1] Repeated exposure may cause metabolic disturbances and there is a danger of cumulative effects.Possible risk of irreversible effects.
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.Must be disposed of as hazardous waste to avoid environmental release.

Experimental Protocol for Disposal of this compound

The following protocol outlines the necessary steps for the safe disposal of DNOC waste. This procedure should be conducted by trained personnel in a designated and controlled area.

Materials and Equipment:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Chemical safety goggles and face shield

    • Lab coat or chemical-resistant apron

    • Closed-toe shoes

    • Respiratory protection (use in a well-ventilated area or with a fume hood)[4][5]

  • Designated, labeled, and sealable hazardous waste container

  • Absorbent material for spills (e.g., vermiculite (B1170534), dry sand)[3]

  • Tools for collecting solid waste (e.g., non-sparking scoop)

  • Chemical fume hood

Procedure:

  • Waste Segregation and Collection:

    • Isolate all DNOC waste, including unused product, contaminated materials (e.g., filter paper, pipette tips), and contaminated PPE.

    • Place all solid DNOC waste directly into a designated hazardous waste container.[6] Avoid generating dust.[4]

    • For liquid solutions containing DNOC, absorb the liquid with an inert material like vermiculite or dry sand and then place the absorbent material into the hazardous waste container.[3]

  • Container Labeling and Storage:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[6]

    • Keep the container tightly closed and store it in a cool, dry, well-ventilated, and secure area, away from incompatible materials.[4] The storage area should be a locked poison room.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and control access.[3]

    • Eliminate all ignition sources.[3]

    • Wearing appropriate PPE, clean up spills immediately.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the hazardous waste container.

    • For liquid spills, absorb the material with vermiculite, dry sand, or a similar non-combustible material and place it in a sealed container for disposal.[3]

    • Ventilate the area and wash the spill site after cleanup is complete.[3]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the DNOC waste.[7]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Alternatively, detonative combustion has been explored as a neutralization method.[8]

    • This material and its container must be disposed of as hazardous waste in a manner consistent with federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DNOC_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify DNOC Waste ppe Don Appropriate PPE start->ppe segregate Segregate DNOC Waste ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize spill Spill Occurs? segregate->spill store Store Securely in a Ventilated Area containerize->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs incinerate Incineration by Approved Facility contact_ehs->incinerate end End: Disposal Complete incinerate->end spill->store No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->segregate

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dinitro-O-cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 4,6-Dinitro-O-cresol (DNOC)

This guide provides critical, step-by-step safety and logistical information for researchers, scientists, and drug development professionals working with this compound (DNOC). Adherence to these protocols is paramount to ensure personal safety and proper environmental containment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1]

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield are required.[1] For work with solutions, indirect-vent, impact, and splash-resistant goggles should be worn.[2]
Skin Protection A chemical-resistant lab coat or a complete suit is necessary to protect against chemical exposure.[1] Coveralls should be made of a closely-woven material like nylon or cotton.[3]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1][4] Always inspect gloves for integrity before use.
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. The specific type of respirator depends on the airborne concentration of DNOC.

Respiratory Protection Levels:

Exposure LevelRequired Respirator
Up to 2 mg/m³Any air-purifying full-facepiece respirator with an N95, R95, or P95 filter.[5]
Up to 5 mg/m³Any air-purifying, full-facepiece respirator with an N100, R100, or P100 filter.[5] A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is also an option.[2]
Above 5 mg/m³ (Immediately Dangerous to Life and Health)A NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.[2]

Operational Plan for Safe Handling

All work with DNOC must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1]

    • Ensure a chemical fume hood, eyewash station, and safety shower are all operational and accessible.[1]

    • Assemble all necessary laboratory equipment and materials.

    • Don the complete, appropriate PPE as specified above.[1]

  • Handling:

    • Conduct all manipulations of DNOC inside a designated and properly functioning chemical fume hood.[1]

    • To prevent static discharge when transferring the substance, ensure containers are grounded and bonded.[1]

    • Handle the substance carefully to avoid the formation of dust and aerosols.[6]

    • Use the minimum quantity of DNOC necessary for the experiment.[1]

    • Keep containers tightly sealed when not in use.[7]

  • Post-Experiment:

    • Decontaminate all work surfaces and equipment that came into contact with DNOC.[1]

    • Dispose of all waste in designated hazardous waste containers, adhering to institutional and local regulations.[1]

    • Remove PPE in the correct sequence to prevent cross-contamination.[1]

    • Wash hands and face thoroughly with soap and water after completing work and before leaving the laboratory.[1][2]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment prep_sds Read SDS prep_safety Verify Safety Equipment prep_sds->prep_safety prep_ppe Don PPE prep_safety->prep_ppe handle_transfer Transfer DNOC prep_ppe->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment handle_close Keep Containers Closed handle_experiment->handle_close post_decon Decontaminate handle_close->post_decon post_waste Dispose of Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe post_wash Wash Hands post_ppe->post_wash G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes (15 min) eye_contact->flush_eyes rinse_mouth Rinse Mouth & Drink Water ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention fresh_air->medical_attention remove_clothing->medical_attention flush_eyes->medical_attention rinse_mouth->medical_attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.